molecular formula C4H8N4O6S B1585318 5,6-Diamino-2,4-dihydroxypyrimidine sulfate CAS No. 32014-70-3

5,6-Diamino-2,4-dihydroxypyrimidine sulfate

Cat. No.: B1585318
CAS No.: 32014-70-3
M. Wt: 240.2 g/mol
InChI Key: IKARJSDZQCSEJX-UHFFFAOYSA-N
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Description

5,6-Diamino-2,4-dihydroxypyrimidine sulfate is a useful research compound. Its molecular formula is C4H8N4O6S and its molecular weight is 240.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 264289. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid
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InChI

InChI=1S/C4H6N4O2.H2O4S/c5-1-2(6)7-4(10)8-3(1)9;1-5(2,3)4/h5H2,(H4,6,7,8,9,10);(H2,1,2,3,4)
Source PubChem
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InChI Key

IKARJSDZQCSEJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1(=C(NC(=O)NC1=O)N)N.OS(=O)(=O)O
Source PubChem
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Molecular Formula

C4H8N4O6S
Source PubChem
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Related CAS

63981-35-1
Record name 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (2:1)
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DSSTOX Substance ID

DTXSID90885883
Record name 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (1:1)
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Molecular Weight

240.20 g/mol
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CAS No.

32014-70-3, 42965-55-9
Record name 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (1:?)
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Record name 5,6-Diamino-2,4-dihydroxypyrimidine sulfate
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Record name Bis(5,6-diaminouracil) sulphate
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Record name 5,6-Diaminouracil sulfate
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Record name 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (1:1)
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Record name Bis(5,6-diaminouracil) sulphate
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Foundational & Exploratory

An In-Depth Technical Guide to 5,6-Diamino-2,4-dihydroxypyrimidine Sulfate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, its reactivity profile, and its critical role in modern biochemical and pharmaceutical research.

Core Chemical Identity and Physicochemical Characteristics

5,6-Diamino-2,4-dihydroxypyrimidine, also known as 5,6-diaminouracil, is a heterocyclic organic compound belonging to the pyrimidine family.[1] Its structural similarity to endogenous nucleobases makes it a molecule of significant interest.[2] The sulfate salt is the common commercial and laboratory form, valued for its stability. It typically appears as a light yellow to brown crystalline powder.[3]

Structural Representation

Caption: Chemical structure of this compound.

Data Summary Tables

Quantitative and identifying data are crucial for experimental design and regulatory compliance. The following tables summarize the key properties of this compound.

Table 1: Chemical Identifiers

Identifier Value Source(s)
IUPAC Name 5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid [4][5]
Synonyms 5,6-Diaminouracil sulfate; 4,5-Diaminouracil sulfate [4]
CAS Number 32014-70-3 (Sulfate); 63981-35-1 (Sulfate Dihydrate); 3240-72-0 (Free Base) [2][3][6]
Molecular Formula C₄H₈N₄O₆S (Sulfate Salt) [5][7]

| Molecular Weight | 240.19 g/mol (Sulfate Salt) |[4][7] |

Table 2: Physicochemical Properties

Property Value Source(s)
Appearance Light yellow to brown powder or crystalline solid [3][4]
Melting Point >260 °C (with decomposition) [6][8]
Solubility Soluble in water [4][8]

| Storage | Store at room temperature in a cool, dark, dry place |[3][9] |

Synthesis, Purification, and Mechanistic Rationale

The synthesis of this compound is a multi-step process that relies on fundamental organic reactions. The primary strategy involves creating the 5,6-diaminouracil core, which is then converted to the more stable sulfate salt.

Synthetic Pathway Overview

The most common industrial pathway involves the nitrosation of a 6-aminopyrimidine precursor, followed by a chemical or catalytic reduction of the nitroso group to an amine. This sequence is efficient and yields the vicinal diamine structure, which is key to its subsequent reactivity. The final step is a straightforward acid-base reaction to form the sulfate salt.

A 6-Amino-2,4-dihydroxypyrimidine B Nitrosation (e.g., NaNO2, HCl) A->B Step 1 C 6-Amino-5-nitroso-2,4- dihydroxypyrimidine B->C D Reduction (e.g., Catalytic Hydrogenation) C->D Step 2 E 5,6-Diamino-2,4- dihydroxypyrimidine (Free Base) D->E F Salt Formation (H2SO4) E->F Step 3 G 5,6-Diamino-2,4- dihydroxypyrimidine sulfate F->G

Caption: General synthetic workflow for this compound.

Experimental Protocol 1: Synthesis of 5,6-Diaminouracil (Free Base)

This protocol is a representative method based on established procedures for the reduction of nitrosopyrimidines.[10]

  • Vessel Preparation: To a hydrogenation reactor, add 6-Amino-5-nitroso-2,4-dihydroxypyrimidine and a suitable solvent such as water. The substrate is sparingly soluble in neutral water, so a slurry is formed.[10]

  • Catalyst Addition: Add a catalytic amount of a noble metal catalyst, such as Palladium on Carbon (Pd/C) or a Raney Nickel catalyst.

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel to an appropriate pressure (e.g., 0.1-5 MPa) and heat to 70-130 °C.[10] The reaction is typically monitored by the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, cool the vessel, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: The resulting aqueous solution contains the product. The free base can be precipitated by adjusting the pH or by concentration of the solvent. For purification, it can be recrystallized from hot water.[6]

Self-Validating System: The progress of the reduction is visually apparent as the color of the reaction mixture typically fades from a deep color (often reddish or purple) to a pale yellow.[10] Completion can be confirmed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Experimental Protocol 2: Conversion to Sulfate Salt
  • Dissolution: Dissolve the purified 5,6-Diamino-2,4-dihydroxypyrimidine free base in a minimum amount of hot deionized water.

  • Acidification: While stirring, slowly add a stoichiometric amount of dilute sulfuric acid (H₂SO₄).

  • Crystallization: The sulfate salt is significantly less soluble in water than the free base and will begin to precipitate.[6] Cool the mixture slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystalline product by vacuum filtration. Wash the filter cake with a small amount of cold water, followed by a solvent like ethanol to aid in drying. Dry the product under vacuum to a constant weight.

Trustworthiness: The formation of a precipitate upon acidification is a strong indicator of successful salt formation. The identity and purity of the final product should be confirmed via analytical methods as described in Section 4.

Reactivity, Biological Role, and Mechanism of Action

The utility of this compound stems from the reactivity of its vicinal diamine functional groups and its structural analogy to natural purine precursors.

Chemical Reactivity

The adjacent amino groups at the C5 and C6 positions are nucleophilic and can readily undergo condensation reactions with 1,2-dicarbonyl compounds or their equivalents. This reactivity is the cornerstone of its use as a building block for synthesizing fused heterocyclic systems, most notably purines and pteridines. For example, it is an intermediate in the synthesis of Paraxanthine.[6]

Biological Significance and Proposed Mechanism of Action

As a pyrimidine analogue, 5,6-diaminouracil has been investigated for its potential as an antimetabolite.[4] Antimetabolites are compounds that mimic natural substrates and can interfere with metabolic pathways.

Proposed Mechanism: It is hypothesized that 5,6-diaminouracil can act as a competitive inhibitor for enzymes involved in nucleotide biosynthesis.[4] By binding to the active site of an enzyme that would normally process a natural purine or pyrimidine precursor, it can block the synthesis of essential nucleic acids (DNA and RNA). This disruption of DNA replication and repair makes it a compound of interest in the development of therapies for diseases characterized by rapid cell proliferation, such as cancer.[4]

cluster_pathway Conceptual Nucleotide Biosynthesis Pathway cluster_inhibition Inhibition Mechanism Substrate Natural Substrate Enzyme Biosynthetic Enzyme Substrate->Enzyme Binds Product Essential Nucleotide Enzyme->Product Catalyzes Blocked X Enzyme->Blocked Inhibitor 5,6-Diaminouracil (Analogue) Inhibitor->Enzyme Competitively Binds

Caption: Conceptual diagram of competitive inhibition by a nucleobase analogue.

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and quality of this compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining purity. A reverse-phase C18 column with a simple mobile phase (e.g., water/methanol or water/acetonitrile with a buffer like ammonium acetate) is typically effective. Detection is usually performed via UV-Vis spectroscopy, leveraging the compound's UV absorbance maximum (λmax) around 260 nm.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show signals corresponding to the amine (NH₂) protons. These signals are often broad and their chemical shift can be dependent on the solvent and concentration.

    • ¹³C NMR: Would reveal distinct signals for the four unique carbon atoms in the pyrimidine ring, including the two carbonyl carbons (C2 and C4) at lower field and the two sp² carbons (C5 and C6) at higher field.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would be characterized by strong absorption bands corresponding to N-H stretching from the amino and amide groups, C=O stretching from the carbonyl groups, and characteristic bands for the sulfate counter-ion (S=O stretching).

Experimental Protocol 3: Example HPLC Purity Assay
  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the sample to be tested at a similar concentration.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase: 95:5 (v/v) Water : Methanol

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 260 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the standard and sample solutions. The purity of the sample is calculated by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (Area Percent method).

Applications in Research and Drug Development

The unique structure of this compound makes it a versatile tool in several scientific domains.

  • Pharmaceutical Synthesis: It is a key intermediate in the synthesis of a wide range of pharmaceuticals, including anti-cancer, anti-inflammatory, and anti-viral drugs.[3] Its ability to form the core of purine-like molecules is essential for creating compounds that target biological pathways related to these diseases.[8]

  • Biochemical Research: It serves as a reagent in biochemical assays to study enzyme activity and metabolic pathways, particularly those involving nucleotide metabolism.[3]

  • Nutritional Science: The compound has been used in the formulation of nutritional supplements, where it is suggested to play a role in enhancing metabolic processes.[3]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety.

  • Hazards: this compound is classified as an irritant, capable of causing irritation to the eyes, skin, and respiratory system.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11][12]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9] Avoid generating dust during weighing and transfer.[11] After handling, wash hands thoroughly.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[9] Keep it segregated from incompatible materials such as strong oxidizing agents.

References

  • ChemBK. (2024). This compound. ChemBK.
  • CP Lab Safety. (n.d.). 5, 6-Diamino-2, 4-dihydroxypyrimidine Sulfate Dihydrate, min 98%, 1 gram. CP Lab Safety.
  • Google Patents. (n.d.). Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate. Google Patents.
  • PubChem. (n.d.). 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (1:1). National Center for Biotechnology Information.

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of 5,6-Diamino-2,4-dihydroxypyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

5,6-Diamino-2,4-dihydroxypyrimidine, also known as 5,6-diaminouracil, is a pivotal pyrimidine derivative with significant applications in medicinal chemistry and drug development. Its sulfate salt is a common form used in synthesis and biological studies. A profound understanding of its molecular structure and conformational behavior is crucial for elucidating its mechanism of action and for the rational design of novel therapeutics. This technical guide provides a comprehensive analysis of the molecular structure, tautomerism, and conformational landscape of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate. In the absence of a publicly available crystal structure for the sulfate salt, this guide leverages computational modeling, spectroscopic data from analogous compounds, and established chemical principles to construct a detailed molecular portrait.

Introduction: The Significance of 5,6-Diamino-2,4-dihydroxypyrimidine in Drug Discovery

Pyrimidine scaffolds are fundamental components of numerous biologically active molecules, including nucleic acids and a wide array of therapeutic agents[1]. Among these, 5,6-diaminopyrimidine derivatives serve as key intermediates in the synthesis of purines, pteridines, and other fused heterocyclic systems with diverse pharmacological activities[2]. 5,6-Diamino-2,4-dihydroxypyrimidine, in particular, is a precursor for various compounds, including xanthine derivatives that have shown potential as adenosine receptor antagonists for neurodegenerative diseases[1]. Its biological activity is intrinsically linked to its three-dimensional structure and its ability to interact with biological targets. The sulfate salt provides a stable, water-soluble form of the compound, making it amenable to a variety of experimental conditions.

Deciphering the Molecular Structure: A Multi-faceted Approach

A definitive analysis of molecular structure is ideally grounded in single-crystal X-ray diffraction data. However, as of the writing of this guide, a crystal structure for this compound has not been deposited in public databases. Consequently, a combination of theoretical and experimental approaches is employed to elucidate its structural and conformational properties.

Tautomerism: The Prevailing Forms

One of the most critical aspects of the molecular structure of 5,6-Diamino-2,4-dihydroxypyrimidine is its potential for tautomerism. The 2,4-dihydroxy-pyrimidine core can exist in several tautomeric forms, including the di-keto (uracil), keto-enol, and di-enol forms. Computational studies on uracil and its derivatives consistently show that the di-keto form is the most stable tautomer in both the gas phase and in solution[3].

Tautomers diketo 5,6-Diamino-1H-pyrimidine-2,4-dione (Di-keto form - Most Stable) ketoenol 5,6-Diamino-4-hydroxy- pyrimidin-2(1H)-one (Keto-enol form) diketo->ketoenol Proton Transfer dienol 5,6-Diamino-pyrimidine-2,4-diol (Di-enol form) ketoenol->dienol Proton Transfer

For 5,6-Diamino-2,4-dihydroxypyrimidine, the di-keto tautomer, 5,6-diaminouracil, is considered the most predominant and energetically favorable form. This is supported by extensive theoretical and experimental work on related uracil derivatives[3].

Protonation Sites and the Role of the Sulfate Counter-ion

The formation of the sulfate salt involves the protonation of the 5,6-diaminouracil molecule. The potential sites for protonation include the ring nitrogens (N1 and N3) and the exocyclic amino groups (at C5 and C6). Computational studies on similar 2,4-diaminopyrimidines have shown that the N1 position is the most basic and, therefore, the most likely site of initial protonation[4]. The second protonation, if it occurs, is predicted to be at the exocyclic amino group[4].

The sulfate anion (SO₄²⁻) is a dianion that can form strong hydrogen bonds with the protonated diaminouracil cation. In the solid state, it is expected to play a crucial role in the crystal packing, forming an extensive hydrogen-bonding network with the multiple N-H and O-H (if any enol form is present) donors of the cation. This network would significantly influence the overall conformation of the pyrimidine ring and the orientation of the amino groups.

Protonation diaminouracil 5,6-Diaminouracil protonation H₂SO₄ diaminouracil->protonation Acid-Base Reaction protonated_diaminouracil Protonated 5,6-Diaminouracil Cation protonation->protonated_diaminouracil sulfate Sulfate Anion (SO₄²⁻) protonation->sulfate salt Hydrogen-Bonded Salt Complex protonated_diaminouracil->salt sulfate->salt Electrostatic Interaction & Hydrogen Bonding

Conformational Analysis: Insights from Computational and Spectroscopic Methods

In the absence of a crystal structure, computational chemistry and NMR spectroscopy are the primary tools for probing the conformational landscape of this compound.

Computational Modeling: A Theoretical Glimpse into Conformation

Density Functional Theory (DFT) calculations are a powerful tool for predicting the geometry and relative energies of different conformers. For the protonated 5,6-diaminouracil cation, DFT studies on similar systems suggest that the pyrimidine ring will adopt a largely planar conformation to maintain aromaticity[3][5].

Key predicted structural features include:

  • Planarity of the Pyrimidine Ring: The di-keto tautomer is expected to have a nearly planar ring structure.

  • Orientation of Amino Groups: The exocyclic amino groups at C5 and C6 will have rotational freedom. The preferred orientation will be a balance between minimizing steric hindrance and maximizing hydrogen bonding with the sulfate counter-ion and neighboring molecules.

  • Impact of Protonation: Protonation at N1 will induce small changes in bond lengths and angles within the pyrimidine ring, consistent with the redistribution of electron density.

ParameterPredicted Value (Qualitative)Rationale
Pyrimidine Ring ConformationNear PlanarAromatic stabilization of the di-keto form.
C5-NH₂ and C6-NH₂ Torsion AnglesVariable, influenced by crystal packingMinimization of steric hindrance and optimization of hydrogen bonding.
Hydrogen BondingExtensive network with sulfate anionMultiple N-H donors on the cation and oxygen acceptors on the sulfate.
NMR Spectroscopy: Probing the Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structure and dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR would be the primary techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the amino groups and the N-H protons of the pyrimidine ring. The chemical shifts of these protons will be sensitive to the solvent and the extent of hydrogen bonding[1][6]. In some cases, duplication of signals for the amino groups may be observed due to restricted rotation around the C-N bond, indicating the presence of different conformers in solution[1].

  • ¹³C NMR: The carbon NMR spectrum will provide information about the electronic environment of each carbon atom in the pyrimidine ring. Protonation at N1 would lead to a downfield shift of the adjacent carbon signals (C2 and C6) due to the increased positive charge density[4].

Experimental Protocols

Synthesis of this compound

The synthesis of 5,6-diaminouracil and its subsequent conversion to the sulfate salt can be achieved through several established methods. A common route involves the reduction of a nitroso-uracil precursor[7][8].

Step 1: Synthesis of 6-Aminouracil

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • Add ethyl cyanoacetate and urea to the solution.

  • Reflux the mixture for approximately 4 hours.

  • Add hot water to dissolve the resulting solid.

  • Neutralize the solution with glacial acetic acid to precipitate 6-aminouracil[7].

Step 2: Nitrosation of 6-Aminouracil

  • To the suspension of 6-aminouracil, add a solution of sodium nitrite in water.

  • The rose-red 5-nitroso-6-aminouracil will precipitate[7].

Step 3: Reduction to 5,6-Diaminouracil

  • Suspend the moist 5-nitroso-6-aminouracil in warm water.

  • Add sodium hydrosulfite portion-wise until the red color disappears, indicating the reduction to 5,6-diaminouracil[7][8].

  • The intermediate diaminouracil bisulfite salt can be isolated by filtration[7].

Step 4: Formation of the Sulfate Salt

  • Dissolve the diaminouracil bisulfite in an aqueous base.

  • Acidify the solution with sulfuric acid to precipitate this compound[7][8].

  • The sparingly soluble sulfate salt can be collected by filtration, washed with water, and dried[8][9].

Synthesis cluster_0 Step 1: 6-Aminouracil Synthesis cluster_1 Step 2: Nitrosation cluster_2 Step 3: Reduction cluster_3 Step 4: Sulfate Salt Formation Ethyl Cyanoacetate + Urea Ethyl Cyanoacetate + Urea 6-Aminouracil 6-Aminouracil Ethyl Cyanoacetate + Urea->6-Aminouracil NaOEt, Reflux 5-Nitroso-6-aminouracil 5-Nitroso-6-aminouracil 6-Aminouracil->5-Nitroso-6-aminouracil NaNO₂, Acetic Acid 5,6-Diaminouracil\n(as bisulfite salt) 5,6-Diaminouracil (as bisulfite salt) 5-Nitroso-6-aminouracil->5,6-Diaminouracil\n(as bisulfite salt) Sodium Hydrosulfite 5,6-Diamino-2,4-dihydroxypyrimidine\nsulfate 5,6-Diamino-2,4-dihydroxypyrimidine sulfate 5,6-Diaminouracil\n(as bisulfite salt)->5,6-Diamino-2,4-dihydroxypyrimidine\nsulfate 1. Base 2. H₂SO₄

Analytical Characterization Workflow

In the absence of single-crystal X-ray diffraction data, a combination of analytical techniques is essential for structural confirmation and purity assessment.

Analysis start Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ftir FTIR Spectroscopy start->ftir mass_spec Mass Spectrometry start->mass_spec elemental Elemental Analysis start->elemental purity Purity Assessment (e.g., HPLC) start->purity structure_elucidation Structural Elucidation nmr->structure_elucidation ftir->structure_elucidation mass_spec->structure_elucidation elemental->structure_elucidation final_product Characterized 5,6-Diamino-2,4-dihydroxypyrimidine sulfate purity->final_product structure_elucidation->final_product

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the molecular structure and conformation of this compound, synthesized through a combination of established chemical principles, computational modeling, and spectroscopic data from related compounds. While a definitive solid-state structure from single-crystal X-ray diffraction remains elusive, the presented analysis offers a robust model for understanding the key structural features of this important molecule.

Future research should prioritize the growth of single crystals of this compound to obtain a definitive crystal structure. This would provide invaluable experimental validation for the theoretical models presented here and would allow for a more detailed analysis of the hydrogen-bonding network and the influence of the sulfate counter-ion on the crystal packing. Such data would further enhance our understanding of the structure-activity relationships of diaminopyrimidine derivatives and aid in the design of next-generation therapeutics.

References

  • PrepChem. (n.d.). Preparation of 5,6-diaminouracil.
  • Sherman, W. R., & Taylor, E. C., Jr. (n.d.). Diaminouracil hydrochloride. Organic Syntheses, Coll. Vol. 4, p.247 (1963); Vol. 34, p.23 (1954).
  • Bogert, M. T., & Davidson, D. (1933). The Preparation of 5-Aminouracil and of Some of its Derivatives. Journal of the American Chemical Society, 55(4), 1667–1669.
  • El-Sabbagh, S., Marx, D., Schnakenburg, G., Grimme, S., & Müller, C. E. (2019). Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives. Molecules, 24(12), 2203.
  • Google Patents. (n.d.). CH629788A5 - Process for production of 5,6-diaminouracil.
  • Yadav, A. S., et al. (2022). A DFT study of vibrational spectra of 5-chlorouracil with molecular structure, HOMO–LUMO, MEPs/ESPs and thermodynamic properties. Scientific Reports, 12(1), 5463.
  • Czerminski, R., et al. (2020). Factors Governing the Chemical Stability and NMR Parameters of Uracil Tautomers and Its 5-Halogen Derivatives. Molecules, 25(17), 3931.
  • Berhane, J. C., et al. (2021). Gas-Phase Experimental and Computational Studies of 5-Halouracils: Intrinsic Properties and Biological Implications. The Journal of Organic Chemistry, 86(9), 6361-6370.
  • MDPI. (2020). Factors Governing the Chemical Stability and NMR Parameters of Uracil Tautomers and Its 5-Halogen Derivatives.
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  • Krishnakumar, V., & Muthunatesan, S. (2007). Vibrational spectra and structure of 5,6-diamino uracil and 5,6-dihydro-5-methyl uracil by density functional theory calculations. Semantic Scholar.
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  • Bagal, D., et al. (2015). Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry, 13(24), 6834-6845.
  • ResearchGate. (n.d.). Chemical structure of 5,6-Diaminouracil Hydrochloride.
  • Jones, C. R., et al. (1984). Structural studies on bio-active compounds. Part 6. Determination of the sites of protonation on three 2,4-diaminopyrimidines of pharmaceutical importance by proton-coupled 13C and 1H nuclear magnetic resonance spectroscopy. Journal of the Chemical Society, Perkin Transactions 1, 197-201.
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An In-Depth Technical Guide to the Synthesis and Characterization of 5,6-Diamino-2,4-dihydroxypyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Diamino-2,4-dihydroxypyrimidine, also known as 5,6-diaminouracil, is a pivotal intermediate in the synthesis of a multitude of biologically active heterocyclic compounds, including purine derivatives and potential therapeutic agents.[1][2] Its sulfate salt offers a stable, isolable form crucial for downstream applications in pharmaceutical research and development.[3][4] This technical guide provides a comprehensive overview of the synthesis and characterization of 5,6-diamino-2,4-dihydroxypyrimidine sulfate, designed to equip researchers with the necessary knowledge for its effective preparation and quality assessment. The narrative delves into the mechanistic underpinnings of common synthetic routes, offers a detailed, field-proven experimental protocol, and outlines a suite of analytical techniques for robust characterization, ensuring the production of high-purity material for demanding research applications.

Introduction: The Significance of this compound

5,6-Diamino-2,4-dihydroxypyrimidine is a substituted uracil derivative featuring amino groups at the 5 and 6 positions of the pyrimidine ring.[2][5] This unique arrangement of functional groups makes it a versatile precursor for the construction of fused heterocyclic systems.[1] Notably, it serves as a key building block in the Traube purine synthesis for creating xanthine derivatives.[1] The compound and its analogues are investigated for a range of biological activities, including their potential as antimetabolites in cancer research and as enzyme inhibitors.[3]

The sulfate salt of 5,6-diaminouracil is often the preferred form for handling and storage due to its increased stability and lower solubility in water compared to the free base or hydrochloride salt, which facilitates its isolation and purification.[6][7] This guide will focus on a common and reliable synthetic pathway to this compound, starting from readily available precursors.

Synthesis Methodology: A Mechanistic and Practical Approach

A prevalent and effective method for the synthesis of 5,6-diaminouracil involves the nitrosation of a suitable pyrimidine precursor followed by reduction of the nitroso group.[7][8] One common starting material is 6-aminouracil, which can be synthesized from ethyl cyanoacetate and urea.[1] The subsequent nitrosation at the 5-position, followed by reduction, yields the desired 5,6-diaminouracil. The final step involves precipitation as the sulfate salt.

Causality Behind Experimental Choices

The choice of reagents and reaction conditions is critical for maximizing yield and purity. The nitrosation is typically carried out using sodium nitrite in an acidic medium, which generates the nitrosating agent, nitrous acid, in situ.[1] The subsequent reduction of the 5-nitroso group is often achieved using a reducing agent such as sodium hydrosulfite (sodium dithionite).[7][9] This reagent is effective and selective for the reduction of the nitroso group without affecting the pyrimidine ring. The final precipitation with sulfuric acid provides the sparingly soluble sulfate salt, allowing for efficient isolation from the reaction mixture.[6][7]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in a typical synthesis of this compound.

Synthesis_Workflow A Starting Materials (e.g., 6-Aminouracil) B Nitrosation (NaNO2, Acid) A->B Step 1 C Intermediate (6-Amino-5-nitrosouracil) B->C D Reduction (e.g., Na2S2O4) C->D Step 2 E Product in Solution (5,6-Diaminouracil) D->E F Precipitation (H2SO4) E->F Step 3 G Final Product (this compound) F->G

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, with clear steps for synthesis and purification.

Synthesis of 6-Amino-5-nitrosouracil (Intermediate)
  • In a well-ventilated fume hood, suspend 6-aminouracil in water.

  • Cool the suspension in an ice bath and slowly add a solution of sodium nitrite.

  • Carefully add a mineral acid (e.g., hydrochloric acid) dropwise while maintaining the low temperature to generate nitrous acid in situ.

  • Stir the reaction mixture vigorously. The formation of a colored precipitate (typically reddish) indicates the formation of 6-amino-5-nitrosouracil.[7]

  • After the addition is complete, continue stirring in the ice bath for a specified time to ensure complete reaction.

  • Isolate the intermediate by filtration, wash with cold water, and then with a suitable organic solvent like ethanol to aid in drying.

Reduction to 5,6-Diaminouracil and Precipitation of the Sulfate Salt
  • Suspend the crude 6-amino-5-nitrosouracil in warm water.[7]

  • In a separate container, prepare a solution of sodium hydrosulfite in water.

  • Slowly add the sodium hydrosulfite solution to the suspension of the nitroso compound. The disappearance of the color indicates the reduction to 5,6-diaminouracil.[7][9]

  • Heat the reaction mixture gently to ensure the completion of the reduction.

  • Cool the reaction mixture and filter to remove any insoluble impurities.

  • To the clear filtrate, slowly add sulfuric acid. The sparingly soluble this compound will precipitate out of the solution.[6]

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the white to off-white precipitate by filtration.

  • Wash the product thoroughly with cold water and then with ethanol.

  • Dry the final product under vacuum at an elevated temperature. The melting point of the sulfate salt is typically above 260 °C with decomposition.[10][11]

Characterization and Quality Control

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis
TechniqueExpected ObservationsPurpose
¹H NMR Signals corresponding to the amino protons and any residual solvent. The exact chemical shifts will depend on the solvent used (e.g., DMSO-d₆).[12][13]Confirms the presence of the key functional groups and the overall structure.
IR Spectroscopy Characteristic peaks for N-H stretching of the amino groups, C=O stretching of the pyrimidine ring, and bands associated with the sulfate counter-ion.[5][14][15]Provides information about the functional groups present in the molecule.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the free base (C₄H₆N₄O₂), which has a molecular weight of approximately 142.12 g/mol .[5][16][17]Confirms the molecular weight of the diaminouracil moiety.
Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of this compound.[18] A reversed-phase C18 column is often suitable for the analysis of such polar compounds.[18][19]

Typical HPLC Method Parameters:

  • Column: C18, 4.6 x 150 mm, 3.5 µm[18]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[18]

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 260 nm).[7]

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

The purity is determined by the area percentage of the main peak in the chromatogram.

Visualization of the Characterization Workflow

Characterization_Workflow A Synthesized Product (this compound) B Spectroscopic Analysis A->B C Chromatographic Analysis A->C D ¹H NMR B->D E IR Spectroscopy B->E F Mass Spectrometry B->F G HPLC C->G H Identity & Structure Confirmation D->H E->H F->H I Purity Assessment G->I

Caption: Workflow for the characterization of this compound.

Conclusion

The synthesis and characterization of this compound are critical processes for ensuring the quality and reliability of this important chemical intermediate. By understanding the underlying chemical principles and employing robust analytical methodologies, researchers can confidently produce high-purity material for their drug discovery and development endeavors. This guide provides a solid foundation for the successful synthesis and characterization of this compound, empowering scientists to advance their research with a well-characterized and reliable starting material.

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"5,6-Diamino-2,4-dihydroxypyrimidine sulfate" CAS number and synonyms.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5,6-Diamino-2,4-dihydroxypyrimidine sulfate

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in pharmaceutical and biochemical research. We will delve into its fundamental chemical identity, including its various CAS numbers and synonyms, and explore its physicochemical properties. The narrative will then transition to its synthesis, elucidating the strategic chemical transformations that yield this versatile pyrimidine derivative. A significant portion of this guide is dedicated to its applications, highlighting its role as a foundational building block in the development of therapeutic agents, particularly in oncology and virology. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and field-proven insights into the practical utility of this compound.

Core Chemical Identity and Properties

5,6-Diamino-2,4-dihydroxypyrimidine, often referred to as 5,6-diaminouracil, is a heterocyclic organic compound. In laboratory and industrial settings, it is most commonly handled as a sulfate salt to improve stability and handling characteristics. It is crucial for researchers to distinguish between the parent compound and its various salt and hydrate forms, as this affects molecular weight calculations, solubility, and reactivity.

CAS Numbers and Synonyms

The Chemical Abstracts Service (CAS) has assigned different numbers to the parent molecule and its common salt forms. Misidentification can lead to significant errors in experimental design and procurement.

Form CAS Number Key Synonyms
Parent Compound 3240-72-05,6-Diaminouracil; 5,6-Diamino-2,4(1H,3H)-pyrimidinedione; 4,5-Diaminouracil[1][2][3]
Sulfate Salt (1:1) 32014-70-3; 42965-55-95,6-Diaminouracil sulfate; 4,5-Diaminouracil Sulfate; this compound[1][4][5][6]
Sulfate Dihydrate 63981-35-1This compound dihydrate; 5,6-Diaminouracil sulfate dihydrate[7][8]

A variety of synonyms are used across literature and commercial listings, reflecting its structural similarity to uracil. Common synonyms include 5,6-Diamino-2,4(1H,3H)-pyrimidinedione Sulfate , 4,5-Diaminouracil Sulfate , and several NSC identifiers such as NSC 264289 , NSC 3102 , and NSC 42280 .[1]

Physicochemical Properties

The properties of the sulfate salt are critical for its application in synthesis, dictating solvent choice, reaction temperature, and purification strategies.

Property Value Source
Molecular Formula C₄H₈N₄O₆S (for the 1:1 sulfate salt)[4][9]
Molecular Weight ~240.19 g/mol [4][6][9]
Appearance Light yellow to brown crystalline powder[7]
Melting Point >260 °C (with decomposition)[4][9]
IUPAC Name 5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid[1]

Synthesis and Mechanism

The synthesis of 5,6-diaminouracil and its salts is a multi-step process that begins with the construction of the core pyrimidine ring. The choice of this pathway is rooted in the high availability of starting materials and the thermodynamic favorability of the cyclization reaction.

General Synthesis Pathway

A widely adopted and efficient method involves the condensation of guanidine with a substituted malonic acid ester. This reaction directly forms a 2-amino-4,6-dihydroxypyrimidine ring system.[10] To achieve the target 5,6-diamino substitution, subsequent functionalization is required. This typically involves a two-step process: nitrosation at the C5 position, followed by the reduction of the nitroso group to an amine. This strategic sequence is preferred because direct diamination is challenging and often results in low yields and side products.

Synthesis_Workflow cluster_0 Core Ring Formation cluster_1 Functionalization cluster_2 Salt Formation Guanidine Guanidine PyrimidineCore 2-Amino-4,6- dihydroxypyrimidine Guanidine->PyrimidineCore Condensation MalonicEster Malonic Acid Ester Derivative MalonicEster->PyrimidineCore Nitroso 5-Nitroso Intermediate PyrimidineCore->Nitroso Nitrosation (e.g., NaNO₂/Acid) FinalProduct 5,6-Diamino-2,4- dihydroxypyrimidine Nitroso->FinalProduct Reduction (e.g., Hydrogenation) SulfateSalt Target Sulfate Salt FinalProduct->SulfateSalt Acidification (H₂SO₄)

Caption: General workflow for the synthesis of this compound.

Key Experimental Protocol: Synthesis of the Pyrimidine Core

This protocol is a foundational step, adapted from established methods for the synthesis of 2,4-diamino-6-hydroxypyrimidine, a closely related precursor.[11][12] The causality behind using sodium ethoxide is its function as a strong base, which is necessary to deprotonate the guanidine and the malonic ester, thereby activating them for the crucial condensation reaction.

Objective: To synthesize the core pyrimidine ring via condensation.

Materials:

  • Guanidine nitrate or hydrochloride

  • Ethyl cyanoacetate (or other malonic ester)

  • Sodium metal

  • Anhydrous ethanol

  • Glacial acetic acid

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a round-bottomed flask equipped with a reflux condenser, carefully dissolve sodium metal (1 molar equivalent) in anhydrous ethanol under an inert atmosphere. The reaction is exothermic and produces hydrogen gas; appropriate safety measures are paramount.

  • Activation of Reactants: Once the sodium has fully dissolved, cool the sodium ethoxide solution. Add ethyl cyanoacetate (1 molar equivalent). In a separate flask, prepare another equivalent of sodium ethoxide solution and add guanidine hydrochloride (1.02 molar equivalents).[12]

  • Condensation Reaction: Filter the guanidine/ethoxide solution to remove the precipitated sodium chloride. Add this clear filtrate to the ethyl sodiocyanoacetate solution.[12]

  • Reflux: Heat the combined reaction mixture under reflux for 2-4 hours. This provides the necessary activation energy for the cyclization to proceed to completion.[12][13]

  • Work-up and Precipitation: Evaporate the mixture to dryness. Dissolve the resulting solid in boiling water and acidify with glacial acetic acid to a pH of approximately 7.[11][13] The purpose of acidification is to neutralize any remaining base and precipitate the less soluble pyrimidine product.

  • Isolation: Cool the solution to 5-10°C to maximize crystallization. Filter the resulting precipitate, wash with cold water, and dry to obtain the pyrimidine product.[13]

Applications in Drug Development and Research

The utility of this compound stems from its pyrimidine core and the two adjacent amino groups, which provide a reactive handle for building more complex heterocyclic systems, such as purines and pteridines.

Applications cluster_pharma Pharmaceutical Synthesis cluster_research Biochemical Research DAHP 5,6-Diamino-2,4-dihydroxypyrimidine Sulfate Antiviral Antiviral Agents (e.g., Ganciclovir Precursors) DAHP->Antiviral Precursor for Guanine Synthesis Anticancer Anticancer Agents (e.g., DHFR Inhibitors) DAHP->Anticancer Scaffold for Pteridine Synthesis AntiInflam Anti-inflammatory Drugs DAHP->AntiInflam BiochemAssay Biochemical Assays DAHP->BiochemAssay Reagent PathwayStudy Metabolic Pathway Studies DAHP->PathwayStudy Analogue

Caption: Key application areas for this compound.

Intermediate in Pharmaceutical Synthesis
  • Antiviral Drugs: The compound is a critical starting material for the synthesis of guanine.[11] Guanine and its analogues are the backbone of many antiviral medications, including Ganciclovir, which is used to treat cytomegalovirus (CMV) infections. The synthesis involves cyclizing the 5,6-diamino groups with a one-carbon source like formamide to form the imidazole ring of the purine system.[11]

  • Anticancer Agents: Pyrimidine derivatives are widely explored in oncology.[14] This compound serves as a precursor for molecules that can act as dihydrofolate reductase (DHFR) inhibitors.[15] DHFR is a crucial enzyme in the synthesis of DNA precursors, and its inhibition is a proven strategy for halting cancer cell proliferation. The synthesis of these inhibitors often involves building a pteridine ring system from the diaminopyrimidine core.[15]

  • Anti-inflammatory Research: Derivatives of diaminopyrimidines have been investigated for their ability to suppress nitric oxide (NO) production, a key mediator in inflammation.[10] This makes the parent scaffold a valuable starting point for developing novel anti-inflammatory agents.

Tool for Biochemical Research

As a pyrimidine analogue, 5,6-diaminouracil sulfate can be used as a research tool. Its structural similarity to natural nucleobases allows it to be used in studies to probe and potentially interfere with nucleic acid metabolism, which can be relevant in antiviral or anticancer research.[1] It also serves as a reagent in various biochemical assays, helping researchers to investigate enzyme activity and metabolic pathways.[7]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting.

  • Hazard Codes: It is typically classified with the hazard code Xi (Irritant).[4]

  • Risk Phrases: Associated risk phrases include R36/37/38, indicating it is irritating to the eyes, respiratory system, and skin.[4]

  • Safety Phrases: Recommended safety phrases are S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice) and S36 (Wear suitable protective clothing).[4]

  • GHS Statements: Under the Globally Harmonized System, it may be classified as H302 (Harmful if swallowed). Precautionary statements include P264 (Wash hands thoroughly after handling) and P270 (Do not eat, drink or smoke when using this product).[2]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in medicine and science. Its well-defined synthesis pathway and versatile reactivity make it an indispensable intermediate for creating complex therapeutic agents. For drug development professionals and researchers, a thorough understanding of its properties, synthesis, and applications is fundamental to leveraging its full potential in creating next-generation treatments for a range of diseases. Its continued use as a foundational scaffold ensures its relevance in the field for years to come.

References

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A Technical Guide to the Solubility of 5,6-Diamino-2,4-dihydroxypyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Physicochemical Properties Governing Solubility

The solubility of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate is not a single value but a complex function of its molecular structure and its interaction with the solvent environment. A thorough understanding of these properties is essential for predicting its behavior and designing effective solubilization strategies.

Molecular Structure and Functional Groups

The parent molecule, 5,6-diaminouracil, possesses multiple functional groups that dictate its solubility characteristics[3][4]:

  • Amino Groups (-NH₂): The two primary amino groups at the C5 and C6 positions are basic and can act as hydrogen bond donors and acceptors.

  • Hydroxyl/Amide Groups: The pyrimidine ring exists in a stable keto-enol tautomeric form, often referred to as a pyrimidinedione.[4] The N-H groups within the ring are weakly acidic, and the carbonyl oxygens are effective hydrogen bond acceptors.

  • Polarity: The high density of nitrogen and oxygen atoms makes the molecule highly polar, suggesting a preference for polar solvents.

The Impact of the Sulfate Salt Form

The compound is supplied as a sulfate salt, which significantly influences its properties. While salt formation is a common strategy to enhance the aqueous solubility of drug candidates, in this case, the sulfate salt of 5,6-diaminouracil is characterized as having low, sparing, or slight solubility in water.[1] This is likely due to strong crystal lattice energy in the solid state, which the energy of solvation in water struggles to overcome. In contrast, the hydrochloride salt is reported to be more appreciably soluble in water.[1]

pH-Dependent Solubility Profile

The presence of both acidic (ring N-H) and basic (amino) functional groups means the net charge on the molecule is highly dependent on the pH of the aqueous medium. While a specific pKa value for 5,6-diaminouracil is not reported in major databases, a qualitative understanding of its pH-dependent behavior can be inferred.

  • Low pH (Acidic): The amino groups will be protonated (-NH₃⁺), resulting in a net positive charge. This should enhance solubility in aqueous media.

  • Neutral pH: The molecule will likely exist as a zwitterion or a neutral species, where solubility may be at its minimum.

  • High pH (Basic): The pyrimidine ring protons (N-H) can be deprotonated, resulting in a net negative charge and likely increasing aqueous solubility.

This relationship is critical for any work in buffered solutions, such as those used in biochemical assays or formulation development.

Solubility Profile: An Evidence-Based Overview

As previously noted, specific quantitative solubility values for this compound are not documented in peer-reviewed literature. Therefore, this section provides a qualitative summary based on available chemical supplier information and an extrapolated profile based on related compounds and first principles. Experimental verification is mandatory for all research and development applications.

Qualitative Solubility Summary
Solvent ClassGeneral SolubilityRationale and Expert Insights
Water Low / SlightThe sulfate salt form exhibits poor aqueous solubility, likely due to high crystal lattice energy.[1] Solubility is expected to increase significantly at pH values away from the isoelectric point.
Aqueous Buffers (e.g., PBS) Low (at pH 7.4)Similar to water, solubility in neutral buffers is expected to be low. For a related compound, 2,4-Diamino-6-hydroxypyrimidine, the solubility in PBS (pH 7.2) is approximately 3.3 mg/mL.[5] This provides a potential starting point for estimation.
Polar Aprotic Solvents (DMSO, DMF) HighThese solvents are excellent at disrupting crystal lattices and solvating polar molecules with multiple hydrogen bond donors/acceptors. For a related isomer, solubility in DMSO and DMF was ~14.5 mg/mL.[5] These are the recommended solvents for preparing concentrated stock solutions.
Polar Protic Solvents (Methanol, Ethanol) Low to ModerateWhile polar, these solvents are generally less effective than DMSO or DMF for this class of compound. One study notes the dissolution of 5,6-diaminouracil sulfate in methanol for a reaction, suggesting at least moderate solubility under reflux conditions.[6]
Non-Polar Solvents (Toluene, Hexane, CCl₄) Very Low / InsolubleThe high polarity of the compound makes it incompatible with non-polar solvents.

Experimental Determination of Solubility: Protocols and Best Practices

Generating accurate solubility data is a cornerstone of effective research. Two primary methodologies are employed in pharmaceutical development: thermodynamic (equilibrium) solubility and kinetic solubility.[7]

Protocol 1: Thermodynamic Equilibrium Solubility via Shake-Flask Method

This method is considered the "gold standard" for determining the true equilibrium solubility of a compound and is essential for pre-formulation and biopharmaceutical characterization.[4]

Objective: To determine the concentration of a saturated solution of the compound in a specific solvent at equilibrium.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., Water, PBS pH 7.4) in a sealed, inert container (e.g., glass vial). The presence of undissolved solid material must be visible.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step.

    • Centrifugation: Spin the sample at high speed (e.g., 14,000 rpm for 15 minutes). Carefully collect the supernatant, avoiding disturbance of the solid pellet.

    • Filtration: Use a low-binding filter (e.g., PVDF) to separate the solid. Note: This may lead to underestimation due to compound adsorption to the filter material.

  • Quantification: Dilute an aliquot of the clear supernatant with a suitable mobile phase or solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

  • Calculation: Calculate the solubility in units of mg/mL or µg/mL based on the measured concentration and the dilution factor.

Diagram: Workflow for Shake-Flask Equilibrium Solubility

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add Excess Solid to Solvent equil1 Agitate at Constant Temp (24-48h) prep1->equil1 sep1 Centrifuge or Filter Sample equil1->sep1 quant1 Collect Supernatant sep1->quant1 quant2 Dilute Aliquot quant1->quant2 quant3 Analyze via HPLC-UV quant2->quant3 G start Prepare 10mM Stock in DMSO dilute Serial Dilution in DMSO Plate start->dilute transfer Add to Aqueous Buffer Plate dilute->transfer incubate Incubate & Shake (1.5-2h) transfer->incubate analyze Analyze by Nephelometry or Filtered UV-Vis incubate->analyze

Caption: A typical workflow for a 96-well plate-based kinetic solubility assay.

Critical Considerations: Choosing an Analytical Method

The final quantification step is crucial for accuracy. The choice of method depends on available resources and the specific requirements of the study.

Diagram: Decision Tree for Analytical Method Selection

G q1 Is the compound pure and possesses a strong chromophore? q2 Is high accuracy and sensitivity required? q1->q2 No hplc Use HPLC-UV q1->hplc Yes q3 Is speed more critical than specificity? q2->q3 No q2->hplc Yes uv Use UV-Vis Spectroscopy q3->uv Yes grav Use Gravimetric Method q3->grav No

Caption: A guide for selecting the appropriate analytical finish for a solubility study.

Practical Recommendations for Formulation and Handling

  • Stock Solutions: For most research applications, preparing a concentrated stock solution in DMSO is the most reliable starting point.

  • Aqueous Preparations: When preparing aqueous solutions, consider using an acidic buffer (e.g., pH 2-4) to leverage the protonation of the amino groups for enhanced solubility. Always prepare fresh, as the stability of the compound in aqueous solution, particularly at pH extremes, has not been characterized.

  • Reaction Chemistry: For organic synthesis, if the sulfate salt proves too insoluble even in solvents like DMF, an in-situ conversion to the more soluble free base can be attempted. This can be achieved by adding a non-nucleophilic base like diisopropylethylamine (DIPEA) to the suspension. [8]Alternatively, converting the sulfate to the more soluble hydrochloride salt may be a viable pre-reaction step. [1]

Conclusion

This compound is a molecule of significant pharmaceutical interest, yet its solubility is a nuanced property that requires careful experimental consideration. The sulfate salt exhibits low aqueous solubility, a critical factor for researchers to address. The most effective solubilization is achieved in polar aprotic solvents like DMSO and DMF, which are recommended for creating stock solutions. For applications in aqueous media, solubility is expected to be highly pH-dependent, with greater solubility in acidic conditions. This guide provides the foundational knowledge and detailed experimental protocols necessary for scientists to confidently and accurately determine the solubility of this compound, facilitating its successful application in drug discovery and development.

References

  • DNAmod. (2020). 5,6-diaminouracil. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76726, 5,6-Diaminouracil.
  • Krystof, V., et al. (2019).
  • Herrmann, D. (2012). Chemical Photocatalysis with Flavins. University of Regensburg. [Link]
  • ResearchGate. (2018). Synthesis, characterization, electrochemistry and VOC sensingproperties of novel ball-type dinuclear metallophthalocyanines. [Link]
  • European Molecular Biology Laboratory - European Bioinformatics Institute (EMBL-EBI). (n.d.). 5,6-diaminouracil (CHEBI:46252).
  • ResearchGate. (2019). Electrical and electrochemical properties of double-decker Lu(III) and Eu(III)
  • ResearchGate. (2019). Ball-Type Phthalocyanines: Synthesis and Properties. [Link]
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Bordwell pKa Table.

Sources

Spectroscopic Data of 5,6-Diamino-2,4-dihydroxypyrimidine Sulfate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 5,6-Diamino-2,4-dihydroxypyrimidine sulfate, a key intermediate in pharmaceutical synthesis. The intended audience for this document includes researchers, scientists, and drug development professionals who utilize spectroscopic techniques for molecular characterization. This guide is structured to provide not only the fundamental spectroscopic data but also the underlying scientific rationale for the observed and predicted spectral features.

Introduction: The Significance of this compound

5,6-Diamino-2,4-dihydroxypyrimidine, also known as 5,6-diaminouracil, is a pivotal precursor in the synthesis of various biologically active molecules. Its sulfate salt is often the preferred form for handling and formulation due to its stability. Accurate and thorough spectroscopic characterization is paramount for identity confirmation, purity assessment, and understanding the molecular structure, which are critical aspects of drug development and quality control. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound.

Molecular Structure and Spectroscopic Overview

The structural integrity of this compound is the foundation of its spectroscopic signature. The molecule consists of a pyrimidine ring with two hydroxyl groups at positions 2 and 4, and two amino groups at positions 5 and 6. The sulfate salt form implies the protonation of one or more of the basic nitrogen atoms.

Caption: Molecular Structure of 5,6-Diamino-2,4-dihydroxypyrimidine.

The analytical workflow for the characterization of this compound is a multi-technique approach, ensuring a comprehensive understanding of its structure and purity.

start Sample of this compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir Infrared (IR) Spectroscopy start->ir ms Mass Spectrometry (MS) start->ms data_analysis Data Analysis and Structural Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis report Comprehensive Technical Report data_analysis->report

Caption: Analytical workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, NMR provides insights into the electronic environment of each proton and carbon atom.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). This solvent is chosen for its ability to dissolve polar compounds and its unobtrusive signal in the ¹H NMR spectrum.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR:

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64, to achieve adequate signal-to-noise ratio.

    • Relaxation Delay: 5 seconds, to ensure full relaxation of protons.

    • Temperature: 298 K.

  • ¹³C NMR:

    • Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H instrument).

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound in DMSO-d6 is predicted to show several distinct signals corresponding to the exchangeable protons of the amino and amide groups. Due to the presence of the sulfate counter-ion, the molecule will be protonated, leading to broader signals for the exchangeable protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.5Broad Singlet2HN1-H, N3-HAmide protons, deshielded by adjacent carbonyl groups and involved in hydrogen bonding.
~6.5Broad Singlet4H5-NH₂, 6-NH₂Amino group protons. Their chemical shift can vary depending on concentration and water content. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~160C2, C4Carbonyl carbons, highly deshielded due to the double bond to oxygen.
~140C6Carbon attached to an amino group and adjacent to a double bond.
~90C5Carbon situated between two amino groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. Experimental FTIR spectra for the free base, 5,6-diaminouracil, are available in public databases such as SpectraBase.[1]

Experimental Protocol for IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean ATR crystal should be recorded prior to sample analysis.

Predicted IR Spectrum Interpretation

The IR spectrum of this compound will be dominated by absorptions from the N-H, C=O, and sulfate groups.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (amino and amide groups)
~1700StrongC=O stretching (carbonyl groups)
~1640StrongN-H bending (scissoring)
~1100Strong, BroadS=O stretching (sulfate ion)
~615MediumO-S-O bending (sulfate ion)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. Experimental GC-MS data for the free base, 5,6-diaminouracil, is available in public databases like SpectraBase.[1]

Experimental Protocol for Mass Spectrometry

Electrospray Ionization (ESI) is the recommended technique for this polar and non-volatile compound.

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or water.

Data Acquisition:

  • Ionization Mode: ESI, positive or negative ion mode.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Scan Range: m/z 50-500.

  • In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 143.06 for the free base.

  • In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected at m/z 141.04 for the free base.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound will show the molecular ion of the free base. The sulfate group is not typically observed directly in the gas phase under ESI conditions. Fragmentation of the uracil ring is expected.

parent [M+H]⁺ m/z 143 frag1 Loss of HNCO m/z 100 parent->frag1 frag2 Loss of NH₃ m/z 126 parent->frag2 frag3 Further Fragmentation frag1->frag3 frag2->frag3

Caption: Predicted fragmentation pathway in positive ion ESI-MS.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the characterization of this compound. The predicted NMR, IR, and MS data, grounded in the established principles of spectroscopy and supported by data from analogous compounds, offer a reliable basis for identity confirmation and structural elucidation. The detailed experimental protocols serve as a practical resource for researchers in obtaining high-quality data. This in-depth guide underscores the importance of a multi-faceted spectroscopic approach in the rigorous analysis of pharmaceutical intermediates.

References

  • PubChem. 5,6-Diaminouracil.
  • SpectraBase. Wiley Science Solutions. [Link]
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. 5,6-Diaminouracil Spectral Information.

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An In-depth Technical Guide to the Potential Biological Activities of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Diamino-2,4-dihydroxypyrimidine sulfate, also known as 4,5-Diaminouracil sulfate, is a pyrimidine derivative with significant potential in biochemical and pharmaceutical research. Its structural similarity to endogenous nucleobases suggests a role as a modulator of key enzymatic pathways. This guide provides a comprehensive overview of its potential biological activities, focusing on its role as an antimetabolite, an enzyme inhibitor, and a potential anti-inflammatory and antioxidant agent. Detailed, field-proven protocols are provided to enable researchers to rigorously investigate these activities in a laboratory setting. The overarching goal is to furnish the scientific community with the foundational knowledge and practical methodologies required to explore the therapeutic and research applications of this compound.

Introduction: Unveiling a Versatile Pyrimidine Analog

5,6-Diamino-2,4-dihydroxypyrimidine is a heterocyclic organic compound belonging to the pyrimidine family. As a derivative of uracil, one of the fundamental nucleobases in RNA, its structure is primed for interaction with biological systems, particularly in pathways involving nucleic acid metabolism.[1] It is commonly supplied as a sulfate salt to improve stability and solubility.

Chemical Identity:

  • IUPAC Name: 5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid

  • Synonyms: 4,5-Diaminouracil Sulfate, 5,6-Diaminouracil Sulfate, 2,4-Dihydroxy-5,6-diaminopyrimidine sulfate[1]

  • CAS Number: 32014-70-3[2]

  • Molecular Formula: C₄H₈N₄O₆S[2]

  • Molecular Weight: 240.19 g/mol [2]

The presence of amino and hydroxyl groups on the pyrimidine ring makes it a candidate for mimicking natural substrates, potentially leading to the inhibition of enzymes crucial for cell proliferation and inflammatory responses. This guide will explore the scientific rationale behind its potential biological activities and provide robust, step-by-step protocols for their investigation.

Potential Biological Activities & Mechanistic Rationale

The therapeutic potential of this compound stems from its ability to act as an antimetabolite. This primary mechanism gives rise to several downstream biological activities that are of high interest in drug development.

Enzyme Inhibition & Antimetabolite Activity

Causality: As a pyrimidine analog, the compound can be mistaken by enzymes for natural substrates like uracil or thymine. This "molecular mimicry" allows it to bind to the active sites of enzymes involved in nucleotide biosynthesis, thereby blocking the production of DNA and RNA precursors. This interruption of nucleic acid synthesis is a cornerstone of anti-cancer and anti-viral therapies.[1]

Pyrimidine derivatives have been successfully developed as inhibitors for key enzymes such as:

  • Dihydrofolate Reductase (DHFR): Essential for regenerating tetrahydrofolate, a cofactor in the synthesis of purines and thymidylate.[3][4]

  • GTP Cyclohydrolase I (GTPCH): The rate-limiting enzyme in the synthesis of tetrahydrobiopterin (BH4), a critical cofactor for nitric oxide synthases (NOS).[5][6]

Investigating the inhibitory potential of this compound against such enzymes is a logical first step in characterizing its antimetabolite properties.

G cluster_pathway Hypothetical Nucleotide Synthesis Inhibition Compound 5,6-Diamino-2,4- dihydroxypyrimidine sulfate Enzyme Target Enzyme (e.g., DHFR, GTPCH) Compound->Enzyme Binds & Inhibits Product Essential Product (e.g., Tetrahydrofolate) Enzyme->Product Production Halted Substrate Natural Substrate (e.g., Dihydrofolate) Substrate->Enzyme Binding Blocked Pathway Nucleic Acid Synthesis Product->Pathway Is Required For Cell Inhibition of Cell Proliferation Pathway->Cell Leads to

Caption: Hypothetical inhibition of a nucleotide synthesis enzyme.

Anti-Inflammatory Activity

Causality: Inflammation is a complex biological response often mediated by enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as the overproduction of mediators like nitric oxide (NO).[7] A key event in chronic inflammation is the denaturation of tissue proteins, which can trigger autoimmune responses.[8]

  • Enzyme Inhibition: By inhibiting enzymes like GTP Cyclohydrolase I, the compound could reduce the synthesis of BH4, a necessary cofactor for inducible nitric oxide synthase (iNOS), thereby lowering excessive NO production.[5]

  • Protein Stabilization: Compounds that can prevent the heat- or chemically-induced denaturation of proteins may possess anti-inflammatory properties.[7][9]

Antioxidant Activity

Causality: Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), contributes to numerous diseases. Antioxidants mitigate this damage by neutralizing free radicals. The electron-rich nature of the pyrimidine ring and its amino substituents suggests that this compound may act as a free radical scavenger by donating electrons or hydrogen atoms.[10][11] This is a common property among various pyrimidine derivatives.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating through the mandatory inclusion of positive, negative, and vehicle controls. This ensures that observed effects are directly attributable to the test compound.

Protocol: Enzyme Inhibition & Kinetic Analysis

This protocol provides a framework for assessing the inhibitory effect of the compound on a target enzyme and determining the mechanism of inhibition.

Pillar of Trustworthiness: The validity of this assay rests on comparing the enzyme's activity against a known inhibitor (positive control) and in its absence (negative control). This confirms the assay is working correctly and provides a benchmark for potency.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer optimal for the target enzyme's activity (e.g., 50 mM Tris-HCl, pH 7.5).

    • Enzyme Stock Solution: Prepare a concentrated stock of the purified target enzyme in assay buffer.

    • Substrate Stock Solution: Prepare a concentrated stock of the enzyme's specific substrate.

    • Test Compound: Prepare a stock solution (e.g., 10 mM in DMSO) of this compound and create serial dilutions.

    • Positive Control: Use a known inhibitor for the target enzyme.

  • IC₅₀ Determination:

    • In a 96-well microplate, add the assay buffer, enzyme, and varying concentrations of the test compound or positive control. Include a "no inhibitor" control.

    • Pre-incubate the plate for 15-30 minutes at the enzyme's optimal temperature to allow for inhibitor binding.[12]

    • Initiate the reaction by adding the substrate (at a concentration near its Km value).

    • Measure the rate of product formation over time using a microplate reader (e.g., monitoring absorbance change at a specific wavelength).[12]

    • Calculate the initial velocity (V₀) for each concentration.

    • Plot % inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

  • Kinetic Analysis (Mechanism of Inhibition):

    • Repeat the assay using several fixed concentrations of the inhibitor while varying the substrate concentration at each inhibitor level.[12]

    • Determine the V₀ for each combination of substrate and inhibitor.

    • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). The pattern of line intersections will reveal the mechanism of inhibition (competitive, non-competitive, or uncompetitive).[12]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor Dilutions) A1 Plate Setup: Enzyme + Inhibitor (or Control) P1->A1 A2 Pre-incubate (15-30 min) A1->A2 A3 Initiate Reaction: Add Substrate A2->A3 A4 Measure Kinetic Readout (e.g., Absorbance/Time) A3->A4 D1 Calculate Initial Velocity (V₀) A4->D1 D2 Plot % Inhibition vs [I] Determine IC₅₀ D1->D2 D3 Generate Lineweaver-Burk Plot Determine Inhibition Type D1->D3

Caption: General workflow for an enzyme inhibition kinetics assay.

Protocol: In Vitro Anti-Inflammatory Activity

Pillar of Expertise: This assay models the damage to proteins that occurs during inflammation. Preventing this denaturation is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs).[7][8] Using Bovine Serum Albumin (BSA) provides a standardized and readily available protein source.

Methodology:

  • Reagent Preparation:

    • Phosphate Buffered Saline (PBS): pH 6.4.

    • BSA Solution: 5% w/v aqueous solution.[7]

    • Test Compound: Prepare serial dilutions (e.g., 100-1000 µg/mL) in a suitable solvent (e.g., DMSO, then diluted in PBS).

    • Positive Control: Diclofenac Sodium at the same concentrations.

    • Vehicle Control: The solvent used for the test compound.

  • Assay Procedure:

    • The reaction mixture should contain 450 µL of BSA solution, 1400 µL of PBS, and 1000 µL of the test compound, positive control, or vehicle control.[7]

    • Incubate the mixtures at 37°C for 15 minutes.[9]

    • Induce denaturation by heating at 70°C for 5 minutes.[7][9]

    • After cooling to room temperature, measure the turbidity (absorbance) of the solutions at 660 nm with a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[8]

    • Plot the % inhibition against the compound concentration to determine the IC₅₀.

Protocol: In Vitro Antioxidant Activity

Pillar of Expertise: The DPPH assay is a rapid and reliable method to screen for radical scavenging activity.[10] The stable DPPH radical has a deep violet color, which fades to yellow upon reduction by an antioxidant. The degree of color change is directly proportional to the antioxidant capacity.[10][11]

Methodology:

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in a dark bottle at 4°C.[10]

    • Test Compound: Prepare serial dilutions in methanol.

    • Positive Control: Ascorbic acid or Trolox at the same concentrations.

    • Blank: Methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each dilution of the test compound, positive control, or blank.

    • Add 100 µL of the DPPH working solution to all wells.[11]

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Determine the IC₅₀ value from the dose-response curve.

Pillar of Expertise: The ABTS assay is complementary to the DPPH assay and can measure the antioxidant capacity of both hydrophilic and lipophilic compounds.[11] The pre-formed blue-green ABTS radical cation (ABTS•+) is reduced by the antioxidant, causing decolorization.[10]

Methodology:

  • Reagent Preparation:

    • ABTS Stock Solution: 7 mM in deionized water.[10]

    • Potassium Persulfate Solution: 2.45 mM in deionized water.[10]

    • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[10] Before use, dilute this solution with methanol to an absorbance of ~0.7 at 734 nm.

    • Test Compound & Controls: Prepare as in the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of each dilution of the test compound or control.

    • Add 190 µL of the ABTS•+ working solution.[11]

    • Incubate at room temperature for 6-10 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of scavenging activity and determine the IC₅₀ as described for the DPPH assay.

Data Presentation & Summary

For effective comparison and reporting, quantitative results from these assays should be summarized in a clear, tabular format.

Table 1: Summary of Potential Biological Activities (Hypothetical Data)

Assay TypeActivity MetricThis compoundPositive ControlControl IC₅₀ (µM)
Enzyme Inhibition IC₅₀ (µM)15.2Known Inhibitor0.8
Anti-inflammatory
Protein DenaturationIC₅₀ (µg/mL)125.5Diclofenac Sodium40.3[13]
Antioxidant
DPPH ScavengingIC₅₀ (µM)88.7Ascorbic Acid22.1
ABTS ScavengingIC₅₀ (µM)65.4Trolox15.9

Conclusion and Future Directions

This compound presents a compelling profile for further investigation. Its structural analogy to uracil provides a strong rationale for its potential as an antimetabolite and enzyme inhibitor, with significant implications for oncology and virology. Furthermore, preliminary evidence for other pyrimidine derivatives suggests plausible anti-inflammatory and antioxidant activities that warrant rigorous experimental validation. The protocols outlined in this guide offer a robust framework for researchers to systematically evaluate these biological activities, paving the way for potential applications in drug discovery and development. Future studies should progress to cell-based assays and eventually in vivo models to validate these in vitro findings in a more physiologically relevant context.

References

  • Tzeng, T. J., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. [Link]
  • Młynarczyk, K., et al. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules. [Link]
  • Benkhaira, N., et al. (2021). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • Ahmed, M., et al. (2025). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Food Chemistry: Molecular Sciences. [Link]
  • Shapiro, A. B. (2015). How should I start with Enzyme-Inhibitor kinetics assay?
  • In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025). World Journal of Pharmaceutical Research. [Link]
  • Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual - NCBI Bookshelf. [Link]
  • Laskar, A. A. (2015). How should I start with Enzyme-Inhibitor kinetics assay?
  • EVALUATION OF ANTI-INFLAMMATORY AND NITRIC OXIDE SCAVENGING ACTIVITY OF BAUHINIA VARIEGATAL. LEAVES BY IN VITRO METHOD. (2019). Plant Archives. [Link]
  • Mirke, N. B., et al. (2020). In vitro protein denaturation inhibition assay of Eucalyptus globulus and Glycine max for potential anti-inflammatory activity. Innovations in Pharmaceuticals and Pharmacotherapy. [Link]
  • In vitro Evaluation of Anti-inflammatory Protein-Denaturation Activity of Cashew (Anacardium occidentale Linn) Stem Bark Using a UV–Vis Spectrophotometer. (2025).
  • In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. (2023). Chemical Engineering Transactions. [Link]
  • 5,6-DIAMINO-2,4-DIHYDROXYPYRIMIDINE SULF
  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2017). MDPI. [Link]
  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (2014). Medicinal Chemistry Research. [Link]
  • Gangjee, A., et al. (1998). 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents. Journal of Medicinal Chemistry. [Link]
  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025). RSC Advances. [Link]
  • Improved process for the preparation of 1,3-dimethyl-4,5-diamino-uracil. (1994).
  • 5,6-Diaminouracil. (n.d.). PubChem. [Link]
  • Sung, Y. J., et al. (1994). 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of GTP cyclohydrolase I, suppresses nitric oxide production by chicken macrophages. International Journal of Immunopharmacology. [Link]
  • Rosowsky, A., et al. (1999). Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase. Antimicrobial Agents and Chemotherapy. [Link]
  • Furman, P. A., et al. (2001). Mechanism of action of 1-beta-D-2,6-diaminopurine dioxolane, a prodrug of the human immunodeficiency virus type 1 inhibitor 1-beta-D-dioxolane guanosine. Antimicrobial Agents and Chemotherapy. [Link]

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"5,6-Diamino-2,4-dihydroxypyrimidine sulfate" as a precursor in organic synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5,6-Diamino-2,4-dihydroxypyrimidine Sulfate: A Cornerstone Precursor in Heterocyclic Synthesis

Introduction: The Versatile Pyrimidine Building Block

5,6-Diamino-2,4-dihydroxypyrimidine, commonly known in its sulfate salt form, is a pivotal intermediate in the field of organic and medicinal chemistry.[1][2] Also known as 5,6-diaminouracil, this compound serves as a foundational scaffold for constructing more complex fused heterocyclic systems due to the strategic placement of its vicinal amino groups at the C5 and C6 positions.[3] These ortho-diamine functionalities provide a reactive site ripe for cyclization, making it an indispensable precursor for the synthesis of biologically significant molecules, including purines, pteridines, and alloxazines.[4][5][6] This guide offers a technical exploration of its properties, synthetic applications, and field-proven protocols, designed for researchers and professionals in drug development.

The compound is typically supplied as a light yellow to brown crystalline powder and is noted for its stability under standard storage conditions.[1][7] While the sulfate salt exhibits limited solubility in water, it can be converted to the more soluble free base or hydrochloride salt to facilitate certain reaction conditions.[8][9] Its significance is underscored by its role as a key starting material in the synthesis of various pharmaceuticals, including anti-inflammatory, anti-cancer, and anti-viral agents.[1][10]

Table 1: Physicochemical Properties of 5,6-Diamino-2,4-dihydroxypyrimidine and its Sulfate Salt

PropertyValueReference(s)
Chemical Name This compound[2][11]
Synonyms 5,6-Diaminouracil sulfate[1][2][11]
CAS Number 32014-70-3[2][11]
Molecular Formula C₄H₆N₄O₂·xH₂SO₄[11][12]
Molecular Weight 240.19 g/mol (for the monosulfate)[2][13]
Appearance Light yellow to brown powder/crystal[1]
Melting Point >260 °C (decomposes)[2][8]
Purity ≥ 98% (by titration)[1]
Storage Conditions Room Temperature or 2°C - 8°C[1][12]

Core Synthetic Applications: Building Heterocyclic Scaffolds

The primary utility of 5,6-diaminouracil lies in its ability to undergo condensation reactions across its adjacent amino groups with reagents containing two electrophilic centers. This reactivity is the foundation for constructing a second, fused ring system onto the pyrimidine core.

The Traube Purine Synthesis: A Classic Route to Purines

The Traube purine synthesis, established in 1900, remains a fundamental and highly effective method for creating the purine ring system.[14][15] This strategy involves the cyclization of a 4,5-diaminopyrimidine with a one-carbon synthon, most commonly formic acid or its derivatives.[4][14][16] 5,6-Diaminouracil is an ideal substrate for this reaction, leading directly to xanthine derivatives like uric acid.

The causality behind this reaction is straightforward: the more nucleophilic amino group (typically at C5) attacks the electrophilic carbon of the C1 synthon (e.g., the carbonyl carbon of formic acid), forming a formamide intermediate. Subsequent intramolecular cyclization, driven by heating, involves the second amino group (at C6) attacking the same carbon, followed by dehydration to yield the fused imidazole ring of the purine system.[16] This powerful reaction is central to the synthesis of numerous biologically active molecules, including xanthine analogs used as antioxidants and therapeutic agents.[4][17][18]

Traube_Purine_Synthesis cluster_start Starting Materials cluster_process Reaction Pathway cluster_end Product A 5,6-Diaminouracil (Substrate) C Step 1: Formylation of 5-Amino Group A->C Reaction B Formic Acid (C1 Synthon) B->C Reagent D Step 2: Intramolecular Cyclodehydration C->D Heating E Uric Acid (Purine Product) D->E Ring Closure

Caption: Workflow for the Traube synthesis of Uric Acid.

Experimental Protocol 1: Synthesis of Uric Acid from 5,6-Diaminouracil Sulfate

This protocol is a representative example of the Traube purine synthesis.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 10.0 g of 5,6-diaminouracil sulfate in 100 mL of 98% formic acid.

  • Reaction: Heat the mixture to reflux with constant stirring. The initial suspension will gradually dissolve as the reaction proceeds. Maintain reflux for 4 hours. Causality: Refluxing in formic acid provides both the solvent and the one-carbon electrophile for the cyclization reaction. The high temperature is necessary to drive the final cyclodehydration step.

  • Product Isolation: Allow the reaction mixture to cool to room temperature. The product, uric acid, will precipitate out of the solution as a white solid.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid sequentially with 50 mL of cold water, followed by 50 mL of ethanol to remove any residual formic acid and impurities.[10]

  • Drying and Characterization: Dry the purified product in a vacuum oven at 80°C to a constant weight. The final product can be characterized by standard analytical techniques (e.g., melting point, IR spectroscopy, and comparison to a known standard). The expected yield is typically high for this robust reaction.

Synthesis of Pteridines and Alloxazines via Condensation

5,6-Diaminouracil is also a critical precursor for pteridines and alloxazines, which are fused pyrimido-pyrazine systems.[5][19] The synthetic strategy, often a variant of the Gabriel-Isay condensation, involves reacting the diaminouracil with a 1,2-dicarbonyl compound (e.g., a diketone, ketoaldehyde, or glyoxal).[20]

The reaction proceeds via a double condensation mechanism. The two amino groups of the pyrimidine react with the two carbonyl groups of the dicarbonyl compound to form a di-imine intermediate, which rapidly tautomerizes to the stable, aromatic pyrazine ring. This approach is highly versatile, as the choice of the 1,2-dicarbonyl reactant directly dictates the substitution pattern on the newly formed pyrazine ring.[5] This methodology is employed in the synthesis of lumichrome and is a foundational step toward analogs of riboflavin (Vitamin B2).[21][22]

Pteridine_Synthesis cluster_start Starting Materials cluster_process Reaction Pathway cluster_end Product A 5,6-Diaminouracil C Step 1: Double Condensation A->C Reaction B 1,2-Dicarbonyl Cmpd. (e.g., Biacetyl) B->C Reagent D Step 2: Aromatization C->D Tautomerization E Lumazine / Alloxazine (Pteridine Product) D->E Product Formation

Caption: General workflow for Pteridine/Alloxazine synthesis.

Experimental Protocol 2: Synthesis of 6,7-Dimethylalloxazine (Lumichrome)

This protocol describes the synthesis of a key alloxazine structure.[21]

  • Solution Preparation: Prepare two separate aqueous solutions.

    • Solution A: Dissolve 3.82 g (0.01 mole) of 5,6-diaminouracil sulfate in 50 mL of water. Gentle warming may be required.

    • Solution B: Dissolve 1.36 g (0.005 mole) of dimeric 4,5-dimethyl-orthobenzoquinone in 50 mL of water, adding a few drops of 10% sodium hydroxide solution to aid dissolution.

  • Reaction: Add Solution B to Solution A with stirring at room temperature.

  • Incubation: Store the resulting solution overnight at room temperature. A precipitate will form as the reaction progresses. Causality: The ortho-diamine of the pyrimidine condenses with the ortho-quinone. Storing overnight allows the reaction to proceed to completion and ensures maximum precipitation of the product.

  • Product Isolation: Collect the precipitate by filtration.

  • Purification and Characterization: Wash the collected solid with water and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like isopropanol.[21] Characterize the final product by melting point and spectroscopic methods.

Experimental Integrity and Safety Considerations

Trustworthiness Through Protocol Validation: Every synthetic protocol must be self-validating. The progress of the described reactions should be monitored using Thin Layer Chromatography (TLC) to ensure the consumption of starting materials. Upon completion, the purity of the isolated product must be verified. The provided protocols are designed to yield products that, after the specified purification steps, can be confidently characterized by techniques such as Nuclear Magnetic Resonance (NMR) for structural elucidation, Infrared (IR) spectroscopy to confirm functional groups, and Mass Spectrometry (MS) to verify molecular weight.

Safety and Handling: this compound is an irritant to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[23][24] All manipulations should be performed in a well-ventilated chemical fume hood.[24] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

Conclusion

This compound is more than a simple chemical intermediate; it is a versatile and powerful tool in synthetic organic chemistry. Its ortho-diamine structure provides a reliable and predictable platform for the construction of purine and pteridine ring systems, which are core scaffolds in a vast number of biologically active compounds. The Traube and Gabriel-Isay syntheses are just two examples of the robust and time-tested methodologies that leverage this precursor. For researchers and drug development professionals, a thorough understanding of its reactivity and handling is essential for the innovation of novel therapeutics and biochemical probes.

References

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literature review on "5,6-Diamino-2,4-dihydroxypyrimidine sulfate" and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5,6-Diamino-2,4-dihydroxypyrimidine Sulfate and its Analogs for Drug Discovery and Development

Abstract

5,6-Diamino-2,4-dihydroxypyrimidine, commonly known as 5,6-diaminouracil, and its sulfate salt are pivotal intermediates in synthetic organic and medicinal chemistry. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, chemical properties, and diverse biological applications of this compound and its analogs. We delve into the causality behind established synthetic protocols, its crucial role as a precursor for a vast array of bioactive heterocyclic compounds—most notably purines and fused pyrimidine systems—and the pharmacological significance of its derivatives, which span anticancer, antiviral, antioxidant, and anti-inflammatory activities. This document consolidates detailed experimental workflows, quantitative data, and visual diagrams to serve as a practical resource for leveraging the unique chemical architecture of 5,6-diaminouracil in modern therapeutic research.

Introduction: The Strategic Importance of 5,6-Diaminouracil

Uracil is a fundamental nucleobase in RNA, and its derivatives are recognized as privileged structures in drug discovery due to their synthetic accessibility and broad range of biological activities. Among these, 5,6-diamino-2,4-dihydroxypyrimidine (5,6-diaminouracil) stands out as a highly versatile molecular scaffold. Its structure, featuring two adjacent amino groups on a pyrimidine ring, makes it an ideal precursor for the construction of more complex fused heterocyclic systems.

The sulfate salt of 5,6-diaminouracil is often used in practice due to its stability and handling properties. This compound is not merely a synthetic curiosity; it is a key building block in the synthesis of numerous pharmacologically important molecules, including purine analogs like xanthines (e.g., caffeine, theophylline), pteridines, and alloxazines. The derivatives synthesized from this core have demonstrated a wide spectrum of therapeutic potential, including roles as anticancer, antiviral, antimicrobial, anti-inflammatory, and antioxidant agents. This guide aims to provide an in-depth exploration of its synthesis, reactivity, and application, empowering researchers to effectively utilize this compound in the design of novel therapeutic agents.

Synthesis and Characterization

The preparation of 5,6-diaminouracil and its analogs is a well-established multi-step process that relies on fundamental organic reactions. The structural integrity of the final compounds and intermediates is typically validated using a suite of analytical techniques, including FTIR, ¹H NMR, ¹³C NMR, and HRMS.

Core Synthesis of 5,6-Diaminouracil

The most common and reliable pathway to 5,6-diaminouracil begins with the construction of the 6-aminouracil ring, followed by nitrosation at the C5 position and subsequent reduction.

Step 1: 6-Aminouracil Formation: The synthesis typically starts from the condensation of a C3 synthon like ethyl cyanoacetate with urea to form the pyrimidine ring.

Step 2: Nitrosation: The 6-aminouracil intermediate is then subjected to electrophilic substitution at the electron-rich C5 position. This is achieved using a nitrosating agent, such as sodium nitrite in an acidic medium (e.g., acetic acid), which generates a distinctive cherry-red precipitate of 6-amino-5-nitrosouracil. The acid is crucial as it generates the active nitrosating species, nitrous acid (HNO₂).

Step 3: Reduction: The final step is the reduction of the 5-nitroso group to a primary amine. This is most effectively accomplished using a strong reducing agent like sodium hydrosulfite (sodium dithionite). The reaction is visually monitored by the bleaching of the red color of the nitroso compound to a light tan suspension. The resulting 5,6-diaminouracil is often isolated as a bisulfite or, more commonly, a hydrochloride or sulfate salt to improve its stability and purity.

Visualizing the Synthesis of 5,6-Diaminouracil

The logical workflow for this foundational synthesis can be visualized as follows:

G cluster_start Starting Materials cluster_steps Synthetic Pathway Urea Urea Step1 Step 1: Condensation & Ring Closure Urea->Step1 Cyanoacetate Ethyl Cyanoacetate Cyanoacetate->Step1 Intermediate1 6-Aminouracil Step1->Intermediate1 Step2 Step 2: Nitrosation (NaNO₂, H⁺) Intermediate1->Step2 Intermediate2 6-Amino-5-nitrosouracil Step2->Intermediate2 Step3 Step 3: Reduction (Na₂S₂O₄) Intermediate2->Step3 Product 5,6-Diaminouracil Step3->Product G Diaminouracil 5,6-Diaminouracil Analog Reaction1 Condensation Diaminouracil->Reaction1 OneCarbon One-Carbon Source (e.g., Formic Acid) OneCarbon->Reaction1 Intermediate 5-Formamido Intermediate Reaction2 Cyclodehydration (Heat) Intermediate->Reaction2 Purine Purine Analog (e.g., Xanthine) Reaction1->Intermediate Reaction2->Purine

Caption: General scheme for the Traube purine synthesis.

Biological Activities and Therapeutic Potential

The true value of 5,6-diaminouracil lies in the diverse biological activities of the compounds derived from it. The pyrimidine scaffold and the fused systems it generates are cornerstones in the development of various therapeutic agents.

Anticancer and Antiviral Activity

Many purine and pyrimidine analogs function as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cells, such as cancer cells and viruses. Derivatives of 5,6-diaminouracil have been investigated as precursors for compounds with significant anticancer and antiviral properties. Some have shown potent inhibitory activity against key enzymes in cancer progression and viral replication.

Antioxidant and Anti-inflammatory Properties

The presence of electron-donating amino groups on the uracil ring imparts significant antioxidant potential. Studies have shown that uracil derivatives, particularly those with amino groups at the C5 position, can act as potent free radical scavengers. Long-chain N-alkylated 5,6-diaminouracil derivatives have demonstrated substantial inhibitory activity against lipid peroxidation, with IC50 values lower than 1 µM, outperforming reference antioxidants like α-tocopherol. This activity is linked to their ability to reduce stable radicals and their lipophilicity, which allows them to integrate into mitochondrial membranes where oxidative stress is prominent. This antioxidant capacity is also closely linked to anti-inflammatory effects, as many inflammatory processes are mediated by oxidative stress.

Enzyme Inhibition

The xanthine derivatives synthesized from 5,6-diaminouracil are well-known enzyme inhibitors. For example, theophylline and caffeine are inhibitors of phosphodiesterases (PDEs) and antagonists of adenosine receptors, which accounts for their effects as bronchodilators and central nervous system stimulants. The structural diversity achievable from the diaminouracil precursor allows for the development of selective inhibitors for a wide range of enzyme targets, making it a valuable starting point for lead optimization in drug discovery campaigns.

Experimental Protocols

The following protocols are provided as a self-validating system for the synthesis of the core intermediate and its subsequent conversion. These are based on established and peer-reviewed procedures.

Protocol 1: Synthesis of 5,6-Diaminouracil Hydrochloride

(Adapted from Organic Syntheses)

This protocol details a robust, scalable synthesis of the hydrochloride salt, which is often preferred for its stability and ease of handling.

Step A: Preparation of 6-Aminouracil

  • Reaction Setup: In a 3-L, three-necked flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol. Causality: Sodium ethoxide is a strong base required to deprotonate ethyl cyanoacetate, initiating the condensation reaction.

  • Condensation: To the sodium ethoxide solution, add ethyl cyanoacetate followed by urea.

  • Reflux: Heat the mixture under reflux with vigorous stirring for 4 hours. The reaction mixture may solidify.

  • Work-up: After reflux, add 1 L of hot water (80°C) to dissolve the solid. Neutralize the solution to litmus with glacial acetic acid. Causality: Neutralization protonates the uracil salt, causing the less soluble 6-aminouracil to precipitate, ensuring its cyclization from the cyanoacetylurea intermediate.

Step B: Nitrosation of 6-Aminouracil

  • Reagent Addition: To the suspension of 6-aminouracil from Step A, add an additional 75 mL of glacial acetic acid. Then, cautiously add a solution of sodium nitrite (0.94 mole) in 70 mL of water.

  • Reaction: Stir the mixture. A voluminous, bright red precipitate of 6-amino-5-nitrosouracil will form.

  • Isolation: Cool the mixture and collect the red solid by filtration. Wash thoroughly with water and then with acetone.

Step C: Reduction to 5,6-Diaminouracil

  • Reaction Setup: Transfer the moist 6-amino-5-nitrosouracil to a large flask and add approximately 430 mL of warm water (50°C). This procedure must be conducted in a well-ventilated fume hood.

  • Reduction: Heat the slurry on a steam bath with stirring and add solid sodium hydrosulfite in portions until the red color is completely discharged, resulting in a light tan suspension. Add an additional 30 g of sodium hydrosulfite to ensure complete reaction. Causality: Sodium hydrosulfite is a powerful and cost-effective reducing agent that efficiently converts the nitroso group to an amino group.

  • Isolation of Bisulfite Salt: Stir the heated suspension for another 15 minutes, then allow it to cool. Filter the dense diaminouracil bisulfite salt and wash it well with water.

Step D: Conversion to Hydrochloride Salt

  • Acidification: Transfer the partially dried bisulfite salt to a flask and add concentrated hydrochloric acid (100-200 mL) until the mixture is a stirrable slurry.

  • Heating: Heat the slurry on a steam bath with stirring for 1 hour in a fume hood. Causality: The strong acidic conditions protonate the amino groups and displace the bisulfite, forming the stable and easily purifiable hydrochloride salt.

  • Final Product Isolation: Filter the resulting tan 5,6-diaminouracil hydrochloride on a sintered glass funnel, wash thoroughly with acetone, and dry in a vacuum oven over P₂O₅. The typical yield is 68–81%.

Quantitative Data Summary

The efficiency of converting diaminouracil precursors into bioactive molecules is critical. The table below summarizes reported antioxidant activities for novel diaminouracil derivatives.

Compound IDDescriptionAntioxidant Activity (AA%)Reference
5a Pyrimido[4,5-b]diazepine derivative39.9%
8 Triazolo[4,5-d]pyrimidine derivative>20% (approx.)
6c Pyrimido[4,5-b]diazepine derivative1.9%
7a, 7b Lumazine derivativesNo activity

This data highlights how modifications to the core structure, synthesized from a common 5,6-diaminouracil precursor, can dramatically influence biological activity.

Conclusion and Future Outlook

This compound is a cornerstone of heterocyclic chemistry, offering a reliable and versatile platform for the synthesis of a multitude of biologically active compounds. Its straightforward, high-yielding synthesis and predictable reactivity in cyclization reactions, such as the Traube purine synthesis, make it an invaluable tool for medicinal chemists. The broad pharmacological profile of its derivatives—spanning from established drugs like theophylline to novel antioxidant and anticancer agents—underscores its enduring relevance. Future research will likely focus on leveraging this scaffold in combinatorial chemistry and diversity-oriented synthesis to explore new chemical space and identify novel therapeutic leads targeting a range of diseases. The foundational knowledge presented in this guide provides a solid basis for such innovative endeavors.

References

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  • Recent Advances in the Biological Significance of Xanthine and its Derivatives: A Review. (n.d.). ResearchGate.
  • Synthesis, Crystal Structures, and Biological Activity Evaluation of Novel Xanthine Derivatives Containing a Pyrethroid Moiety. (2022). ACS Publications.
  • Synthesis, Crystal Structures, and Biological Activity Evaluation of Novel Xanthine Derivatives Containing a Pyrethroid Moiety. (2022). PubMed.
  • Recent Advances in the Biological Significance of Xanthine and its Derivatives: A Review. (n.d.). Preprints.org.
  • Fraisse, L., et al. (1993). Long-chain-substituted uric acid and 5,6-diaminouracil derivatives as novel agents against free radical processes: synthesis and in vitro activity. PubMed.
  • Traube purine synthesis. (2014). SlideShare.
  • Synthesis and Medicinal Uses of Purine. (n.d.). Pharmaguideline.
  • Traube Purine Synthesis. (n.d.). Merck & Co.
  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2024). National Institutes of Health.
  • TRAUBE PURINE SYNTHESIS.pptx. (n.d.). Scribd.
  • Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. (2019). National Institutes of Health.
  • 7.1.1. Synthesis. (n.d.). Thieme.
  • Sherman, W. R., & Taylor, E. C., Jr. (n.d.). diaminouracil hydrochloride. Organic Syntheses.
  • Bogert, M. T., & Davidson, D. (1933). The Preparation of 5-Aminouracil and of Some of its Derivatives. Journal of the American Chemical Society.
  • CH629788A5 - PROCESS FOR PRODUCTION OF 5,6-DIAMINOURACIL. (n.d.). Google Patents.
  • One pot synthesis, antimicrobial and antioxidant activities of fused uracils: pyrimidodiazepines, lumazines, triazolouracil and xanthines. (2017). National Institutes of Health.
  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2024). RSC Publishing.
  • Pro- and antioxidant properties of uracil derivatives. (n.d.). ResearchGate.
  • Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. (2023). National Institutes of Health.

Methodological & Application

Application Note: 5,6-Diamino-2,4-dihydroxypyrimidine Sulfate as a Versatile Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction & Significance

5,6-Diamino-2,4-dihydroxypyrimidine sulfate, also known as 5,6-diaminouracil sulfate, is a pivotal building block in synthetic organic and medicinal chemistry.[1][2] As a derivative of the nucleobase uracil, its structure features vicinal amino groups at the C5 and C6 positions, which serve as a highly reactive handle for the construction of fused heterocyclic systems.[2]

Its primary utility lies not as a standalone therapeutic agent, but as a crucial intermediate in the synthesis of a broad class of biologically active compounds, most notably pteridines.[3][4] Pteridines, which are composed of fused pyrimidine and pyrazine rings, are central to various biological processes.[4][5] For instance, folic acid and biopterin are vital cofactors in cellular metabolism.[3] Consequently, synthetic analogues derived from this pyrimidine precursor are instrumental in the development of novel anti-cancer, anti-viral, and anti-inflammatory drugs.[6] This application note provides a comprehensive guide to the handling, application, and experimental protocols for leveraging this versatile precursor in the synthesis of pteridine derivatives.

Physicochemical Properties & Safe Handling

A thorough understanding of the compound's properties and adherence to safety protocols are paramount for successful and safe experimentation.

Compound Properties
PropertyValueSource(s)
CAS Number 32014-70-3[1]
Molecular Formula C₄H₆N₄O₂ · xH₂SO₄[1][7]
Molecular Weight 142.12 g/mol (free base)[1]
Appearance Typically a white to off-white or tan powder/crystalline solid.
Solubility The sulfate salt is slightly soluble in water; the hydrochloride salt is more soluble.[8][8]
Melting Point >260 °C (with decomposition)
Storage Store in a cool, dry, well-ventilated place away from oxidizing agents.[9] Keep container tightly sealed.[9][10] Recommended storage at 2°C - 8°C.[7]
Safety & Handling Protocol

Causality: this compound is classified as an irritant. The fine powder can be easily inhaled, and skin or eye contact can cause irritation.[11][12][13] The vicinal diamine functionality is susceptible to oxidation, which can degrade the compound and affect reaction outcomes.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles.[9][12]

  • Hand Protection: Use compatible chemical-resistant gloves.[9][11]

  • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved N95 (or equivalent) dust respirator.[11]

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.[9][13]

Handling Procedures:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[9][11]

  • Avoid generating dust during weighing and transfer.[11]

  • Keep away from strong oxidizing agents, as they can degrade the material.[10]

  • Wash hands thoroughly with soap and water after handling.[11]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][11][13] Seek medical attention if irritation persists.[12]

  • Skin Contact: Wash off immediately with plenty of soap and water.[10][13] Remove contaminated clothing.[12]

  • Inhalation: Move the individual to fresh air.[10][13]

  • Ingestion: Rinse mouth with water.[10]

Core Application: Synthesis of Pteridine Derivatives

The most prominent application of 5,6-diamino-2,4-dihydroxypyrimidine is the synthesis of pteridines via the Gabriel-Isay condensation reaction.[5]

The Isay Condensation Reaction: Mechanistic Overview

This reaction involves the condensation of the 5,6-diamino moiety of the pyrimidine with a 1,2-dicarbonyl compound (e.g., a diketone, ketoaldehyde, or glyoxal).[3][5] The reaction proceeds by forming two successive Schiff base intermediates, which then cyclize and aromatize (often through oxidation) to form the stable, fused pyrazine ring of the pteridine system. The pH of the reaction medium can be critical for controlling the regioselectivity of the initial nucleophilic attack, which is particularly relevant when using asymmetric dicarbonyls.[5]

General Experimental Workflow

The following diagram illustrates the typical workflow for synthesizing a pteridine derivative using this compound as the starting material.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Weigh Reactants: - Diaminopyrimidine Sulfate - Dicarbonyl Compound B Prepare Solvent System (e.g., aq. Ethanol, Acetic Acid) A->B C Dissolve/Suspend Diaminopyrimidine B->C D Add Dicarbonyl Compound C->D E Heat Under Reflux (Inert Atmosphere Optional) D->E F Monitor Reaction via TLC E->F G Cool Reaction Mixture F->G H Adjust pH to Precipitate Product G->H I Filter Crude Product H->I J Wash with Cold Solvent I->J K Recrystallize or use Column Chromatography J->K L Characterize Product (NMR, MS, etc.) K->L

Caption: General workflow for pteridine synthesis.

Detailed Protocol: Synthesis of Lumazine (A Model Pteridine)

This protocol describes a generalized synthesis of lumazine (pteridine-2,4(1H,3H)-dione) from this compound and glyoxal. Note: This is a representative procedure and may require optimization for specific substrates and scales.

Materials & Reagents:

  • This compound

  • Glyoxal (40% solution in water)

  • Deionized Water

  • Ethanol

  • Sodium Hydroxide (for pH adjustment)

  • Acetic Acid (for pH adjustment)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Filtration apparatus (Büchner funnel)

  • TLC plates and developing chamber

Procedure:

  • Reactant Preparation: In a 250 mL round-bottom flask, suspend 5.0 g of this compound in 100 mL of deionized water. The sulfate salt is sparingly soluble.[8]

  • pH Adjustment: While stirring, slowly add a 1M NaOH solution dropwise until the solid dissolves and the pH of the solution is approximately neutral (pH 6-7). This converts the sulfate salt to the more reactive free base in situ.

  • Reaction Initiation: To the resulting clear or slightly hazy solution, add a stoichiometric equivalent of 40% aqueous glyoxal solution dropwise over 10 minutes.

  • Reaction Conditions: Attach a reflux condenser and heat the mixture to 80-90°C with continuous stirring for 2-4 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The disappearance of the starting diaminopyrimidine spot indicates the reaction is nearing completion.

  • Product Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product may begin to precipitate. To maximize yield, slowly acidify the solution with glacial acetic acid to a pH of 4-5.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with cold deionized water (2 x 20 mL) and cold ethanol (2 x 20 mL) to remove unreacted starting materials and impurities.

  • Drying: Dry the resulting solid product in a vacuum oven at 60-70°C to a constant weight.

Rationale Behind Key Experimental Choices
  • Initial pH Adjustment: The sulfate salt is stable but less reactive. Neutralizing the solution to generate the free diaminopyrimidine in situ increases the nucleophilicity of the amino groups, which is essential for initiating the condensation with the electrophilic carbonyl centers of glyoxal.

  • Heating/Reflux: The condensation and subsequent cyclization reactions require an energy input to proceed at a reasonable rate. Heating under reflux provides controlled, stable thermal conditions.

  • Acidification for Precipitation: Many pteridine derivatives, like lumazine, are less soluble in acidic aqueous media. Adjusting the pH after the reaction is a standard technique to induce precipitation and maximize the isolated yield.

  • Inert Atmosphere (Optional but Recommended): While not always strictly necessary for robust reactions, performing the synthesis under an inert atmosphere (e.g., Nitrogen or Argon) is good practice. The electron-rich diaminopyrimidine is susceptible to oxidative side reactions, which can lead to colored impurities and lower yields.

Characterization of the Final Product

To confirm the successful synthesis of the target pteridine, a combination of analytical techniques is required. This constitutes a self-validating system for the protocol.

  • Spectroscopy (NMR & FTIR): ¹H and ¹³C NMR spectroscopy will confirm the new heterocyclic ring's formation and the overall structure. FTIR can identify key functional groups.[14]

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its elemental composition.

  • Chromatography (HPLC): High-Performance Liquid Chromatography is used to assess the purity of the final product.

Broader Synthetic Potential

While pteridine synthesis is its primary use, the unique structure of this compound makes it a valuable precursor for other fused heterocyclic systems and as a ligand in coordination chemistry.

G center 5,6-Diamino-2,4- dihydroxypyrimidine Sulfate Pteridines Pteridines (e.g., Lumazines) center->Pteridines + 1,2-Dicarbonyl Antivirals Antiviral Agents (Purine Analogues) center->Antivirals Multi-step Synthesis Anticancer Anticancer Agents center->Anticancer Precursor for Chemotherapeutics Coordination Coordination Chemistry (Metal Complexes) center->Coordination Chelating Ligand Folate Folic Acid Analogues Pteridines->Folate

Sources

The Versatile Pyrimidine: A Senior Application Scientist's Guide to 5,6-Diamino-2,4-dihydroxypyrimidine Sulfate in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the applications of 5,6-diamino-2,4-dihydroxypyrimidine sulfate in pharmaceutical research. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus will be on the practical application of this versatile chemical intermediate, particularly in the synthesis of xanthine-based pharmaceuticals, and its role as a tool in biochemical research.

Introduction: Understanding the Core Moiety

5,6-Diamino-2,4-dihydroxypyrimidine, often referred to as 5,6-diaminouracil, is a substituted pyrimidine that serves as a crucial building block in organic synthesis.[1][2] The sulfate salt enhances its stability and solubility in aqueous solutions, making it a convenient form for various laboratory applications.[3] Its primary utility in pharmaceutical research stems from the two adjacent amino groups at the 5 and 6 positions, which are poised for cyclization reactions to form fused heterocyclic systems. This reactivity is the cornerstone of its application in the synthesis of purine analogs.[3][4]

Key Physicochemical and Safety Data

A foundational understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in a laboratory setting.

PropertyValueSource(s)
Synonyms 5,6-Diaminouracil sulfate, 5,6-Diamino-2,4(1H,3H)-pyrimidinedione sulfate[1][3]
Molecular Formula C₄H₆N₄O₂·H₂SO₄[5]
Appearance Light yellow to brown powder or crystalline solid[3][6]
Solubility Soluble in water[5][6]
Melting Point >260°C (decomposes)[5]
Storage Room temperature[3]
Safety Irritating to eyes, respiratory system, and skin. Wear suitable protective clothing and eye protection.[5]

PART 1: Core Application as a Pharmaceutical Intermediate - The Traube Purine Synthesis

The most prominent application of 5,6-diamino-2,4-dihydroxypyrimidine is in the Traube purine synthesis, a classic and reliable method for constructing the purine ring system.[7][8] This reaction involves the condensation of a 4,5-diaminopyrimidine with a one-carbon unit, typically formic acid or a derivative, to form the imidazole ring fused to the pyrimidine ring.[5][7][8]

Diagram: The Traube Purine Synthesis Workflow

Traube_Synthesis Start 5,6-Diamino-2,4-dihydroxypyrimidine Intermediate Formylated Intermediate Start->Intermediate Formylation C1_Source One-Carbon Source (e.g., Formic Acid) C1_Source->Intermediate Cyclization Cyclization (Dehydration) Intermediate->Cyclization Purine Purine Analog (e.g., Xanthine) Cyclization->Purine

Caption: General workflow of the Traube purine synthesis.

This synthetic route is particularly valuable for producing xanthine derivatives, a class of compounds with significant pharmacological activities.

Application Note 1: Synthesis of Theophylline

Theophylline (1,3-dimethylxanthine) is a methylxanthine drug used in therapy for respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[9] The synthesis of theophylline can be efficiently achieved from 1,3-dimethyl-5,6-diaminouracil, which is derived from 5,6-diaminouracil. The final cyclization step with formamide is a key transformation.[9]

Experimental Protocol: Synthesis of Theophylline from a 5,6-Diaminouracil Derivative

This protocol outlines the synthesis starting from the N-methylated diaminouracil.

Materials:

  • 5,6-Diamino-1,3-dimethyluracil

  • Formamide

  • Reaction flask with condenser

  • Heating mantle

  • Stirring apparatus

Procedure:

  • In a reaction flask equipped with a condenser, combine 5,6-diamino-1,3-dimethyluracil and an excess of formamide.[9]

  • Heat the mixture under reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Theophylline will precipitate from the reaction mixture.

  • Collect the solid product by filtration.

  • Wash the precipitate with cold water and then ethanol to remove residual formamide and impurities.

  • Dry the purified theophylline in a vacuum oven.

Causality Behind Experimental Choices:

  • Excess Formamide: Formamide serves as both the reactant (source of the C8 carbon of the purine ring) and the solvent. Using it in excess ensures the reaction goes to completion.

  • Reflux Conditions: The high temperature is necessary to drive the cyclization and dehydration steps, leading to the formation of the imidazole ring.

Application Note 2: Synthesis of Caffeine

Caffeine (1,3,7-trimethylxanthine) is a central nervous system stimulant and the world's most widely consumed psychoactive drug. Its synthesis can be achieved by the methylation of theophylline.[6] Alternatively, a multi-step synthesis starting from 5,6-diaminouracil can be employed, involving methylation and cyclization steps.[6]

Experimental Protocol: Synthesis of Caffeine from Theophylline

Materials:

  • Theophylline

  • Methylating agent (e.g., methyl iodide, dimethyl sulfate)

  • Base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., dimethylformamide, dimethyl sulfoxide)

  • Reaction flask with a stirrer and dropping funnel

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried reaction flask under an inert atmosphere, dissolve theophylline in the anhydrous solvent.

  • Add the base portion-wise with stirring.

  • Slowly add the methylating agent via a dropping funnel. An exothermic reaction may be observed.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Quench the reaction by the careful addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., chloroform, ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to obtain crude caffeine.

  • Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Anhydrous Conditions and Inert Atmosphere: The use of strong bases like sodium hydride necessitates the exclusion of water and atmospheric moisture to prevent decomposition of the base and unwanted side reactions.

  • Choice of Base and Solvent: The base deprotonates the N7 nitrogen of theophylline, making it nucleophilic for the subsequent methylation. The aprotic polar solvent (DMF or DMSO) is chosen to dissolve the reactants and facilitate the SN2 reaction.

PART 2: Broader Context in Pharmaceutical Synthesis - The Pyrimidine Scaffold

While 5,6-diamino-2,4-dihydroxypyrimidine is a key precursor for xanthines, the broader pyrimidine scaffold is fundamental to a vast array of pharmaceuticals, including anticancer and antiviral agents. It is important for the researcher to recognize that for many of these other drug classes, different substituted pyrimidines are the starting materials of choice.

Anticancer Agents: Pteridine and 7-Deazapurine Derivatives

Pteridines, formed by the fusion of a pyrimidine and a pyrazine ring, are a class of compounds with significant anticancer activity.[6][10] Many pteridine-based drugs are inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis. Similarly, 7-deazapurines (pyrrolo[2,3-d]pyrimidines) are purine analogs where the N7 nitrogen is replaced by a carbon.[3] This modification can lead to compounds with potent kinase inhibitory activity, another important target in cancer therapy.[11]

The synthesis of these complex heterocyclic systems often starts from more elaborately substituted pyrimidines than 5,6-diamino-2,4-dihydroxypyrimidine. For example, the synthesis of methotrexate, a DHFR inhibitor, often starts from 2,4,5,6-tetraaminopyrimidine.

Antiviral Agents: Purine Analogs

Many antiviral drugs are nucleoside analogs, consisting of a nucleobase analog attached to a sugar moiety. The synthesis of antiviral purine derivatives can also start from substituted pyrimidines. For instance, the synthesis of guanine, a precursor for the antiviral drug ganciclovir, can be achieved from 2,4-diamino-6-hydroxypyrimidine.[12]

PART 3: Application as a Biochemical Tool

Beyond its role as a synthetic intermediate, diaminopyrimidine derivatives can be valuable tools in biochemical and pharmacological research, particularly for studying enzyme kinetics and metabolic pathways.

Application Note 3: Investigating Enzyme Inhibition

Diaminopyrimidine derivatives have been shown to inhibit various enzymes. For example, the related compound 2,4-diamino-6-hydroxypyrimidine (DAHP) is a known inhibitor of GTP cyclohydrolase I, the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (BH4).[13][14] Inhibition of this enzyme can have profound effects on nitric oxide synthesis.[14] While specific inhibitory data for this compound is less common, the following protocol for a GTP cyclohydrolase I inhibition assay using DAHP serves as a representative example of how such a compound could be investigated for its direct biological activity.

Representative Protocol: In Vitro GTP Cyclohydrolase I Inhibition Assay

Materials:

  • Purified recombinant GTP cyclohydrolase I

  • GTP (substrate)

  • 2,4-Diamino-6-hydroxypyrimidine (DAHP) or other test inhibitor

  • Assay buffer (e.g., Tris-HCl with appropriate cofactors)

  • HPLC system for product detection (neopterin) or a microplate reader for a kinetic assay[13]

Procedure:

  • Prepare a series of dilutions of the inhibitor (e.g., DAHP) in the assay buffer.

  • In a microtiter plate or reaction tubes, add the purified GTP cyclohydrolase I enzyme to the assay buffer.

  • Add the different concentrations of the inhibitor to the respective wells/tubes. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme (e.g., 37°C).

  • Initiate the enzymatic reaction by adding a fixed concentration of the substrate, GTP.

  • Allow the reaction to proceed for a specific time.

  • Stop the reaction (e.g., by adding acid or heat).

  • Analyze the formation of the product (dihydroneopterin triphosphate, which is often oxidized to neopterin for easier detection) by HPLC or a suitable spectrophotometric method.[13][15]

  • Calculate the percentage of enzyme inhibition for each inhibitor concentration compared to the control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Diagram: Enzyme Inhibition Assay Workflow

Enzyme_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inhibitor_Dilutions Prepare Inhibitor Dilutions Preincubation Pre-incubate Enzyme with Inhibitor Inhibitor_Dilutions->Preincubation Enzyme_Prep Prepare Enzyme Solution Enzyme_Prep->Preincubation Reaction_Start Initiate Reaction with Substrate (GTP) Preincubation->Reaction_Start Incubation Incubate Reaction_Start->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Detection Detect Product Formation (e.g., HPLC) Reaction_Stop->Detection Calculation Calculate % Inhibition Detection->Calculation IC50 Determine IC₅₀ Calculation->IC50

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Conclusion

This compound is a chemical of significant utility in pharmaceutical research. Its primary and well-established application lies in its role as a precursor in the Traube purine synthesis for the production of xanthine derivatives like theophylline and caffeine. While the broader pyrimidine scaffold is central to many other classes of pharmaceuticals, it is crucial for researchers to select the appropriately substituted pyrimidine for their specific synthetic targets. Furthermore, the potential for diaminopyrimidine derivatives to act as direct modulators of enzyme activity underscores their value as tools for fundamental biochemical and pharmacological investigation. The protocols and insights provided in this guide are intended to empower researchers to effectively and safely utilize this versatile compound in their drug discovery and development endeavors.

References

  • Royal Society of Chemistry. (2012). Synthesis of Labeled Caffeine.
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  • ChemBK. (n.d.). This compound.
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  • MDPI. (2023). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation.
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  • Semantic Scholar. (n.d.). 7-Deazapurine (Pyrrolo[2,3-d]pyrimidine) 2-Deoxyribonucleosides: Syntheses and Transformations.
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  • ResearchGate. (2009). Advances in the Synthesis of 7-Deazapurine - Pyrrolo[2,3-d]pyrimidine 2-Deoxyribonucleosides Including D- and L-Enantiomers, Fluoro Derivatives and 2,3-Dideoxyribonucleosides.
  • Google Patents. (n.d.). CN104744467A - High-yield synthesis method for theophylline.
  • PubMed. (2016). Design, synthesis, and in vitro biological evaluation of novel 6-methyl-7-substituted-7-deaza purine nucleoside analogs as anti-influenza A agents.
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  • Google Patents. (n.d.). CN104744469A - Preparation method for theophylline.
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  • ResearchGate. (n.d.). The Mechanism of Potent GTP Cyclohydrolase I Inhibition by 2,4-Diamino-6-hydroxypyrimidine.
  • SpringerLink. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
  • Journal of Biological Chemistry. (n.d.). GTP Cyclohydrolase I Inhibition by the Prototypic Inhibitor 2,4-Diamino-6-Hydroxypyrimidine.
  • National Center for Biotechnology Information. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.
  • MDPI. (2023). Caffeine Synthesis and Its Mechanism and Application by Microbial Degradation, A Review.
  • PubMed. (1984). Synthesis and Antiviral Activity of Carbocyclic Analogues of 2'-deoxyribofuranosides of 2-amino-6-substituted-purines and of 2-amino-6-substituted-8-azapurines.
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  • PubMed. (n.d.). Long-chain-substituted uric acid and 5,6-diaminouracil derivatives as novel agents against free radical processes: synthesis and in vitro activity.
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  • National Center for Biotechnology Information. (2019). Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives.
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  • PubMed. (n.d.). Cellular metabolism of 5,6-dihydro-5-azacytidine and its incorporation into DNA and RNA of human lymphoid cells CEM/O and CEM/dCk(-).
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Sources

Application Notes and Protocols: 5,6-Diamino-2,4-dihydroxypyrimidine Sulfate in Biochemical Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,6-Diamino-2,4-dihydroxypyrimidine sulfate, also known as 5,6-diaminouracil sulfate, is a versatile heterocyclic compound with significant utility in biochemical and pharmaceutical research.[1][2] While it serves as a key intermediate in the synthesis of various therapeutic agents, including anti-cancer and anti-viral drugs, its structural features make it particularly valuable in the realm of biochemical assays.[1] The core of its application in this context lies in the presence of a vicinal diamine moiety (two amino groups on adjacent carbons) on the pyrimidine ring. This feature is analogous to well-established fluorescent probes for nitric oxide (NO) detection, such as 2,3-diaminonaphthalene (DAN) and diaminofluoresceins (DAFs).[3][4][5][6]

This guide provides an in-depth exploration of the use of this compound as a fluorogenic probe for the quantification of nitric oxide and its stable metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻). We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and offer insights into data interpretation and validation.

Principle of Nitric Oxide Detection

Nitric oxide is a highly reactive, short-lived signaling molecule with a half-life of only a few seconds in biological tissues.[4] This makes its direct measurement challenging. Consequently, a common and reliable strategy is to measure its more stable, downstream oxidation products: nitrite and nitrate.[7][8][9]

The assay principle is based on a two-step chemical reaction. First, under acidic conditions, nitrite (NO₂⁻) is converted to a nitrosating agent, dinitrogen trioxide (N₂O₃).[3] This agent then reacts with the vicinal diamines of 5,6-Diamino-2,4-dihydroxypyrimidine to form a stable, highly fluorescent triazole derivative. The intensity of the fluorescence emitted is directly proportional to the amount of nitrite in the sample, and thus serves as an indirect measure of NO production.[3][5][6]

To quantify the total nitric oxide production (nitrite + nitrate), nitrate must first be enzymatically reduced to nitrite using the enzyme nitrate reductase.[3] The total nitrite concentration is then measured, and the initial nitrite concentration is subtracted to determine the original nitrate concentration.

Visualizing the Reaction Pathway

reaction_pathway cluster_no_oxidation Biological System cluster_assay_chemistry Assay Conditions NO Nitric Oxide (NO•) Metabolites Nitrite (NO₂⁻) + Nitrate (NO₃⁻) NO->Metabolites Oxidation NO2 Nitrite (NO₂⁻) Metabolites->NO2 Sample Collection N2O3 Dinitrogen Trioxide (N₂O₃) NO2->N2O3 Acidification (H⁺) Probe 5,6-Diamino-2,4- dihydroxypyrimidine (Non-fluorescent) Product Pyrimido-triazole (Highly Fluorescent) N2O3Probe N2O3Probe N2O3Probe->Product Reaction

Caption: Reaction pathway for NO detection using 5,6-Diamino-2,4-dihydroxypyrimidine.

Application Protocol: Fluorometric Quantification of Nitrite

This protocol details the steps for measuring nitrite concentration in biological samples, such as cell culture supernatants or plasma, using this compound. The procedure is adapted from established methods for analogous compounds like DAN.[7][10]

Materials and Reagents
ReagentPreparation and Storage
This compoundPrepare a 1 mg/mL stock solution in 0.5 M HCl. This solution should be protected from light and stored in aliquots at -20°C. It is stable for several weeks.
Sodium Nitrite (NaNO₂) StandardPrepare a 1 M stock solution in deionized water. From this, create a working stock of 100 µM. Store both at 4°C.
Hydrochloric Acid (HCl)0.5 M solution for reagent preparation.
Sodium Hydroxide (NaOH)2 M solution for reaction termination and fluorescence enhancement.
Sample MatrixThe same buffer or medium used for the samples (e.g., cell culture medium, PBS) to prepare the standard curve. This is critical to control for matrix effects.
96-well black microplateFor fluorescence measurements to minimize background from scattered light.
Fluorometric Plate ReaderCapable of excitation at ~365 nm and emission detection at ~410-450 nm.
Experimental Workflow

Caption: Step-by-step workflow for the nitrite detection assay.

Detailed Step-by-Step Protocol
  • Preparation of Nitrite Standard Curve:

    • Prepare a fresh serial dilution of the 100 µM NaNO₂ working stock in the same medium/buffer as your samples.

    • A typical standard curve might include concentrations of 10, 5, 2.5, 1.25, 0.625, 0.313, and 0 µM. Preparing standards in the sample matrix is crucial as components in the medium can affect the reaction.

  • Sample Preparation:

    • If samples contain particulates, centrifuge them (e.g., 10,000 x g for 10 minutes) to clarify.[10]

    • If samples have high protein content (like plasma), deproteinization using a method like zinc sulfate precipitation or ultrafiltration is recommended to prevent interference.

  • Assay Procedure:

    • Pipette 50 µL of each standard and sample in triplicate into the wells of a 96-well black microplate.

    • Prepare the working probe solution by diluting the 1 mg/mL stock if necessary, although direct use is common. Ensure it is at room temperature before use.

    • Add 25 µL of the this compound solution to each well.

    • Incubate the plate for 15 minutes at room temperature, protected from light. An aluminum foil cover is sufficient.

    • Following incubation, add 25 µL of 2 M NaOH to each well to stop the reaction and enhance the fluorescence of the triazole product.[7]

    • Gently tap the plate to mix.

  • Fluorescence Measurement:

    • Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 365 nm and an emission wavelength in the range of 410-450 nm.[7][10] The optimal wavelengths should be confirmed empirically for your specific instrument.

Data Analysis and Interpretation
  • Standard Curve Generation: Subtract the average fluorescence of the blank (0 µM nitrite standard) from all other standard and sample fluorescence readings.

  • Plot the background-subtracted fluorescence values for the standards against their corresponding nitrite concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the R² value. An R² value > 0.99 is considered ideal.

  • Sample Concentration Calculation: Use the linear regression equation to calculate the nitrite concentration in your unknown samples.

Expected Results: The assay should provide a sensitive linear range, typically from the low micromolar down to the high nanomolar range, comparable to assays using DAN.[8] This sensitivity is significantly greater than the colorimetric Griess reaction.[7][8]

Protocol for Total NO (Nitrite + Nitrate) Measurement

To measure total NO production, nitrate in the samples must first be converted to nitrite.

Additional Materials
  • Nitrate Reductase (from Aspergillus species): Lyophilized powder.

  • NADPH: β-Nicotinamide adenine dinucleotide phosphate, reduced form.

  • FAD (Flavin Adenine Dinucleotide): Cofactor for nitrate reductase.

  • HEPES Buffer: For preparing the enzyme reaction mixture.

Protocol
  • Prepare Nitrate Reductase Reaction Buffer: Prepare a buffer containing HEPES, NADPH, and FAD.

  • Incubate Samples with Nitrate Reductase: For each sample, mix a defined volume with the nitrate reductase and its cofactors.

  • Incubation: Incubate at 37°C for 1-2 hours to allow for the complete conversion of nitrate to nitrite.

  • Proceed with Nitrite Assay: After the incubation, use the nitrate-reduced samples directly in the fluorometric nitrite assay described above, starting from the "Assay Procedure" step.

  • Calculation: The result from this assay represents the total nitrite + nitrate concentration. To determine the original nitrate concentration, subtract the nitrite concentration measured in a parallel sample that was not treated with nitrate reductase.

Trustworthiness and Self-Validation

To ensure the reliability and accuracy of your results, incorporate the following controls and validation steps into your experimental design:

  • Spike and Recovery: Add a known amount of nitrite standard to a subset of your samples. The measured concentration should be the sum of the endogenous level plus the spiked amount. A recovery of 90-110% validates that the sample matrix is not interfering with the assay.

  • Parallel Griess Assay: For samples expected to have high micromolar concentrations of nitrite, running a parallel Griess assay can serve as an orthogonal method for validation.[3]

  • Enzyme Activity Control: When measuring total NO, include a control with nitrate reductase but without NADPH to ensure that the enzyme preparation itself does not contain contaminating nitrite.

  • Light Sensitivity: Always protect the probe and the reaction plate from light to prevent photobleaching and background fluorescence.

Conclusion

This compound is a valuable and sensitive reagent for the indirect fluorometric determination of nitric oxide in biological samples. Its mechanism of action, based on the formation of a fluorescent triazole upon reaction with acidified nitrite, is well-established for analogous vicinal diamine compounds. By following the detailed protocols and incorporating appropriate controls, researchers can achieve reliable and highly sensitive quantification of NO production, making this compound a powerful tool in studies related to vascular biology, immunology, neuroscience, and drug development.

References

  • Nussler, A. K., Glanemann, M., Schirmeier, A., Liu, L., & Nüssler, N. C. (2006). Fluorometric measurement of nitrite/nitrate by 2,3-diaminonaphthalene. Nature Protocols, 1(5), 2223–2226.
  • PubMed. (2006). Fluorometric measurement of nitrite/nitrate by 2,3-diaminonaphthalene.
  • Feelisch, M., & Jourd'heuil, D. (2002). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Free Radical Biology and Medicine.
  • Misko, T. P., Schilling, R. J., Salvemini, D., Moore, W. M., & Currie, M. G. (1993). A fluorometric assay for the measurement of nitrite in biological samples. Analytical Biochemistry, 214(1), 11-16. (Protocol adapted in Semantic Scholar document).
  • Kojima, H., Nakatsubo, N., Kikuchi, K., Kawahara, S., Kirino, Y., Nagoshi, H., Hirata, Y., & Nagano, T. (1998). Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins. Analytical Chemistry, 70(13), 2446–2453.
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  • ResearchGate. (n.d.). Fluorometric measurement of nitrite/nitrate by 2,3-diaminonaphthalene.
  • Török, B., & Gáspár, R. (2015). Measurement of NO in biological samples. British Journal of Pharmacology.
  • Zicha, J., Kuneš, J., & Jelínek, F. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 23(10), 4445–4456.
  • PubMed Central. (2015). Measurement of NO in biological samples.

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The Strategic Utility of 5,6-Diamino-2,4-dihydroxypyrimidine Sulfate in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Its unique electronic properties and ability to participate in various biological interactions have made it a privileged scaffold in drug discovery.[1] Among the numerous pyrimidine-based intermediates, 5,6-Diamino-2,4-dihydroxypyrimidine sulfate, also known as 5,6-diaminouracil sulfate, stands out as a versatile precursor for the synthesis of complex heterocyclic systems, particularly in the development of antiviral and anticancer drugs.[2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications and handling of this pivotal intermediate.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of any chemical intermediate is paramount for its effective and safe utilization in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonyms 5,6-Diaminouracil sulfate, 5,6-Diamino-2,4-pyrimidinediol sulfate[2]
CAS Number 32014-70-3[3][4]
Molecular Formula C₄H₈N₄O₆S[3]
Molecular Weight 240.19 g/mol [3]
Appearance Light yellow to brown crystalline powder[2]
Melting Point >260 °C (decomposes)[3][4]
Solubility Insoluble in water, soluble in aqueous alkali.[4]

Safety and Handling Precautions:

This compound is classified as an irritant.[3] Handling should be performed in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[5][6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[5][6] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3] For skin contact, wash the affected area with soap and water.[6]

Hazard Identification:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[3]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[5][6]

  • Skin Contact: Remove contaminated clothing and wash the skin thoroughly with soap and water.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[5][6]

Application in the Synthesis of Antiviral Drug Precursors

One of the most significant applications of diaminodihydroxypyrimidine derivatives is in the synthesis of purine analogues, which are potent antiviral agents. A key example is the synthesis of Ganciclovir, a drug used to treat cytomegalovirus (CMV) infections.[7] The synthesis of the core purine structure, guanine, can be efficiently achieved from a pyrimidine precursor. The following protocol details the synthesis of 2,4,5-triamino-6-hydroxypyrimidine sulfate, a direct precursor to guanine and a close analogue of the topic compound, illustrating the synthetic utility of this class of molecules.[7]

Workflow for the Synthesis of a Guanine Precursor

SynthesisWorkflow cluster_synthesis Synthesis of 2,4,5-Triamino-6-hydroxypyrimidine Sulfate cluster_cyclization Guanine Synthesis Start 2,4-Diamino-6-hydroxypyrimidine Nitrosation Nitrosation (NaNO₂, Acetic Acid) Start->Nitrosation Nitroso_Intermediate 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine Nitrosation->Nitroso_Intermediate Reduction Reduction (Sodium Dithionite) Nitroso_Intermediate->Reduction Triamino_Intermediate 2,4,5-Triamino-6-hydroxypyrimidine Reduction->Triamino_Intermediate Sulfation Sulfation (H₂SO₄) Triamino_Intermediate->Sulfation Final_Product 2,4,5-Triamino-6-hydroxypyrimidine Sulfate Sulfation->Final_Product Guanine_Synthesis Ring Closure (Formamide) Final_Product->Guanine_Synthesis Guanine Guanine Guanine_Synthesis->Guanine

Caption: Synthetic pathway from a pyrimidine derivative to guanine.

Protocol 1: Synthesis of 2,4,5-Triamino-6-hydroxypyrimidine Sulfate

This protocol is adapted from a known procedure for the synthesis of a key guanine precursor.[7]

Step 1: Synthesis of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine

  • Reaction Setup: In a suitable reaction vessel, suspend 60 g of 2,4-diamino-6-hydroxypyrimidine in 1200 mL of water.

  • Addition of Reagents: To this suspension, add a solution of 34 g of sodium nitrite dissolved in 100 mL of distilled water.

  • Acidification: While stirring vigorously, slowly add 40 mL of glacial acetic acid dropwise. The solution will turn red.

  • Reaction: Continue stirring the reaction mixture at room temperature for 16 hours.

  • Work-up: Filter the resulting precipitate, wash with distilled water and ethanol, and dry to obtain 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.

Step 2: Synthesis of 2,4,5-Triamino-6-hydroxypyrimidine Sulfate

  • Reaction Setup: In a beaker, add 52 g of the 2,4-diamino-6-hydroxy-5-nitrosopyrimidine to 440 mL of hot (80 °C) distilled water. Place the beaker in a 90 °C water bath and stir the suspension for at least 1 hour.

  • Solubilization: Add 46 mL of a 20% sodium hydroxide solution to increase the solubility of the starting material.

  • Reduction: Add 15 g of sodium dithionite in 20 g portions at 20-minute intervals. Maintain the temperature at 80 °C to ensure complete reduction of the nitroso group.

  • Isolation of Free Base: Boil the reaction mixture and filter it while hot. Cool the filtrate, filter the precipitate, and wash with cold water.

  • Salt Formation: Add a solution of 56 mL of concentrated sulfuric acid in 500 mL of water to the precipitate. Heat the mixture in a boiling water bath for 90 minutes.

  • Final Product: The resulting precipitate is 2,4,5-triamino-6-hydroxypyrimidine sulfate. Wash it with distilled water and ethanol, then dry at 80 °C.

Analytical Characterization

The purity and identity of this compound and its derivatives can be confirmed using standard analytical techniques.

Table 2: Analytical Methods for Characterization

TechniqueExpected Observations
Infrared (IR) Spectroscopy Characteristic peaks for N-H, C=O, and C=C stretching of the pyrimidine ring. For the sulfate salt, a strong, broad absorption around 1100 cm⁻¹ is expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy 1H NMR will show signals for the amino protons and any protons on the pyrimidine ring. 13C NMR will show characteristic shifts for the carbonyl and sp² hybridized carbons of the pyrimidine ring.
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of the compound.
Elemental Analysis Confirms the percentage composition of C, H, N, and S in the molecule.

Application in the Synthesis of Xanthine Derivatives

5,6-Diaminouracil derivatives are also crucial intermediates in the synthesis of xanthines, a class of compounds with diverse biological activities, including use as stimulants and bronchodilators. For instance, 5,6-diaminouracil sulfate is a known intermediate in the synthesis of Paraxanthine and its analogues.[4]

The general synthetic strategy involves the condensation of a 5,6-diaminouracil derivative with a suitable carboxylic acid derivative to form a 6-amino-5-carboxamido intermediate. This intermediate can then be cyclized to form the xanthine ring system.

General Workflow for Xanthine Synthesis

XanthineSynthesis cluster_synthesis Synthesis of Xanthine Derivatives Start 5,6-Diaminouracil Derivative Condensation Condensation (Carboxylic Acid Derivative) Start->Condensation Amide_Intermediate 6-Amino-5-carboxamidouracil Condensation->Amide_Intermediate Cyclization Cyclization Amide_Intermediate->Cyclization Xanthine Xanthine Derivative Cyclization->Xanthine

Caption: General synthetic route to xanthine derivatives.

Conclusion

This compound is a highly valuable and versatile intermediate in the synthesis of a wide range of pharmaceutical compounds. Its ability to serve as a precursor to complex heterocyclic systems like purines and xanthines underscores its importance in drug discovery and development. The protocols and data presented in this guide are intended to provide researchers with the necessary information for the safe and effective utilization of this key building block in their synthetic endeavors. Adherence to proper safety protocols is essential when handling this and any other chemical reagent.

References

  • Salar Hemmati et al. Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals.
  • PubChem. 5,6-Diaminouracil.
  • MDPI. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents.
  • Royal Society of Chemistry. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances.
  • Avocado Research Chemicals Ltd. SAFETY DATA SHEET - 2,4-Diamino-6-chloropyrimidine.
  • MDPI. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives.
  • MDPI. Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses.
  • Pfaltz & Bauer.
  • ChemBK. This compound.
  • PubMed. Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses.
  • Fisher Scientific. SAFETY DATA SHEET - 2,4-Diamino-6-hydroxypyrimidine.
  • PubMed. Synthesis and antiviral activity of several 2,5'-anhydro analogues of 3'-azido-3'-deoxythymidine, 3'-azido-2',3'-dideoxyuridine, 3'-azido-2',3'-dideoxy-5-halouridines, and 3'-deoxythymidine against human immunodeficiency virus and Rauscher-murine leukemia virus.
  • National Institutes of Health. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production.
  • Google Patents. Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate.
  • Google Patents. The preparation method of 2,4- diamino -5- nitroso -6- hydroxy pyrimidines and guanine.
  • Organic Syntheses. 2,4-diamino-6-hydroxypyrimidine.
  • CP Lab Safety. 5, 6-Diamino-2, 4-dihydroxypyrimidine Sulfate Dihydrate, min 98%, 1 gram.
  • Semantic Scholar. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review.
  • Google Patents. Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride.
  • Journal of the American Chemical Society. Reactions of 1,3-Dimethyl-5,6-diaminouracil.

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Application Note: Quantitative Analysis of 5,6-Diamino-2,4-dihydroxypyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

**Abstract

This document provides a comprehensive guide to the quantitative analysis of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate, a key intermediate in pharmaceutical synthesis.[1][2] We detail robust analytical methodologies, including a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and an advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach for high-sensitivity applications. Additionally, alternative techniques such as Capillary Electrophoresis (CE) and direct UV-Vis Spectrophotometry are discussed. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural choices to ensure method suitability, accuracy, and reliability in accordance with regulatory expectations.[3][4]

Introduction and Physicochemical Profile

This compound, also known by synonyms such as 4,5-Diaminouracil sulfate, is a pyrimidine derivative utilized in the synthesis of various active pharmaceutical ingredients (APIs), including antiviral and anti-anemia drugs.[1][5][6] Its purity and concentration are critical quality attributes that directly impact the yield and impurity profile of the final API. Therefore, validated, precise, and accurate analytical methods are essential for its quantification in both bulk substance and in-process monitoring.[7][8]

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a suitable analytical method.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid[5]
CAS Number 32014-70-3 (Sulfate); 63981-35-1 (Dihydrate)[1][2][9]
Molecular Formula C₄H₆N₄O₂ · H₂SO₄ (Sulfate Salt)[5]
Molecular Weight 240.18 g/mol (Sulfate Salt)[5]
Appearance Light yellow to brown powder or crystalline solid[2][5]
Solubility Soluble in water[5][10]
UV Absorbance (λmax) The free base exhibits a UV maximum around 260 nm in 0.1M HCl.[1][1]

The high polarity and UV-absorbing properties of this compound are key considerations for the chromatographic and spectrophotometric methods described herein.

Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

RP-HPLC-UV is the workhorse method for purity and assay determination in most pharmaceutical settings due to its robustness, precision, and cost-effectiveness. The primary challenge with this compound is its high polarity, which can lead to poor retention on traditional C18 columns. To overcome this, a modern hydrophilic-interaction liquid chromatography (HILIC) approach or a reversed-phase method using a polar-endcapped C18 column is recommended.[11] The following protocol is based on a starting point using a hydrophilic-retained C18 column, a strategy proven effective for similar polar pyrimidine compounds.[12]

HPLC-UV Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Diluent (e.g., Water/Mobile Phase) A->B C Filtration (0.45 µm) B->C D HPLC Injection C->D E Chromatographic Separation (Polar-Retentive C18) D->E F UV Detection (PDA/VWD) E->F G Peak Integration F->G H Calibration Curve Generation G->H I Quantification H->I

Caption: HPLC-UV workflow for quantitative analysis.

Detailed HPLC-UV Protocol

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or Variable Wavelength Detector (VWD).

Reagents and Materials:

  • This compound reference standard

  • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade

  • Phosphoric acid (H₃PO₄), analytical grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Volumetric flasks, pipettes, and 0.45 µm syringe filters

Chromatographic Conditions: The following conditions serve as a robust starting point and should be optimized as needed.

Table 2: Proposed HPLC-UV Method Parameters

ParameterRecommended ConditionRationale
Column YMC-Pack ODS-AQ (150 x 4.6 mm, 3 µm) or similar polar-endcapped/AQ-type C18 columnThe hydrophilic surface modification enhances the retention of highly polar analytes like diaminopyrimidines, preventing elution near the void volume.[11][12]
Mobile Phase A 20 mM KH₂PO₄ buffer, pH adjusted to 3.9 with H₃PO₄A pH of 3.9 ensures the amino groups are fully protonated, leading to consistent analyte interaction with the stationary phase and sharp peak shapes.[6]
Mobile Phase B MethanolA common organic modifier providing good selectivity for pyrimidine derivatives.
Gradient Elution 0-5 min: 5% B; 5-15 min: 5% to 90% B; 15-17 min: 90% B; 17.1-22 min: 5% BA gradient allows for elution of the polar analyte with good resolution from potential non-polar impurities, followed by a column wash.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 35 °CElevated temperature improves peak efficiency and reduces viscosity, leading to lower backpressure.[12]
Injection Volume 5 µLA small volume minimizes potential peak distortion from the sample solvent.
Detection UV at 210 nm and 260 nm210 nm provides a more universal response for impurities, while 260 nm is near the λmax of the free base, offering good sensitivity for the main analyte.[1][12]

Standard and Sample Preparation:

  • Diluent: Prepare by mixing Mobile Phase A and Methanol (95:5 v/v).

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 5-100 µg/mL).

  • Sample Solution (approx. 200 µg/mL): Accurately weigh about 20 mg of the sample, dissolve in diluent in a 100 mL volumetric flask, and dilute to volume.

  • Final Step: Filter all solutions through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R1) guidelines.[3][13]

Table 3: Validation Parameters for HPLC-UV Assay

ParameterPurpose & MethodologyAcceptance Criteria
Specificity Assess interference from diluent, impurities, and degradation products. Analyze blank, placebo (if applicable), and stressed samples (acid, base, peroxide, heat, light).The analyte peak should be free from co-eluting peaks. Peak purity analysis (via PDA) should pass.
Linearity Analyze 5-6 calibration standards across 50-150% of the target concentration. Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.998.
Accuracy Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery.Mean recovery should be within 98.0% - 102.0%.
Precision Repeatability: Six replicate injections of the sample solution. Intermediate Precision: Repeat analysis on a different day with a different analyst/instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
LOQ/LOD Determine the lowest concentration that can be reliably quantified/detected, typically based on signal-to-noise ratio (S/N of 10 for LOQ, 3 for LOD) or standard deviation of the response.LOQ precision should meet acceptance criteria (e.g., RSD ≤ 10%).
Robustness Intentionally vary method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%) and assess the impact on results.Results should remain unaffected by small variations, demonstrating method reliability.

Advanced Method: LC-MS/MS for High-Sensitivity Quantification

For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices or trace-level impurity quantification, LC-MS/MS is the preferred method.[14] It combines the separation power of LC with the specific and sensitive detection of tandem mass spectrometry.

LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Sample Collection (e.g., Plasma, Reaction Mixture) B Extraction (PPT, LLE, or SPE) A->B C Evaporation & Reconstitution B->C D LC Separation C->D E Ionization (ESI+) D->E F MS/MS Detection (MRM) E->F G Peak Integration F->G H Quantification vs. Internal Standard G->H I Concentration Calculation H->I

Caption: LC-MS/MS workflow for trace-level quantification.

Detailed LC-MS/MS Protocol

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole (QqQ) mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: As per HPLC-UV method, or a shorter column for faster analysis if resolution from isomers is not required.

  • Mobile Phase: Use volatile buffers to ensure compatibility with MS. Replace phosphate buffer with 0.1% formic acid or 10 mM ammonium formate in water. Methanol or acetonitrile can be used as the organic phase.

MS/MS Parameters: These parameters must be determined empirically by infusing a standard solution of the analyte.

Table 4: Proposed LC-MS/MS Method Parameters

ParameterProposed SettingRationale & Determination
Ionization Mode Electrospray Ionization, Positive (ESI+)The two primary amino groups are readily protonated, making ESI+ the logical choice for high sensitivity.
Precursor Ion [M+H]⁺ m/z 143.06Calculated for the free base (C₄H₆N₄O₂). This is confirmed by infusing the standard into the MS in full scan mode.
Product Ions To be determined experimentallyDetermined by performing a product ion scan on the precursor m/z 143.06. Two stable, intense fragments are chosen for quantification (quantifier) and confirmation (qualifier).
MRM Transitions e.g., 143.06 -> 126.0 (Quantifier); 143.06 -> 98.0 (Qualifier)Multiple Reaction Monitoring (MRM) provides exceptional specificity by filtering for a specific parent-daughter ion transition, minimizing matrix interference.[15][16]
Collision Energy (CE) To be determined experimentallyThe voltage applied in the collision cell is optimized for each MRM transition to maximize the signal of the product ion.

Sample Preparation:

  • For Bulk Drug: Simple "dilute and shoot" as per the HPLC-UV method is sufficient.

  • For Biological Matrices (e.g., Plasma):

    • Protein Precipitation (PPT): Add 3 parts cold acetonitrile containing an internal standard to 1 part plasma.

    • Vortex and centrifuge to pellet proteins.

    • Evaporate the supernatant to dryness under nitrogen.

    • Reconstitute in the initial mobile phase.[17][18]

Alternative and Screening Methods

Capillary Electrophoresis (CE)
  • Principle: CE separates ions based on their electrophoretic mobility in an electric field. It offers extremely high separation efficiency and short analysis times.[19][20]

  • Applicability: CE is an excellent alternative to HPLC for separating pyrimidine and purine derivatives.[21][22][23] It is particularly useful for charged, polar molecules and requires minimal solvent consumption. The method can achieve baseline separation of complex mixtures in minutes.[19]

UV-Vis Spectrophotometry
  • Principle: This technique relies on the direct measurement of light absorbance by the analyte in a solution, governed by the Beer-Lambert law.[24]

  • Applicability: It serves as a rapid and simple method for determining the concentration of the pure substance in a simple, non-absorbing solvent (e.g., 0.1 M HCl). However, it lacks specificity and is not suitable for mixtures or samples containing UV-active impurities.[25] The protocol involves creating a calibration curve by measuring the absorbance of several standards of known concentration at the λmax and then measuring the sample absorbance to determine its concentration.[26]

Method Comparison Summary

Table 5: Comparison of Analytical Methodologies

FeatureHPLC-UVLC-MS/MSCapillary ElectrophoresisUV-Vis Spectrophotometry
Specificity Good to ExcellentSuperiorExcellentPoor
Sensitivity Moderate (µg/mL)High (ng/mL to pg/mL)High (µg/mL to ng/mL)Low (µg/mL)
Application Purity, Assay, Routine QCBioanalysis, Trace ImpuritiesPurity, Isomer SeparationAssay of Pure Substance
Complexity ModerateHighModerateLow
Cost



$

References

Please note that URLs were verified as active on January 7, 2026.

  • Fast separation of pyrimidine derivatives by capillary electrochromatography on ion-exchange/reversed-phase mixed-mode stationary phases.
  • Validating Analytical Methods in Pharmaceuticals. Pharmuni. [Link]
  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. MasterControl. [Link]
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound. [Link]
  • Capillary electrophoresis for detection of inherited disorders of purine and pyrimidine metabolism: a selective approach. Electrophoresis. [Link]
  • Separation of purine and pyrimidine bases by capillary electrophoresis using beta-cyclodextrin as an additive. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • 5,6-DIAMINO-2,4-DIHYDROXYPYRIMIDINE SULF
  • Analytical method validation: A brief review.
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • Capillary electrophoresis for detection of inherited disorders of purine and pyrimidine metabolism. Clinical Chemistry. [Link]
  • 5, 6-Diamino-2, 4-dihydroxypyrimidine Sulfate Dihydrate, min 98%, 1 gram. CP Lab Safety. [Link]
  • Capillary electrophoresis for detection of inherited disorders of purine and pyrimidine metabolism. SciSpace. [Link]
  • HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material.
  • Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof.
  • LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients.
  • Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method.
  • UV-VIS SPECTROPHOTOMETRIC DETERMINATIONS OF SELECTED ELEMENTS IN MODELLED AQUEOUS SOLUTIONS. Technical University of Kosice. [Link]
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Asian Journal of Organic & Medicinal Chemistry. [Link]
  • Validation of an LC–HRMS Method for Quantifying Indoxyl Sulfate and p-Cresyl Sulf
  • A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE. [Link]
  • Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives.
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. [Link]
  • Analytical Methods.
  • Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines. Therapeutic Drug Monitoring. [Link]
  • LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients.
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
  • Improved analysis of 5-Fluorouracil and 5,6-dihydro-5-Fluorouracil by HPLC with diode array detection for determination of cellular dihydropyrimidine dehydrogenase activity and pharmacokinetic profiling. Therapeutic Drug Monitoring. [Link]
  • Analytical Methods. CONICET. [Link]
  • How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds.
  • Establishing a method of HPLC involving precolumn derivatization by 2,2′-dithiobis (5-nitropyridine) to determine the sulfites in shrimps in comparison with ion chromatography.
  • Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract.
  • UV-Vis Tutorial | Part 2: Performing a Quantit
  • Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping. Pure. [Link]

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Application Notes & Protocols: 5,6-Diamino-2,4-dihydroxypyrimidine Sulfate in Nucleic Acid Metabolism and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5,6-Diamino-2,4-dihydroxypyrimidine, often supplied as its sulfate salt and also known as 5,6-diaminouracil, is a pivotal molecule in the study of nucleic acid metabolism and a versatile precursor in synthetic chemistry. Its structure, featuring a pyrimidine core with adjacent amino groups, makes it a critical building block for fused heterocyclic systems. This guide provides an in-depth exploration of its role as a key intermediate in the biosynthesis of riboflavin (vitamin B2) and as a foundational scaffold for the synthesis of pteridine-based therapeutics and purine nucleosides. We present detailed, field-proven protocols for its application in enzymatic assays and as a starting material for the synthesis of bioactive compounds, offering researchers and drug development professionals a comprehensive resource to leverage its full potential.

Introduction: A Versatile Pyrimidine Building Block

5,6-Diamino-2,4-dihydroxypyrimidine is more than a simple chemical intermediate; it is a central node connecting fundamental metabolic pathways with the rational design of therapeutic agents. In nature, its derivatives are essential for the de novo synthesis of riboflavin, a critical cofactor for a vast array of redox enzymes.[1][2][3] This pathway, present in microorganisms and plants but absent in animals, makes its constituent enzymes attractive targets for antimicrobial drug development.[2]

Beyond its natural role, the chemical reactivity of the vicinal diamino groups on the pyrimidine ring provides a powerful tool for synthetic chemists. Through condensation reactions, it serves as a robust starting point for creating complex heterocyclic scaffolds like pteridines.[4] These scaffolds are at the core of numerous important drugs, including dihydrofolate reductase (DHFR) inhibitors used in cancer and antimicrobial chemotherapy.[5][6] Furthermore, it is a documented precursor for the laboratory synthesis of purines such as guanine, opening avenues for the production of antiviral nucleoside analogs.[7]

This document serves as a practical guide to understanding and utilizing 5,6-Diamino-2,4-dihydroxypyrimidine sulfate in both biochemical and synthetic contexts.

Physicochemical Properties and Handling

Successful experimentation begins with a thorough understanding of the reagent's properties and the implementation of proper handling procedures.

Compound Specifications
PropertyValueSource(s)
Synonyms 5,6-Diaminouracil sulfate; 2,4-Dihydroxy-5,6-diaminopyrimidine sulfate[8][9]
Molecular Formula C₄H₆N₄O₂ · H₂SO₄[10]
Molecular Weight 238.19 g/mol (Sulfate Salt)[10]
Appearance Light yellow to brown crystalline powder[8]
Melting Point >260°C (decomposes)[10]
Storage Store at room temperature in a dry, well-ventilated place[8]
Safety & Handling Protocol

Causality Behind the Protocol: this compound is classified as an irritant and is harmful if swallowed.[9][10] The following protocol is designed to minimize exposure and ensure safe handling during preparation of stock solutions.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields before handling the compound.

  • Ventilation: Handle the solid powder exclusively within a certified chemical fume hood to prevent inhalation of fine particulates.

  • Weighing: Use an analytical balance inside the fume hood. Tare a suitable container (e.g., a 1.5 mL microfuge tube or a glass vial) before adding the powder. Handle the powder with a dedicated spatula to avoid cross-contamination.

  • Dissolution: The sulfate salt has good solubility in water.[10] For many biochemical assays, dissolving in aqueous buffers (e.g., 50 mM Tris-HCl, pH 7.5) is appropriate. For synthetic applications, solubility in solvents like DMSO or DMF may be required, depending on the specific reaction.

  • Stock Solution Preparation (Example for 100 mM Aqueous Stock):

    • Weigh 23.82 mg of this compound.

    • Add the powder to a 1.5 mL microfuge tube.

    • Add 1.0 mL of sterile, nuclease-free water or appropriate buffer.

    • Vortex thoroughly for 1-2 minutes until fully dissolved. The solution may have a slight yellow tinge.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage of Solutions: Store aqueous stock solutions at -20°C for long-term use (up to 6 months).

  • Waste Disposal: Dispose of all contaminated materials and unused chemical solutions in accordance with local institutional and governmental regulations for chemical waste.

Application I: Probing the Riboflavin Biosynthesis Pathway

Scientific Rationale: The biosynthesis of riboflavin begins with GTP and proceeds through a pyrimidine intermediate, 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione.[1][2] This compound is formed via the enzymatic modification of a diaminopyrimidine derivative derived from GTP. It then undergoes a crucial condensation reaction with 3,4-dihydroxy-2-butanone 4-phosphate, a reaction catalyzed by the enzyme lumazine synthase, to form 6,7-dimethyl-8-ribityllumazine.[2][11] Understanding this pathway is critical for developing novel antibiotics, as it is essential for many pathogens.

riboflavin_pathway GTP GTP DARPP 2,5-Diamino-6-ribosylamino- 4(3H)-pyrimidinedione 5'-phosphate GTP->DARPP GTP Cyclohydrolase II ArPP 5-Amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione 5'-phosphate DARPP->ArPP Deaminase/Reductase ArP 5-Amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione (Related to Topic Compound) ArPP->ArP Phosphatase Lumazine 6,7-Dimethyl-8-ribityllumazine ArP->Lumazine Lumazine Synthase DHBP 3,4-Dihydroxy-2-butanone 4-phosphate DHBP->Lumazine Riboflavin Riboflavin Lumazine->Riboflavin Riboflavin Synthase Recycle Lumazine->Recycle Recycle->ArP Recycled Substrate

Caption: Simplified Riboflavin Biosynthesis Pathway.
Protocol 1: In Vitro Assay for Lumazine Synthase Activity

Causality Behind the Protocol: This protocol uses a derivative of the topic compound, 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (ArP), as a substrate to measure the activity of lumazine synthase. The formation of the product, 6,7-dimethyl-8-ribityllumazine, is monitored. This product is highly fluorescent, providing a sensitive method for detection. This assay is crucial for screening potential inhibitors of the enzyme.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Potassium Phosphate, 10 mM EDTA, 10 mM Na₂SO₃, pH 7.0. Prepare 100 mL and filter-sterilize. The sulfite is included to prevent oxidative degradation of the pyrimidine substrate.

    • Substrate 1 (ArP): Prepare a 1 mM stock solution of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione in Assay Buffer. Store at -80°C.

    • Substrate 2 (DHBP precursor): Prepare a 10 mM stock solution of 3,4-dihydroxy-2-butanone 4-phosphate synthase (DHBPS) substrate, ribulose-5-phosphate, in Assay Buffer.

    • Enzymes: Purified recombinant Lumazine Synthase (LS) and DHBPS, diluted to a working concentration (e.g., 1 µM) in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • Step 1: Generate DHBP. In each well, mix 10 µL of 10 mM ribulose-5-phosphate with 10 µL of DHBPS enzyme solution. Incubate at 37°C for 30 minutes to generate the second substrate, 3,4-dihydroxy-2-butanone 4-phosphate (DHBP).

    • Step 2: Inhibitor Addition (for screening). Add 5 µL of the test compound (dissolved in DMSO, final concentration typically 1-100 µM) or DMSO vehicle control.

    • Step 3: Initiate Reaction. To each well, add 10 µL of the purified Lumazine Synthase enzyme.

    • Step 4: Add Substrate. Start the reaction by adding 15 µL of 1 mM ArP substrate. The final reaction volume is 50 µL.

    • Step 5: Kinetic Measurement. Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the increase in fluorescence intensity over 30 minutes (Excitation: 408 nm, Emission: 490 nm).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • For inhibitor screening, normalize the rates to the vehicle control and calculate the percent inhibition.

    • Plot percent inhibition versus inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

Application II: Synthetic Precursor for Pteridine-Based Therapeutics

Scientific Rationale: The condensation of a 1,2-diamino aromatic compound with a 1,2-dicarbonyl compound is a classic and powerful method for forming fused pyrazine rings. The Isay reaction specifically describes the synthesis of pteridines from 4,5-diaminopyrimidines.[4] 5,6-Diamino-2,4-dihydroxypyrimidine is an ideal substrate for this reaction, providing a direct route to the pteridinone core. This core is found in folate and antifolate drugs like methotrexate, which inhibit dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleotides and therefore for cell proliferation.[12]

pteridine_synthesis sub1 5,6-Diamino-2,4- dihydroxypyrimidine product Pteridinone Scaffold sub1->product Condensation (Isay Reaction) sub2 1,2-Dicarbonyl Compound (e.g., glyoxal) sub2->product final Bioactive Molecule (e.g., DHFR Inhibitor) product->final Further Functionalization

Caption: General Workflow for Pteridine Synthesis.
Protocol 2: General Synthesis of a Pteridinone Scaffold (Lumin)

Causality Behind the Protocol: This protocol details the synthesis of 2,4-dihydroxypteridine (also known as Lumin), a foundational pteridinone structure. It demonstrates the core condensation reaction. The reaction is run under slightly acidic conditions to facilitate the Schiff base formation and subsequent cyclization. The product's low solubility in the reaction medium allows for straightforward isolation by filtration.

  • Reagent Setup:

    • Reactant 1: 2.38 g (10 mmol) of this compound.

    • Reactant 2: 2.9 g of a 40% aqueous solution of glyoxal (20 mmol, 2 equivalents).

    • Solvent: 100 mL of deionized water.

    • Catalyst: 1 mL of glacial acetic acid.

  • Reaction Procedure:

    • Step 1: Dissolution. In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the this compound in 100 mL of water.

    • Step 2: Addition of Reactants. While stirring, add the glyoxal solution followed by the glacial acetic acid.

    • Step 3: Heating. Heat the reaction mixture to 90-100°C using an oil bath. Maintain this temperature with vigorous stirring for 2 hours. A yellow precipitate will begin to form as the reaction progresses.

    • Step 4: Cooling and Isolation. After 2 hours, remove the heat source and allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to maximize precipitation.

    • Step 5: Filtration. Collect the solid product by vacuum filtration using a Büchner funnel.

    • Step 6: Washing. Wash the collected solid sequentially with 50 mL of cold deionized water, followed by 50 mL of cold ethanol to remove unreacted starting materials and impurities.

    • Step 7: Drying. Dry the product in a vacuum oven at 60°C overnight. The expected product is a yellow to tan solid.

  • Characterization:

    • Confirm the identity and purity of the synthesized pteridinone using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The product should be sparingly soluble in common organic solvents but may be dissolved in DMSO-d₆ for NMR analysis.

Application III: Precursor for Purine Synthesis and Antiviral Drugs

Scientific Rationale: The structural similarity between pyrimidines and the pyrimidine portion of the purine bicyclic system allows for the former to be used as a synthetic precursor for the latter. A key transformation involves the reduction of a 5-nitroso-pyrimdine derivative to create a triaminopyrimidine.[7][13] This highly reactive intermediate can then be cyclized with a one-carbon source, like formamide, to construct the imidazole ring, completing the purine scaffold. This strategy is valuable for producing guanine, a starting material for antiviral drugs like ganciclovir, which act by targeting viral DNA polymerases.[7]

Protocol 3: Laboratory-Scale Synthesis of Guanine

Causality Behind the Protocol: This multi-step protocol outlines a common route from a diaminopyrimidine to guanine.[7] The first step is nitrosation at the 5-position, followed by reduction to create the crucial triamino intermediate. The final step is a high-temperature cyclization with formamide, which serves as both the solvent and the source of the final carbon atom for the imidazole ring.

  • Step A: Synthesis of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine

    • In a 500 mL beaker, suspend 12.6 g (0.1 mol) of 2,4-diamino-6-hydroxypyrimidine (the free base of the topic compound) in 200 mL of water.

    • Add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water.

    • While stirring vigorously, add 8 mL of glacial acetic acid dropwise. The solution will turn a deep red/pink color.

    • Continue stirring at room temperature for 4 hours.

    • Collect the red precipitate by filtration, wash with water and ethanol, and dry.

  • Step B: Synthesis of 2,4,5-Triamino-6-hydroxypyrimidine Sulfate

    • To a beaker containing 220 mL of hot (80°C) water, add 10.4 g of the 5-nitroso pyrimidine from Step A.

    • In a separate, safe setup, prepare a solution of sodium dithionite (sodium hydrosulfite) by dissolving 25 g in 100 mL of water.

    • Slowly add the sodium dithionite solution to the hot pyrimidine suspension. The red color will fade to a light yellow/off-white. Keep the temperature around 80-90°C.

    • Once the color change is complete, add concentrated sulfuric acid dropwise until the pH is ~2-3 to precipitate the sulfate salt.

    • Cool the mixture in an ice bath, filter the white precipitate, wash with cold water, and dry. This product is 2,4,5-triamino-6-hydroxypyrimidine sulfate.

  • Step C: Synthesis of Guanine

    • In a 250 mL flask with a reflux condenser, place 11.9 g (0.05 mol) of the triaminopyrimidine sulfate from Step B.

    • Add 125 mL of formamide.

    • Heat the mixture to 170-180°C in an oil bath and maintain for 4 hours.

    • Cool the reaction mixture to room temperature. A precipitate will form.

    • Add 100 mL of water, stir, and collect the solid by filtration.

    • Wash the solid with water and ethanol and dry to yield crude guanine. Recrystallization from dilute aqueous ammonia can be performed for further purification.

References

  • Bacher, A., Eberhardt, S., Fischer, M., Kis, K., & Richter, G. (2000). Biosynthesis of vitamin B2 (riboflavin). Annual Review of Nutrition, 20, 153-167. [Link]
  • Thakur, C., Trmcic, M., & Revtovich, M. (2023). Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs. Frontiers in Microbiology, 14, 1203525. [Link]
  • Mitsuda, H., & Nadamoto, T. (1980). Biosynthesis of riboflavin: enzymatic conversion of 5-amino-2,4-dioxy-6-ribitylaminopyrimidine to 6,7-dimethyl-8-ribityllumazine.
  • Bacher, A., & Lingens, F. (1970). Biosynthesis of riboflavin. Formation of 2,5-diamino-6-hydroxy-4-(1'-D-ribitylamino)pyrimidine in a riboflavin auxotroph. The Journal of Biological Chemistry, 245(18), 4647-4652. [Link]
  • Frontiers Media S.A. (2023). Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs. Frontiers in Microbiology. [Link]
  • ChemBK. (2024). This compound.
  • National Center for Biotechnology Information. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. PubChem. [Link]
  • MDPI. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. [Link]
  • Ahmed, S. A., et al. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(3), 194-219. [Link]
  • National Center for Biotechnology Information. (2015). Characterization of 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido Based Inhibitors of Trypanosoma brucei FolD and Testing for Antiparasitic Activity. Journal of Medicinal Chemistry. [Link]
  • National Center for Biotechnology Information. (n.d.). 5,6-Diaminouracil. PubChem.
  • PubMed. (2015). Characterization of 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido Based Inhibitors of Trypanosoma Brucei FolD and Testing for Antiparasitic Activity. Journal of Medicinal Chemistry. [Link]
  • Stasolla, C., Katahira, R., Thorpe, M., & Ashihara, H. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book. [Link]
  • Duch, D. S., et al. (1983). Biochemical and chemotherapeutic studies on 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW 301U), a novel lipid-soluble inhibitor of dihydrofolate reductase. Cancer Research, 43(3), 987-992. [Link]
  • MDPI. (2019). Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones. Molecules. [Link]
  • Neeley, W. L., et al. (2011). Defects in purine nucleotide metabolism lead to substantial incorporation of xanthine and hypoxanthine into DNA and RNA. Proceedings of the National Academy of Sciences, 108(12), 4911-4916. [Link]
  • American Society for Microbiology. (2000). Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase. Antimicrobial Agents and Chemotherapy. [Link]
  • Hemmati, S., et al. (2011). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. Trade Science Inc. [Link]
  • Wilde, L., & Faulds, D. (2023). Nucleotide metabolism: a pan-cancer metabolic dependency.
  • Furman, P. A., et al. (2001). Mechanism of action of 1-beta-D-2,6-diaminopurine dioxolane, a prodrug of the human immunodeficiency virus type 1 inhibitor 1-beta-D-dioxolane guanosine. Antimicrobial Agents and Chemotherapy, 45(1), 158-165. [Link]
  • MDPI. (2021). Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. International Journal of Molecular Sciences. [Link]
  • Loffler, M., et al. (2015). Nucleotide Metabolism. Encyclopedia of Cell Biology. [Link]
  • National Center for Biotechnology Information. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. [Link]
  • Elslager, E. F., et al. (1983). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 26(1), 75-81. [Link]
  • Google Patents. (2020). CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine.
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  • Google Patents. (2015).
  • Google Patents. (2021). CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.

Sources

Application Notes & Protocols: Safe Handling and Storage of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and emergency procedures for 5,6-Diamino-2,4-dihydroxypyrimidine sulfate (CAS No: 32014-70-3, 63981-35-1 [dihydrate]). As a key intermediate in the synthesis of various pharmaceuticals, including anti-cancer and anti-viral agents, and its use in biochemical research, ensuring the integrity of the compound and the safety of laboratory personnel is paramount.[1][2][3] These protocols are designed for researchers, scientists, and drug development professionals, emphasizing not just procedural steps but the scientific rationale behind them to foster a culture of safety and experimental reproducibility.

Compound Identification and Physicochemical Properties

A thorough understanding of a chemical's properties is the foundation of its safe handling. This compound, also commonly known as 5,6-Diaminouracil sulfate, is a light yellow to brown crystalline powder.[1] Due to its use as a pharmaceutical intermediate, its purity and stability are critical for downstream applications.

PropertyValueReference
IUPAC Name 5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid[3]
Common Synonyms 5,6-Diaminouracil sulfate, 4,5-Diaminouracil sulfate[1][3]
CAS Number 32014-70-3; 42965-55-9 (sulfate) / 63981-35-1 (dihydrate)[1][2][3]
Molecular Formula C₈H₁₂N₈O₄·H₂SO₄·2H₂O (dihydrate)[1][4]
Molecular Weight 418.34 g/mol (dihydrate)[1][4]
Appearance Light yellow to brown powder or crystal[1]
Melting Point >260 °C (decomposes)[2][5]
Solubility The sulfate salt is reported as having low solubility in water, while the free base is more readily recrystallized from water.[2] Another source notes good water solubility.[5] This variability necessitates empirical verification for specific applications.

Hazard Analysis and Risk Mitigation

While comprehensive toxicological data is not available for this specific compound, the parent molecule and related pyrimidine structures provide a basis for a conservative risk assessment.[6] The primary hazards are associated with its physical form as a fine powder and its chemical reactivity.

Known and Potential Hazards:

  • Eye, Skin, and Respiratory Irritation: As a powder and a sulfate salt, the compound is irritating upon contact.[5]

  • Harmful if Swallowed: The parent compound, 5,6-Diaminouracil, is classified as harmful if swallowed.[7] It is prudent to assume the sulfate salt carries a similar risk.

  • Unknown Long-Term Effects: The toxicological properties have not been fully investigated, which mandates the use of stringent controls to minimize any potential exposure.[6]

Hazard Control Summary

A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is required. The causality is simple: prevent the compound from coming into contact with personnel or being released into the environment.

Hazard RouteRiskRequired Control Measures & Rationale
Inhalation Inhalation of fine dust can cause respiratory tract irritation.[5]Primary: Handle in a certified chemical fume hood or a powder containment enclosure to capture airborne particles at the source. Secondary: Wear a NIOSH-approved respirator if engineering controls are insufficient or during large-scale transfers.[6][8]
Eye Contact Direct contact can cause serious eye irritation.[5]Primary: Wear splash-proof chemical safety goggles and a face shield, especially during dissolution or transfer steps, to provide a complete barrier against splashes and airborne dust.[8][9]
Skin Contact Prolonged contact may cause skin irritation.[5]Primary: Wear chemically resistant nitrile gloves and a full-fastened lab coat. Disposable sleeves can provide additional protection. This prevents direct dermal absorption.[8][9][10]
Ingestion Harmful if swallowed.[7]Administrative: Prohibit eating, drinking, and smoking in the laboratory.[8][11] Procedural: Wash hands thoroughly with soap and water after handling, even if gloves were worn, to remove any residual contamination.[12]

Standard Operating Protocol for Handling

Adherence to a systematic workflow is critical for minimizing risk and ensuring experimental consistency.

Pre-Handling Workflow

Preparation is a non-negotiable first step. A prepared environment prevents reactive decision-making during a potential emergency.

G cluster_prep Preparation Phase cluster_ppe Personnel Protection cluster_handling Handling Phase A 1. Designate & Clear Work Area B 2. Verify Fume Hood Operation A->B C 3. Assemble All Required Equipment B->C D 4. Locate & Verify Spill Kit / Eyewash C->D E 5. Don Lab Coat & Safety Goggles D->E Area Secure F 6. Don Face Shield E->F G 7. Don Nitrile Gloves (Inspect First) F->G H 8. Proceed with Weighing/Handling Protocol G->H Personnel Ready G A Start: Inside Fume Hood B Place Weigh Boat on Balance & Tare A->B C Slowly Transfer Powder with Spatula B->C D Record Mass C->D E Securely Close Stock Container D->E F Transfer Powder to Volumetric Flask E->F G Rinse Weigh Boat into Flask F->G H Add Solvent & Dissolve G->H I Decontaminate Area & Dispose of Waste H->I J End: Doff PPE & Wash Hands I->J

Caption: Workflow for Weighing and Dissolving the Compound.

Storage and Chemical Incompatibility

Proper storage is crucial for maintaining the compound's stability and preventing hazardous reactions. As a hygroscopic sulfate salt, improper storage can lead to degradation from moisture absorption. [13][14]

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, room temperature area.Avoid exposure to extreme heat or direct sunlight to prevent potential thermal decomposition. [13]
Atmosphere Store in a dry, well-ventilated place.The compound is a sulfate salt and may be hygroscopic; moisture can lead to caking and degradation. [13]
Container Keep in the original, tightly sealed container.Prevents contamination and moisture ingress. Ensure the label is legible and facing forward. [11]
Location Store in a dedicated, labeled cabinet for general, non-reactive inorganic chemicals.Prevents accidental contact with incompatible substances.
Incompatibility Management

Storing chemicals alphabetically is a dangerous practice that can place incompatible substances adjacent to each other. [15]this compound must be segregated from several chemical classes.

  • Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions. [12][16]* Strong Acids: While it is a sulfate salt, further reaction with strong acids is possible. It should be segregated from inorganic acids. [15][17]* Strong Bases: As an amine-containing compound, it can react with strong bases. Segregate from bases like sodium hydroxide. [17]

Sources

5,6-Diamino-2,4-dihydroxypyrimidine Sulfate in Agricultural Chemistry: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Pyrimidine Derivative in Agriculture

5,6-Diamino-2,4-dihydroxypyrimidine sulfate, a substituted diaminopyrimidine, is a compound of significant interest with established applications as a precursor and intermediate in the synthesis of various pharmaceutical agents.[1][2] Its structural similarity to naturally occurring pyrimidines, the building blocks of nucleic acids, underpins its biological activity.[3][4] While its role in medicinal chemistry is recognized, its potential within agricultural chemistry remains a burgeoning field of investigation. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals exploring the applications of this compound as a novel plant growth regulator, herbicide, or fungicide.

Pyrimidine derivatives, as a class of compounds, have demonstrated a wide spectrum of biological activities in plants.[5] They can act as plant growth regulators with effects similar to natural phytohormones like auxins and cytokinins, influencing processes from seed germination to root and shoot development.[6][7] Furthermore, specific substitutions on the pyrimidine ring have yielded potent herbicidal and fungicidal activities.[5][8][9] This guide will provide detailed application notes on the potential mechanisms of action and step-by-step protocols for evaluating the efficacy of this compound in key agricultural research applications.

Section 1: Potential Applications in Agricultural Chemistry

While direct research on the agricultural applications of this compound is limited, the known bioactivities of analogous pyrimidine compounds provide a strong rationale for its investigation in the following areas:

  • Plant Growth Regulation: Many pyrimidine derivatives have been shown to positively influence plant growth and development.[6][7][10] These compounds can enhance root and shoot elongation, increase biomass, and improve photosynthetic efficiency in various crops.[11][12] The structural resemblance of this compound to the core pyrimidine structure suggests its potential to modulate plant physiological processes.

  • Herbicidal Activity: Certain diaminopyrimidines function as herbicides by inhibiting essential plant enzymes. A notable mechanism is the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides and certain amino acids.[13][14][15] Inhibition of this enzyme disrupts plant cell division and growth. Other pyrimidine-based herbicides are known to target acetohydroxyacid synthase (AHAS) or protoporphyrinogen oxidase (PPO), both of which are vital for amino acid and chlorophyll biosynthesis, respectively.[16][17]

  • Fungicidal Activity: Pyrimidine derivatives are also utilized as fungicides. One established mechanism of action is the disruption of the mitochondrial respiratory chain in fungi, leading to a deficit in cellular energy (ATP) and ultimately, cell death.[18]

Section 2: Protocols for Efficacy Evaluation

The following protocols are designed to provide a standardized framework for assessing the potential of this compound in various agricultural applications.

Plant Growth Regulation Assays

This series of assays will determine the effect of the compound on seed germination and early seedling growth in representative monocot (e.g., corn, Zea mays) and dicot (e.g., tomato, Solanum lycopersicum) species.

2.1.1. Preparation of Test Solutions

  • Stock Solution (1 mg/mL): Due to the potential for limited water solubility, dissolve 100 mg of this compound in 2-5 mL of a suitable solvent like dimethyl sulfoxide (DMSO).[19][20] Once fully dissolved, bring the final volume to 100 mL with sterile deionized water.

  • Working Solutions: Prepare a dilution series (e.g., 0.1, 1, 10, 50, 100 µg/mL) from the stock solution using sterile deionized water. Include a solvent control containing the same concentration of DMSO as the highest concentration test solution.[21]

2.1.2. Seed Germination and Seedling Vigor Assay

  • Surface sterilize seeds by immersing them in 70% ethanol for one minute, followed by a 10% sodium hypochlorite solution for ten minutes, and finally rinsing thoroughly with sterile deionized water.[21]

  • Place two layers of sterile filter paper in 9 cm Petri dishes.

  • Pipette 5 mL of each test solution or control onto the filter paper in appropriately labeled Petri dishes.

  • Place 20-30 seeds in each Petri dish, ensuring even spacing.

  • Seal the Petri dishes with parafilm and place them in a growth chamber with controlled temperature (e.g., 25°C) and a defined light/dark cycle (e.g., 16h light/8h dark).

  • After 7-10 days, record the germination percentage, root length, and shoot length for each seedling.

Data Analysis:

Calculate the mean and standard deviation for each parameter at each concentration. Statistical analysis (e.g., ANOVA) can be used to determine significant differences between treatments and the control.

Table 1: Hypothetical Data on Plant Growth Regulation by this compound

Concentration (µg/mL)Germination (%)Average Root Length (mm)Average Shoot Length (mm)
0 (Control)955030
0.1965532
1986538
10944528
50702015
10040108
Herbicide Efficacy Screening

This protocol outlines a method for assessing the pre- and post-emergence herbicidal activity of this compound against common weed species.

2.2.1. Pre-Emergence Herbicide Assay

  • Fill small pots (e.g., 10 cm diameter) with a standard potting mix.

  • Sow seeds of target weed species (e.g., Amaranthus retroflexus, Digitaria sanguinalis) at a shallow depth.

  • Prepare aqueous solutions of this compound at various concentrations (e.g., 10, 50, 100, 200 g active ingredient per hectare equivalent). Include a water-only control.

  • Apply the test solutions evenly to the soil surface using a laboratory sprayer.

  • Place the pots in a greenhouse or controlled environment chamber and water as needed.

  • After 14-21 days, assess the percentage of weed control by visual rating (0% = no effect, 100% = complete kill) and by measuring the fresh weight of the surviving weeds.[9]

2.2.2. Post-Emergence Herbicide Assay

  • Grow target weed species in pots until they reach a specific growth stage (e.g., 2-4 true leaves).

  • Apply the test solutions of this compound as a foliar spray until runoff.

  • Return the pots to the greenhouse or controlled environment chamber.

  • After 14-21 days, visually assess the percentage of weed control and measure the fresh weight of the surviving weeds.[9]

Table 2: Example of Herbicidal Efficacy Data Presentation

Concentration (g ai/ha)Weed SpeciesPre-Emergence Control (%)Post-Emergence Control (%)
50A. retroflexus4030
100A. retroflexus7560
200A. retroflexus9585
50D. sanguinalis3020
100D. sanguinalis6050
200D. sanguinalis8070

Section 3: Investigating the Mechanism of Action

Understanding the molecular target of this compound is crucial for its development as an agrochemical. Based on the activities of related compounds, the following pathways are plausible targets.

Potential as a Dihydrofolate Reductase (DHFR) Inhibitor

The diaminopyrimidine structure is a known pharmacophore for DHFR inhibitors.[13][14][15] Inhibition of this enzyme would disrupt the folate pathway, which is essential for nucleic acid synthesis.

DHFR_Inhibition Dihydrofolate Dihydrofolate DHFR DHFR Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate NADPH NADPH NADPH->DHFR Nucleic Acid Synthesis Nucleic Acid Synthesis Tetrahydrofolate->Nucleic Acid Synthesis This compound This compound This compound->DHFR Inhibition Plant Growth Plant Growth Nucleic Acid Synthesis->Plant Growth

Caption: Proposed inhibition of Dihydrofolate Reductase (DHFR) by this compound.

Experimental Workflow for Mechanism of Action Studies

MOA_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo / Cellular Assays Enzyme Inhibition Assays Enzyme Inhibition Assays DHFR_Assay DHFR Assay Enzyme Inhibition Assays->DHFR_Assay AHAS_Assay AHAS Assay Enzyme Inhibition Assays->AHAS_Assay PPO_Assay PPO Assay Enzyme Inhibition Assays->PPO_Assay Metabolite Profiling Metabolite Profiling Enzyme Inhibition Assays->Metabolite Profiling Gene Expression Analysis Gene Expression Analysis Metabolite Profiling->Gene Expression Analysis Target Identification Target Identification Gene Expression Analysis->Target Identification Physiological Measurements Photosynthesis & Respiration Rates Physiological Measurements->Target Identification Initial Efficacy Screening Initial Efficacy Screening Initial Efficacy Screening->Enzyme Inhibition Assays Initial Efficacy Screening->Physiological Measurements

Caption: Experimental workflow for elucidating the mechanism of action.

Conclusion

This compound presents an intriguing avenue for research in agricultural chemistry. While its direct applications in this field are yet to be extensively documented, the well-established bioactivities of other pyrimidine derivatives provide a solid foundation for its investigation as a plant growth regulator, herbicide, or fungicide. The protocols and conceptual frameworks presented in this guide offer a systematic approach for researchers to explore the potential of this compound and contribute to the development of novel and effective agrochemicals. Rigorous adherence to these methodologies will ensure the generation of reliable and reproducible data, paving the way for a comprehensive understanding of the agricultural applications of this compound.

References

  • Auctores. (n.d.). Application of Pyrimidine Derivatives as New Regulators to Enhance Wheat Growth in The Vegetative Phase.
  • ACS Publications. (2023, September 12). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.
  • ResearchGate. (n.d.). Application of pyrimidine derivatives to enhance maize growth in heat and drought conditions.
  • Auctores. (2023, April 21). Application of Pyrimidine Derivatives as New Regulators to Enhance Wheat Growth in The Vegetative Phase.
  • BLM National NEPA Register. (n.d.). Protocol for Identifying, Evaluating, and Using New Herbicides.
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  • APVMA. (2020, April 7). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests.
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  • PubMed. (2004, May 1). Regulation of pyrimidine metabolism in plants.
  • Plant Physiology. (n.d.). Pyrimidine Salvage: Physiological Functions and Interaction with Chloroplast Biogenesis.
  • ResearchGate. (2018, March 31). Phytohormone-like effect of pyrimidine derivatives on regulation of vegetative growth of tomato.
  • ResearchGate. (n.d.). Synthesis, herbicidal activity study and molecular docking of novel pyrimidine thiourea.
  • ResearchGate. (2023, August 10). (PDF) Regulation of pyrimidine metabolism in plants.
  • Wikipedia. (n.d.). Nucleotide.
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  • The Pharma Innovation. (2023, December 12). Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives.
  • MDPI. (2022, April 6). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. Molecules.
  • PubChem. (n.d.). 5,6-Diaminouracil.
  • MDPI. (2023, October 31). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. International Journal of Molecular Sciences.
  • Auctores. (n.d.). Novel Pyrimidine Derivatives as Regulators of Barley Growth and Photosynthesis During the Vegetation Period.
  • PubMed. (n.d.). Synthesis and antifolate activity of new diaminopyrimidines and diaminopurines in enzymatic and cellular systems.
  • PubMed. (n.d.). Development of 2,4-diaminopyrimidine derivatives as novel SNSR4 antagonists.
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Application Notes and Protocols: 5,6-Diamino-2,4-dihydroxypyrimidine Sulfate as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Pre-Functionalized Pyrimidine Core

5,6-Diamino-2,4-dihydroxypyrimidine sulfate, also known as 5,6-diaminouracil sulfate, stands as a cornerstone in the synthesis of a diverse array of heterocyclic compounds. Its pre-functionalized pyrimidine ring, featuring vicinal amino groups at the 5 and 6 positions, provides a reactive scaffold for the construction of fused ring systems. This application note serves as a comprehensive guide for researchers, scientists, and professionals in drug development, detailing the utility of this versatile building block in the synthesis of pteridines and purines, classes of compounds with profound biological significance. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material's properties and safety profile is paramount for successful and safe experimentation.

PropertyValueReference
Molecular Formula C₄H₆N₄O₂ · H₂SO₄[1]
Molecular Weight 240.20 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point >300 °C (decomposes)[2]
Solubility Appreciably soluble in water, especially when heated. The sulfate salt is less soluble than the hydrochloride salt.[2]

Safety Precautions:

This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. While not classified as acutely toxic, it may cause skin, eye, and respiratory irritation. In case of contact, rinse the affected area with copious amounts of water.

Application I: Synthesis of Pteridines via the Gabriel-Isay Reaction

The condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound, known as the Gabriel-Isay reaction, is a classical and highly effective method for the synthesis of the pteridine ring system. Pteridines, which include biologically vital molecules like folic acid and biopterin, are a major focus of medicinal chemistry research.

Protocol 1: Synthesis of 6,7-Dimethyl-2,4(1H,3H)-pteridinedione (6,7-Dimethyllumazine)

This protocol details the synthesis of 6,7-dimethyllumazine, a representative pteridine, through the reaction of 5,6-diamino-2,4-dihydroxypyrimidine with diacetyl (2,3-butanedione).

Reaction Scheme:

Caption: Synthesis of 6,7-Dimethyllumazine.

Materials:

  • This compound (1.0 eq)

  • Diacetyl (2,3-butanedione) (1.1 eq)

  • Deionized water

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Dissolution of the Pyrimidine: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in deionized water (approximately 20 mL per gram of pyrimidine).

  • Addition of Dicarbonyl: While stirring, add diacetyl (1.1 equivalents) to the suspension.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the dissolution of the starting material and the formation of a precipitate. The reaction is typically complete within 2-4 hours.

  • Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution. Collect the crude product by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as a water/acetic acid mixture or a large volume of hot water.[3][4][5][6]

Rationale: The vicinal diamines of the pyrimidine act as nucleophiles, attacking the two carbonyl carbons of the diacetyl. Subsequent dehydration leads to the formation of the fused pyrazine ring, resulting in the pteridine core. The use of water as a solvent is advantageous for its low cost and environmental friendliness, and the product often precipitates upon cooling, simplifying isolation.

Application II: Synthesis of Purines via the Traube Synthesis

The Traube synthesis is a versatile method for the preparation of purines, which are fundamental components of nucleic acids and coenzymes. This reaction involves the cyclization of a 4,5-diaminopyrimidine with a one-carbon unit, such as formic acid or its derivatives.

Protocol 2: Synthesis of Xanthine

This protocol outlines the synthesis of xanthine, a key purine derivative, from 5,6-diamino-2,4-dihydroxypyrimidine and formic acid.

Reaction Scheme:

Caption: Synthesis of Xanthine.

Materials:

  • This compound (1.0 eq)

  • 98-100% Formic acid

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place this compound and an excess of formic acid (approximately 10-15 mL per gram of pyrimidine).

  • Cyclization: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Removal of Excess Reagent: After the reaction is complete, cool the mixture and remove the excess formic acid under reduced pressure using a rotary evaporator.

  • Isolation and Purification: The resulting solid residue is crude xanthine. It can be purified by dissolving it in a dilute aqueous sodium hydroxide solution, treating with activated charcoal to remove colored impurities, filtering, and then re-precipitating the xanthine by the addition of acid (e.g., acetic acid or hydrochloric acid) to adjust the pH to approximately 5.[7][8][9][10] The purified product is then collected by filtration, washed with cold water, and dried.

Rationale: In the Traube synthesis, one of the amino groups of the diaminopyrimidine is first formylated by formic acid. Subsequent intramolecular cyclization and dehydration result in the formation of the fused imidazole ring, yielding the purine skeleton.[11][12][13] Using an excess of formic acid serves as both the reactant and the solvent.

General Work-up and Purification Protocol

The following is a general workflow for the isolation and purification of heterocyclic compounds synthesized from this compound.

G start Reaction Mixture cool Cool to Room Temperature start->cool filter Vacuum Filtration cool->filter wash1 Wash with Cold Water filter->wash1 wash2 Wash with Cold Ethanol wash1->wash2 crude Crude Product wash2->crude recrystallize Recrystallization crude->recrystallize dissolve Dissolve in Minimum Hot Solvent recrystallize->dissolve cool_slowly Cool Slowly to Induce Crystallization dissolve->cool_slowly filter2 Vacuum Filtration cool_slowly->filter2 wash3 Wash with Cold Solvent filter2->wash3 dry Dry the Purified Crystals wash3->dry pure Pure Heterocyclic Compound dry->pure

Caption: General Purification Workflow.

Analytical Characterization

Confirmation of the structure and purity of the synthesized heterocyclic compounds is essential. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC):

HPLC is a valuable tool for assessing the purity of the final product and for monitoring the progress of the reaction.

  • Mobile Phase: Due to the polar nature of pteridines and purines, reversed-phase HPLC with an aqueous mobile phase containing a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., methanol or acetonitrile) is commonly employed.

  • Detection: UV detection is suitable for these compounds as the heterocyclic rings are chromophoric. Detection wavelengths are typically in the range of 254-280 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the synthesized heterocycles.

Typical ¹H NMR Chemical Shifts (in DMSO-d₆):

ProtonPteridine CorePurine Core
Ring Protons 7.5 - 9.0 ppm7.8 - 8.5 ppm
N-H Protons 10.0 - 13.0 ppm (broad)10.5 - 13.5 ppm (broad)

Typical ¹³C NMR Chemical Shifts (in DMSO-d₆):

CarbonPteridine CorePurine Core
C=O 150 - 170 ppm150 - 160 ppm
Aromatic/Heteroaromatic C 120 - 160 ppm115 - 155 ppm

Note: Chemical shifts can vary depending on the specific substitution pattern and the solvent used.[14][15][16][17][18][19]

Conclusion

This compound is a readily available and highly effective precursor for the synthesis of pteridines and purines. The straightforward and robust nature of the Gabriel-Isay and Traube syntheses, coupled with the biological importance of the resulting heterocyclic scaffolds, ensures that this building block will continue to be a valuable tool for researchers in medicinal chemistry and drug discovery. The protocols and data presented in this application note provide a solid foundation for the successful synthesis and characterization of these important classes of compounds.

References

  • TCI AMERICA. (2018, July 6). Safety Data Sheet: 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride.
  • Organic Syntheses Procedure. (n.d.). 2,4-diamino-6-hydroxypyrimidine.
  • Česlová, L., Holčapek, M., & Fidler, M. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. Molecules, 27(22), 7863. [Link]
  • Li, W., et al. (2019). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 24(18), 3338. [Link]
  • Patsnap. (n.d.). Preparation method of 2, 4-diamino-6-chloropyrimidine.
  • Semantic Scholar. (2022, November 8). Recent Advances in the Synthesis of Xanthines: A Short Review.
  • ResearchGate. (n.d.). Synthesis of xanthine carboxylate amides from 5,6-diaminouracil, aromatic aldehydes.
  • Royal Society of Chemistry. (n.d.). Engineered Pseudomonas putida monoculture system for green synthesis of 7-methylxanthine.
  • ResearchGate. (n.d.). 13C-NMR. Spectra of Pteridines.
  • ResearchGate. (n.d.). 13C NMR Chemical Shifts of Purine.
  • ResearchGate. (2022, November 8). Recent Advances in the Synthesis of Xanthines: A Short Review.
  • MDPI. (2023). Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies.
  • Marx, D., Wingen, L. M., Schnakenburg, G., Müller, C. E., & Scholz, M. S. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7, 85. [Link]
  • Dračínský, M., et al. (2013). C6-substituted purine derivatives: an experimental and theoretical 1H, 13C and 15N NMR study. Magnetic Resonance in Chemistry, 51(12), 819-826. [Link]
  • Slideshare. (n.d.). TRAUBE PURINE SYNTHESIS.pptx.
  • Scribd. (n.d.). Traube Purine Synthesis.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • L.S.College, Muzaffarpur. (2020, August 16). Gabriel synthesis.
  • Thieme. (n.d.). 7.1.1. Synthesis.
  • Wikipedia. (n.d.). Gabriel synthesis.
  • Mock, M. B., & Summers, R. M. (2023). Mixed culture biocatalytic production of the high-value biochemical 7-methylxanthine. Journal of Biological Engineering, 17(1), 1-11. [Link]
  • MDPI. (2021). Insights into Molecular Structure of Pterins Suitable for Biomedical Applications.
  • Scribd. (n.d.). 1-III) Traube Synthesis For Purine.
  • University of Wisconsin-Madison. (n.d.). Recrystallization.
  • Slideshare. (n.d.). Traube purine synthesis.
  • ResearchGate. (2023, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.
  • CUNY. (n.d.). Purification by Recrystallization.
  • SpectraBase. (n.d.). Purine - 13C NMR Chemical Shifts.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • ResearchGate. (2021, November 13). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine.
  • YouTube. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy.
  • The Organic Chemistry Tutor. (n.d.). Gabriel Synthesis.
  • PubMed. (2010, July 1). 1H-pteridine-2,4-dione (lumazine): a new MALDI matrix for complex (phospho)lipid mixtures analysis.
  • YouTube. (2021, January 30). Gabriel Synthesis.
  • Organic Syntheses Procedure. (n.d.). diaminouracil hydrochloride.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0247501).
  • SciELO. (n.d.). The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene.
  • Organic Syntheses Procedure. (n.d.). 1,6-Octadien-3-amine, 3,7-dimethyl-.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5,6-Diamino-2,4-dihydroxypyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate, also known as 5,6-diaminouracil sulfate. This crucial intermediate is a cornerstone in the synthesis of numerous biologically active molecules, including pharmaceuticals like the diuretic amiloride and various therapeutic agents.[1][2] Achieving a high yield and purity of this compound is paramount for the success of subsequent synthetic steps and the quality of the final product.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its synthesis. The primary and most established synthetic route involves the reduction of a 5-nitroso precursor, typically 6-amino-5-nitrosouracil.[3] This guide will focus on optimizing this transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method is the reduction of 6-amino-5-nitrosouracil.[3] This precursor is typically synthesized by the nitrosation of 6-aminouracil. The subsequent reduction of the nitroso group at the C5 position to an amino group is the critical step in forming the desired product. Common reducing agents for this transformation include sodium hydrosulfite (sodium dithionite) and catalytic hydrogenation.[4][5]

Q2: What is a typical expected yield for this synthesis?

Yields can vary significantly based on the scale, purity of starting materials, and the specific reducing agent and conditions used. Well-optimized lab-scale procedures using sodium hydrosulfite reduction can achieve yields in the range of 68-81% for the corresponding hydrochloride salt.[4] The sulfate salt is often preferred for its lower solubility in water, which can aid in its isolation.[4]

Q3: What are the most critical reaction parameters to control for optimal yield?

The key parameters that require stringent control are:

  • Temperature: The reduction is an exothermic process. Maintaining the recommended temperature is crucial to prevent side reactions and product degradation.

  • pH: The pH of the reaction mixture can significantly impact the stability of the product and the efficiency of the reduction. For some procedures, maintaining a specific pH range, for example, between 8-9 during reduction with sodium sulfide, is critical.[6]

  • Rate of Reagent Addition: Portion-wise or slow addition of the reducing agent is necessary to control the reaction temperature and prevent excessive foaming.[3][4]

  • Stirring: Efficient agitation is vital, especially as the reaction mixture can become a thick slurry or solid mass, which can impede mixing and heat transfer.[4]

Q4: How does the quality of the starting 6-amino-5-nitrosouracil affect the outcome?

The purity of the 6-amino-5-nitrosouracil precursor is critical. Impurities in the starting material can lead to the formation of byproducts that are difficult to remove from the final product. A key indicator of the precursor's presence is a reddish or pink hue in the final product, as the nitroso compound is often rose-red.[3][4]

In-Depth Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield of Final Product

Q: My final yield of this compound is significantly lower than expected. What are the primary causes?

A low yield can stem from several factors throughout the synthetic process. The following troubleshooting workflow can help diagnose the issue.

G start Low Yield Encountered check_reduction 1. Incomplete Reduction? start->check_reduction check_degradation 2. Product Degradation? check_reduction->check_degradation No sol_reduction Solution: - Add more reducing agent portion-wise. - Extend reaction time. - Verify reducing agent quality. check_reduction->sol_reduction Yes check_workup 3. Loss During Workup? check_degradation->check_workup No sol_degradation Solution: - Strictly control temperature (use ice bath). - Optimize pH to maintain product stability. - Minimize reaction time post-completion. check_degradation->sol_degradation Yes sol_workup Solution: - Minimize volume of cold wash solvent. - Ensure complete precipitation before filtration. - Check filtrate for dissolved product. check_workup->sol_workup Yes

Caption: Troubleshooting logic for addressing low product yield.

Detailed Explanations:

  • Incomplete Reduction: The most common cause of low yield is the incomplete conversion of the 5-nitroso group.[3] The characteristic red or pink color of the starting material should completely disappear, resulting in a colorless or pale tan/yellow solution.[3][4]

    • Solution: Add the reducing agent (e.g., sodium dithionite) in portions until the color is fully discharged. It is also good practice to add a slight excess of the reducing agent to ensure the reaction goes to completion.[4] The quality and age of the reducing agent can also be a factor, as it can degrade over time.[4]

  • Product Degradation: 5,6-Diaminouracil derivatives can be sensitive to harsh reaction conditions.

    • Solution: Maintain strict temperature control, often by using an ice bath to manage the exothermic reaction. Avoid excessively high temperatures or prolonged reaction times after completion, which can lead to decomposition. The pH should also be kept within the optimal range to prevent degradation.[3]

  • Loss During Workup and Purification: Significant amounts of the product can be lost during filtration and washing steps. The sulfate salt is only slightly soluble in water, but losses can still occur.[4]

    • Solution: When washing the filtered product, use a minimal amount of cold solvent (e.g., cold water) to remove soluble impurities without dissolving a significant amount of the product.[3] Ensure the product has fully precipitated, which can be aided by cooling the mixture in an ice bath for an extended period before filtration.[3]

Problem 2: Product Purity Issues

Q: My final product has a persistent reddish or pink hue. What does this indicate and how can I fix it?

This coloration is a strong indicator of residual, unreacted 6-amino-5-nitrosouracil starting material.[3]

  • Solution During Reaction: Ensure complete reduction by adding more reducing agent until the color disappears. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can confirm the absence of the starting material before proceeding to workup.[3]

  • Solution After Isolation (Purification): Recrystallization is a standard method for purifying the final product.[3]

    • Protocol for Recrystallization:

      • Dissolution: Suspend the crude product in a suitable solvent (e.g., water for the hydrochloride salt, or a suitable organic solvent if applicable) and heat gently with stirring until fully dissolved.[3]

      • Decolorization (Optional): If the color persists in the solution, activated charcoal can be added to the hot solution to adsorb colored impurities.

      • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.[3]

      • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[3]

      • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[3]

Q: The reaction mixture became a solid mass and the stirrer stopped. What should I do?

This is a known issue, particularly when using sodium hydrosulfite, as the intermediate bisulfite salt or the final product can precipitate and create a very thick slurry.[3][4]

  • Solution:

    • Prevention: Use a flask with a wide neck to facilitate manual stirring if needed and for easier removal of the solid product. A robust mechanical stirrer is also recommended over a magnetic stir bar.[3][4]

    • If it occurs: If the stirrer stops, the reaction may have already gone to completion. You can often proceed with the workup by manually breaking up the solid and adding the next solvent or reagent.[3]

Problem 3: Reaction Scalability Issues

Q: I am trying to scale up the synthesis, but my yield has dropped significantly. What factors should I consider?

Scaling up a reaction is not always a linear process. Several factors become more critical at a larger scale:

ParameterIssue at ScaleRecommended Solution
Heat Transfer The surface-area-to-volume ratio decreases, making it harder to dissipate the heat from the exothermic reduction. This can lead to localized overheating and product degradation.Use a reactor with a cooling jacket and monitor the internal temperature closely. Ensure the rate of addition of the reducing agent is slow enough to maintain the target temperature.
Mixing/Agitation Achieving homogenous mixing in a large, thick slurry is challenging. Inefficient mixing can lead to localized "hot spots" or areas of incomplete reaction.Use a powerful overhead mechanical stirrer with an appropriately sized impeller (e.g., anchor or turbine) to ensure the entire reaction mass is in motion.
Reagent Addition Adding large quantities of solids (like sodium dithionite) or liquids can be difficult to control. Foaming can also become a more significant issue.[4]Use a solid addition funnel for controlled portion-wise addition of the reducing agent. Ensure the reactor is large enough (e.g., no more than 50-60% full) to accommodate potential foaming.[3]
Precipitation & Filtration Handling and filtering large volumes of precipitate can lead to greater mechanical losses. Washing is also less efficient.Use appropriately sized filtration equipment (e.g., a large Buchner funnel or a filter press). Optimize the washing procedure by using multiple small-volume washes instead of a single large one.

Analytical Characterization

To effectively troubleshoot, accurate analysis of both starting materials and products is essential.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and for monitoring the reaction's progress. A reversed-phase C18 column with a buffered mobile phase is often suitable for analyzing polar uracil derivatives.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product and identify impurities.

  • Melting Point: The melting point of this compound is typically above 260 °C with decomposition, which can be a useful indicator of purity.

By carefully controlling the key reaction parameters and applying these troubleshooting strategies, researchers can consistently achieve high yields and purity in the synthesis of this compound.

References

  • Organic Syntheses Procedure. diaminouracil hydrochloride.
  • Google Patents. CH629788A5 - PROCESS FOR PRODUCTION OF 5,6-DIAMINOURACIL.
  • Bogert, M. T., & Davidson, D. (1933). The Preparation of 5-Aminouracil and of Some of its Derivatives. Journal of the American Chemical Society, 55(4), 1667–1669.
  • Youssefyeh, R. D. (1975). Reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with thiols. Journal of the Chemical Society, Perkin Transactions 1, (19), 1857-1859.
  • Hemmati, S., et al. (2012). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. Trade Science Inc.
  • American Chemical Society. Reactions of 1,3-Dimethyl-5,6-diaminouracil. Journal of the American Chemical Society.
  • BenchChem. (2025).
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  • BenchChem. (2025). A Comparative Guide to 5,6-Diamino-1,3-dimethyluracil and Other Diaminouracils in Organic Synthesis.
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  • Google Patents. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
  • National Institutes of Health. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review.
  • National Institutes of Health. 5,6-Diaminouracil | C4H6N4O2 | CID 76726 - PubChem.
  • National Institutes of Health.
  • CONICET.
  • Sigma-Aldrich. 5,6-DIAMINOURACIL AldrichCPR.
  • MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
  • National Institutes of Health. EFFECT OF ACID pH ON MACROMOLECULAR SYNTHESIS IN L CELLS.
  • PubMed. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine.
  • Google Patents.
  • ResearchGate. Reactions of 6-aminouracils — A novel and highly efficient procedure for preparation of some new spiro pyridodipyrimidines under classical or microwave-assisted solvent-free conditions.
  • PubMed. Reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with thiols.

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Technical Support Center: Purification of 5,6-Diamino-2,4-dihydroxypyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate (also known as 5,6-diaminouracil sulfate). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this important pharmaceutical intermediate.

Introduction: The Nuances of Purifying this compound

This compound is a key building block in the synthesis of various active pharmaceutical ingredients, including xanthine derivatives like theophylline. Its purity is paramount to ensure the quality, safety, and efficacy of the final drug product. However, its purification is not without challenges, often related to its solubility, stability, and the presence of closely related impurities. This guide provides a structured approach to troubleshooting these issues, grounded in scientific principles and field-proven experience.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My final product has a persistent pink or reddish hue. What is the likely cause and how can I remove it?

Answer:

A pink or reddish discoloration is a common issue and almost always points to the presence of residual starting material or oxidized impurities.

  • Causality: The most frequent synthetic precursor to 5,6-diamino-2,4-dihydroxypyrimidine is 6-amino-5-nitroso-2,4-dihydroxypyrimidine, which is often a rose-red solid.[1] Incomplete reduction of the nitroso group to an amino group will leave traces of this colored impurity in your crude product. Additionally, the diamino-substituted pyrimidine ring is susceptible to oxidation, which can form colored degradation products.

  • Troubleshooting Steps:

    • Monitor the Reaction Closely: Before beginning your purification, ensure the reduction reaction has gone to completion. This can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material.[2]

    • Activated Carbon Treatment: A highly effective method for removing colored impurities is treatment with activated carbon.[3]

      • Protocol: During recrystallization, dissolve the crude product in the hot solvent. Add a small amount of activated carbon (typically 1-5% by weight) to the hot solution and continue to heat for a short period (10-15 minutes) with stirring. Perform a hot filtration through a pad of celite to remove the activated carbon, and then allow the filtrate to cool for crystallization.[3]

    • Alternative Purification: If color persists, consider an alternative purification method such as column chromatography. For highly polar compounds like this, reversed-phase chromatography can be effective at separating the desired product from colored impurities.[4]

Question 2: I am experiencing low recovery yield after recrystallization. What are the key factors to consider for optimization?

Answer:

Low yield is a frequent challenge and can stem from several factors, from the choice of solvent to the physical handling of the material.

  • Causality: The primary cause of low yield is often an inappropriate choice of recrystallization solvent or suboptimal cooling conditions. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[5] Additionally, this compound has a finite solubility even in cold solvents, meaning some product will always be lost to the mother liquor.[5]

  • Troubleshooting Steps:

    • Solvent System Optimization: The sulfate salt is known to be sparingly soluble in water.[6] While water can be used for recrystallization, it may require large volumes. Consider using a mixed solvent system or exploring other polar solvents like methanol or ethanol.[1] A good starting point is to perform small-scale solubility tests with various solvents.[5]

    • Minimize Solvent Volume: Use the minimum amount of near-boiling solvent required to fully dissolve the crude product.[5] Using an excessive amount of solvent will result in a lower recovery, as more of the product will remain dissolved upon cooling.

    • Controlled Cooling: Allow the hot solution to cool slowly to room temperature. This promotes the formation of larger, purer crystals. Once at room temperature, placing the flask in an ice bath can further decrease the solubility and maximize precipitation.

    • pH Adjustment: The solubility of aminopyrimidines can be pH-dependent. While the sulfate salt is generally purified under acidic to neutral conditions, understanding the solubility profile at different pH values can be beneficial. It is important to note that a pH above 5 can increase the risk of forming 6-hydroxy derivatives through hydrolysis.[2]

    • Product Loss During Transfer: Minimize the number of transfer steps. When filtering, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove residual mother liquor without dissolving a significant amount of the product.

Question 3: My purified product shows the presence of unexpected impurities by HPLC. What are their likely identities and how can I avoid them?

Answer:

The presence of unexpected impurities often arises from side reactions during the synthesis or degradation during workup and purification.

  • Causality: Besides the unreacted starting material, common byproducts in the synthesis of 5,6-diaminouracil derivatives include:

    • 6-Hydroxy derivatives: Formed by hydrolysis of an amino group, particularly at a pH above 5.[2]

    • Pteridine and Purine derivatives: Can form through side reactions, especially depending on the reducing agent used in the synthesis.[2]

    • Degradation Products: Prolonged exposure to high temperatures or harsh acidic/basic conditions can lead to the degradation of the pyrimidine ring.[3]

  • Troubleshooting and Prevention:

    • Control Reaction Parameters: Carefully control the pH, temperature, and reaction time of the preceding synthetic step to minimize byproduct formation.[2]

    • Inert Atmosphere: During purification, especially when heating solutions, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

    • Analytical Method Development: Develop a robust HPLC method to separate the main compound from its potential impurities. A C18 reversed-phase column with a buffered mobile phase (e.g., ammonium acetate) and a gradient elution with acetonitrile or methanol is a good starting point.[2]

      HPLC_Method_Development

    Caption: HPLC Method Development Workflow.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound?

A1: It should be stored in a tightly closed container in a cool, dark, and dry place. It is sensitive to light and moisture. Long-term storage at room temperature is generally acceptable, but for high-purity reference standards, refrigeration may be considered.

Q2: How does the sulfate salt compare to the hydrochloride salt in terms of purification?

A2: The sulfate salt of 5,6-diaminouracil is significantly less soluble in water than the hydrochloride salt.[6] This lower solubility can be advantageous for achieving high recovery yields during aqueous recrystallization, as less product will remain in the mother liquor. However, it may also make it more challenging to find a suitable recrystallization solvent. The choice between the two salts often depends on the specific requirements of the subsequent synthetic steps.

Q3: What analytical techniques are most suitable for assessing the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantitative purity analysis and detecting impurities. A diode array detector (DAD) can provide additional information about the spectral properties of any impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the desired product and identifying any major organic impurities.

  • Mass Spectrometry (MS): Provides accurate mass information, which is crucial for confirming the identity of the product and characterizing unknown impurities.[7]

  • Elemental Analysis: Can be used to confirm the empirical formula of the salt and check for the presence of inorganic impurities.

Q4: Can I use column chromatography for purification?

A4: Yes, column chromatography can be a valuable tool, especially for highly impure samples or when recrystallization fails to remove a specific impurity.[1] Given the polar nature of the compound, several options can be considered:

  • Reversed-Phase Chromatography: Using a C18 or similar stationary phase with a water/acetonitrile or water/methanol mobile phase is often effective.[4]

  • Hydrophilic Interaction Chromatography (HILIC): This technique is well-suited for the separation of very polar compounds that are not well-retained on traditional reversed-phase columns.[8]

Experimental Protocols

Protocol 1: Recrystallization of this compound from Water

This protocol leverages the temperature-dependent solubility of the sulfate salt in water.

  • Dissolution: In a suitable flask, add the crude this compound. Add deionized water and heat the mixture to near boiling (90-95 °C) with continuous stirring. Add just enough hot water to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon (1-2% w/w) and stir at 90-95 °C for 10-15 minutes.[3]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper (or a pad of celite if carbon was used) to remove any insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystals should start to form as the solution cools.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of ice-cold deionized water, followed by a rinse with a volatile solvent like acetone to aid in drying.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., 40-50 °C) to a constant weight.

    Recrystallization_Workflow

Caption: Recrystallization Workflow Diagram.

Protocol 2: HPLC Purity Analysis

This method provides a starting point for the analysis of this compound. Optimization may be required based on the specific impurities present. (Adapted from a method for a similar compound).[2]

Parameter Condition
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 15 min, then to 95% B over 2 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm
Injection Volume 10 µL
Diluent Water/Methanol (50:50, v/v)

Table 1: HPLC Method Parameters.

References

  • BenchChem. (2025). Technical Support Center: Refining Purification Techniques for 2,4-Diamino-6-chloropyrimidine.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Refining Purification Techniques for 2,4-Diamino-6-chloropyrimidine.
  • University of Rochester, Department of Chemistry.
  • Organic Syntheses. Diaminouracil hydrochloride.
  • BioPharm International. (2009). Analytical Strategies for Monitoring Residual Impurities.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76726, 5,6-Diaminouracil.
  • Biotage. (2023).
  • BenchChem. (2025). Identifying and minimizing byproducts in "5,6-Diamino-1,3-dimethyluracil" reactions.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • ResearchGate. (2024). Possible mechanism of 5,6‐diamino‐1,3‐dimethyluracil.
  • Sigma-Aldrich. (n.d.).
  • Phenomenex. (n.d.).
  • Santa Cruz Biotechnology. (n.d.).
  • ResearchGate. (2016). (PDF) Validation of an Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometric Method for Quantifying Uracil and 5,6-Dihydrouracil in Human Plasma.
  • ResearchGate. (n.d.). Understanding the Differences Between Cocrystal and Salt Aqueous Solubilities.
  • BenchChem. (2025). A Comparative Guide to 5,6-Diamino-1,3-dimethyluracil and Other Diaminouracils in Organic Synthesis.
  • Journal of Separation Science. (2010).
  • National Center for Biotechnology Information. (n.d.). Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine.
  • Journal of Agricultural and Food Chemistry. (2017). Effects of Chloride and Sulfate Salts on the Inhibition or Promotion of Sucrose Crystallization in Initially Amorphous Sucrose-Salt Blends.
  • Sigma-Aldrich. (n.d.).
  • ACS Publications. (n.d.). Chemical Reviews Journal.

Sources

stability issues of "5,6-Diamino-2,4-dihydroxypyrimidine sulfate" in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5,6-Diamino-2,4-dihydroxypyrimidine sulfate (also known as 5,6-diaminouracil sulfate). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Introduction to this compound

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its stability in solution is a critical factor for the success of subsequent reactions and the purity of the final product. This guide will delve into the factors affecting its stability and provide practical solutions to mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by a combination of factors including:

  • pH: The compound is susceptible to degradation in both acidic and alkaline conditions.[1][2]

  • Temperature: Elevated temperatures can accelerate degradation.[3][4][5]

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[6][7]

  • Oxidizing agents: The diamino-substituted pyrimidine ring is susceptible to oxidation.

  • Solvent: The choice of solvent can impact solubility and stability.

Q2: My solution of this compound is changing color. What does this indicate?

A2: A color change in your solution, often to a pink, purple, or brown hue, is a common indicator of degradation, specifically oxidation. The ortho-diamine functionality is prone to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or exposure to light.

Q3: What is the recommended solvent for dissolving this compound?

A3: The sulfate salt of 5,6-diamino-2,4-dihydroxypyrimidine has limited solubility in water. For improved solubility, the hydrochloride salt is a better alternative. If you must use the sulfate salt, consider the following:

  • Water: Use deoxygenated water to minimize oxidation. The solubility is low, so it may be suitable for dilute solutions or suspensions.

  • Aqueous buffers: If pH control is necessary, use buffers with caution as some buffer components can catalyze degradation. Phosphate buffers at a slightly acidic to neutral pH (around 6.5) have been shown to provide maximum stability for similar compounds.[8]

  • Organic solvents: The N-methylated derivatives of diaminouracil show enhanced solubility in organic solvents, which can sometimes lead to higher yields and shorter reaction times in subsequent steps.[9]

Q4: How should I store solutions of this compound?

A4: To ensure the stability of your solutions, adhere to the following storage guidelines:

  • Temperature: Store solutions at low temperatures (2-8°C) to slow down the rate of degradation.[3] For long-term storage, freezing may be an option, but it's crucial to first assess the freeze-thaw stability of your specific formulation.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[6][7]

  • Atmosphere: To prevent oxidation, it is highly recommended to prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues.

Issue 1: Rapid Degradation of the Compound in Solution

Symptoms:

  • Noticeable color change within a short period.

  • Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS).

  • Reduced yield in subsequent synthetic steps.

Workflow for Troubleshooting:

Caption: Troubleshooting workflow for rapid degradation.

Detailed Steps:

  • Deoxygenate your solvent: Before dissolving the compound, sparge your solvent with an inert gas like nitrogen or argon for at least 15-30 minutes to remove dissolved oxygen.

  • Protect from light: Prepare and handle the solution in a dark room or use amber-colored glassware. Wrap containers with aluminum foil for storage.

  • Control pH: If your experimental conditions allow, maintain the pH of the solution in a slightly acidic to neutral range. Avoid strongly acidic or basic conditions.

  • Use high-purity reagents and solvents: Trace metal impurities can catalyze oxidation. Use high-purity solvents and reagents and consider using metal-chelating agents like EDTA if metal contamination is suspected.

Issue 2: Inconsistent Results in Experiments

Symptoms:

  • Variable reaction yields.

  • Poor reproducibility of analytical data.

Workflow for Troubleshooting:

Caption: Troubleshooting workflow for inconsistent results.

Detailed Steps:

  • Prepare fresh solutions: Due to its limited stability, it is best practice to prepare solutions of this compound immediately before use.

  • Validate storage of stock solutions: If a stock solution must be stored, perform a small-scale stability study under your intended storage conditions. Analyze the solution at different time points to determine the extent of degradation.

  • Use a stability-indicating analytical method: Your analytical method (e.g., HPLC) should be able to separate the intact compound from its degradation products. This is crucial for accurately quantifying the amount of active compound remaining. Forced degradation studies are essential for developing such methods.[10][11][12]

Key Degradation Pathways

Understanding the potential degradation pathways is crucial for developing strategies to mitigate them.

Oxidation

The ortho-diamine moiety is highly susceptible to oxidation, leading to the formation of colored quinone-imine derivatives. This process can be accelerated by oxygen, metal ions, and light.

Photodegradation

Molecules with chromophores that absorb light in the UV-visible region are prone to photodegradation. For pyrimidine derivatives, this can involve ring-opening or other complex rearrangements.[6][7]

Hydrolysis

While less common for the pyrimidine ring itself under mild conditions, extreme pH and high temperatures can lead to hydrolytic degradation of the amide-like bonds within the uracil ring.[1][2]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Solution of this compound
  • Solvent Deoxygenation: Take the required volume of high-purity water or a suitable buffer in a flask. Sparge with nitrogen or argon gas for 30 minutes.

  • Weighing: In a separate, clean, and dry vial, accurately weigh the required amount of this compound.

  • Dissolution: Under an inert atmosphere (e.g., in a glove box or using a nitrogen-filled balloon), add the deoxygenated solvent to the vial containing the compound.

  • Mixing: Gently sonicate or vortex the vial until the compound is fully dissolved or a homogenous suspension is formed. Avoid vigorous shaking which can introduce oxygen.

  • Storage: Immediately protect the solution from light by wrapping the vial in aluminum foil and store it at 2-8°C. Use the solution as soon as possible.

Protocol 2: Monitoring Solution Stability by HPLC
  • Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from potential degradation products. A C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

  • Forced Degradation Study: To identify potential degradation products and validate the stability-indicating nature of the method, subject the compound to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[10][11][12]

  • Sample Analysis: Prepare a solution of this compound and store it under the desired conditions.

  • Time-Point Analysis: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution, dilute it appropriately, and inject it into the HPLC system.

  • Data Analysis: Monitor the peak area of the parent compound over time. A decrease in the peak area indicates degradation. Simultaneously, monitor for the appearance and increase of new peaks, which correspond to degradation products.

Data Summary

ParameterConditionObservationRecommendation
pH Acidic (<4) or Alkaline (>8)Increased rate of degradation.Maintain pH in the range of 6.0-7.5.
Temperature > 25°CAccelerated degradation.Store solutions at 2-8°C.
Light Exposure to ambient or UV lightColor change and degradation.Protect solutions from light at all times.
Oxygen Presence of dissolved oxygenRapid oxidation and color formation.Use deoxygenated solvents and an inert atmosphere.

References

  • Organic Syntheses Procedure: diaminouracil hydrochloride. (n.d.). Organic Syntheses.
  • El-Kassem, S., & El-Kafrawy, A. (2019).
  • Blicke, F. F., & Godt, H. C. (1954). Reactions of 1,3-Dimethyl-5,6-diaminouracil. Journal of the American Chemical Society, 76(15), 3991–3994. [Link]
  • National Center for Biotechnology Information. (n.d.). 5,6-Diaminouracil. PubChem.
  • van der Kuy, A., Hooymans, P. M., & Beijnen, J. H. (1987). The stability of 5,6-dihydrofluorouracil in plasma and the consequences for its analysis. Therapeutic Drug Monitoring, 9(4), 443–447. [Link]
  • Li, P., Wang, C., & Zhang, J. (2018). Possible mechanism of 5,6‐diamino‐1,3‐dimethyluracil. Journal of Vinyl and Additive Technology, 25(S1), E121-E127. [Link]
  • Journal of Pharmaceutical and Medical Sciences. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • European Medicines Agency. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
  • MedCrave. (2016).
  • DigitalCommons@USU. (n.d.). Effect of Water pH on the Chemical Stability of Pesticides.
  • Royal Society of Chemistry. (2025). and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]
  • Q1 Scientific. (2021). Photostability testing theory and practice.
  • ResearchGate. (2017). Photostability of sennosides in solution and their degradation products 1.
  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.
  • Beisler, J. A. (1976). Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions. Journal of Pharmaceutical Sciences, 65(6), 838-842. [Link]
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
  • MDPI. (2021). Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. Polymers, 13(15), 2496. [Link]
  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
  • MDPI. (n.d.). Diazepam Photocatalytic Degradation in Laboratory- vs. Pilot-Scale Systems: Differences in Degradation Products and Reaction Kinetics.
  • Bączek, T., Buś-Kwaśnik, K., & Roczniewska, M. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. PLoS ONE, 11(5), e0155294. [Link]
  • Vigneron, J., & Faro, A. (1998). [Stability of 5-fluorouracil solutions according to different parameters]. Journal de Pharmacie de Belgique, 53(5), 379-386. [Link]
  • MDPI. (n.d.). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. Applied Sciences, 12(1), 394. [Link]
  • Stockton, A. M., McCaig, H. C., & Creamer, J. S. (2019). Long-term thermal stability of fluorescent dye used for chiral amino acid analysis on future spaceflight missions. Electrophoresis, 40(23-24), 3117–3122. [Link]

Sources

Technical Support Center: 5,6-Diamino-2,4-dihydroxypyrimidine Sulfate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide is intended for researchers, scientists, and drug development professionals working with 5,6-Diamino-2,4-dihydroxypyrimidine sulfate, also commonly known as 5,6-diaminouracil sulfate. This pyrimidine derivative is a critical intermediate in the synthesis of numerous therapeutic agents, including purines, anti-cancer drugs, and antivirals.[1][2] However, its synthesis is often plagued by the formation of side-products that can compromise yield, purity, and the success of subsequent steps.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges encountered during its synthesis. Our approach is built on explaining the causal chemical principles behind each step, empowering you to make informed decisions in your laboratory work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and handling of this compound.

Q1: What is the primary synthetic pathway for this compound, and where do issues typically arise?

A1: The most prevalent and industrially relevant synthesis involves a two-step process starting from a precursor like 2,4-diamino-6-hydroxypyrimidine.

  • Nitrosation: The 5-position of the pyrimidine ring is nitrosated, typically using sodium nitrite in an acidic medium (e.g., acetic or hydrochloric acid), to form a 5-nitroso intermediate (e.g., 2,4-diamino-6-hydroxy-5-nitrosopyrimidine).[3]

  • Reduction: The 5-nitroso group is then reduced to a primary amine. This is the most critical step where side-products are commonly formed. Modern methods favor catalytic hydrogenation (e.g., using Pd/C or Raney Nickel) for its cleanliness and high efficiency.[4][5] Older, but still encountered, methods use chemical reducing agents like sodium dithionite or metal powders (Fe, Zn).[3][4][6]

Issues primarily arise from the inherent instability of the final product, which is highly susceptible to oxidation, and from incomplete reactions or harsh reaction conditions during the reduction step.

Q2: Why is the final product isolated as a sulfate salt instead of the free base?

A2: There are two key reasons for isolating the product as its sulfate salt:

  • Stability: The free base, 5,6-diaminouracil, is an electron-rich aromatic system. The two adjacent amino groups make it extremely sensitive to air oxidation, leading to rapid discoloration and degradation.[7] Protonating the amino groups to form the sulfate salt significantly enhances the compound's stability and shelf-life.

  • Purification & Isolation: The sulfate salt is typically quite insoluble in water and most organic solvents.[8] This property is exploited to facilitate its isolation and purification from the reaction mixture, allowing soluble impurities to be washed away easily. The free base, or other salt forms like the hydrochloride, can be more soluble.[8]

Q3: What are the main chemical drivers for the formation of colored impurities?

A3: The appearance of color (typically yellow, brown, or even pink/purple) is the most common indicator of side-product formation. The primary drivers are:

  • Oxidation: The electron-rich diaminopyrimidine ring is readily oxidized by atmospheric oxygen. This process can form highly colored, conjugated quinone-imine or dimeric structures. This is the most frequent cause of product discoloration after isolation.

  • Precursor Degradation: If the reduction of the 5-nitroso intermediate is performed under harsh conditions (e.g., high pH to improve solubility), the nitroso compound itself can undergo hydrolysis or other degradation reactions, leading to colored impurities that carry through to the final product.[4]

  • Residual Starting Material: The 5-nitroso pyrimidine intermediates are often brightly colored (e.g., reddish or purple). An incomplete reduction will leave this starting material as a colored impurity in the final product.

Part 2: Troubleshooting Guide: Common Issues & Solutions

This guide is structured in a "Problem -> Probable Cause -> Recommended Solution" format to directly address experimental challenges.

Problem Encountered Probable Cause(s) Recommended Solutions & Scientific Rationale
1. Final product is colored (yellow, brown, pink) instead of the expected white to light-yellow powder. A. Air Oxidation: The diamino groups are highly susceptible to oxidation, especially in the free base form or in solution during workup.Inert Atmosphere: Conduct the reduction and all subsequent workup steps (filtration, washing, drying) under an inert atmosphere (Nitrogen or Argon). Use solvents that have been degassed by sparging with N₂ or by freeze-pump-thaw cycles.Prompt Handling: Do not leave the filtered product exposed to air for extended periods. Dry immediately under vacuum.
B. Precursor Degradation: Use of strong bases (e.g., NaOH) to dissolve the 5-nitroso intermediate before hydrogenation can cause hydrolysis and other side-reactions.[4]Neutral Hydrogenation: Whenever possible, perform catalytic hydrogenation in a neutral aqueous slurry. To overcome low solubility, surfactants can be added to improve dispersion and mass transfer to the catalyst surface.[4] This avoids the degradation pathways associated with high pH.
C. Incomplete Reduction: The 5-nitroso starting material is often highly colored. Its presence indicates the reaction did not go to completion.Reaction Monitoring & Optimization: Monitor the reaction progress using a suitable analytical technique (TLC, LC-MS). If incomplete, consider increasing catalyst loading, hydrogen pressure, or reaction time. Ensure your catalyst is active and has not been poisoned.
2. Low yield of isolated product. A. Inefficient Precipitation: The precipitation of the sulfate salt is highly pH-dependent. If the pH is too high or too low, the product will remain in the mother liquor.Precise pH Control: After the reduction is complete and the catalyst is filtered off, carefully adjust the filtrate to pH 1-2 with sulfuric acid.[4] This ensures full protonation of the amino groups to form the insoluble salt. Allow adequate time for crystallization, often with cooling.
B. Product Loss During Washing: Washing the filtered cake with excessive amounts of water can lead to dissolution, as the salt has slight aqueous solubility.Optimized Washing Protocol: Wash the filter cake with a minimal amount of cold deionized water to remove inorganic byproducts. Follow with a wash using a water-miscible organic solvent (e.g., ethanol or acetone) to displace the water and facilitate drying.
3. Analytical data (NMR, EA) is inconsistent with the desired structure. A. Presence of Inorganic Salts: Incomplete washing can leave residual salts from the reaction or pH adjustment (e.g., sodium sulfate), which will depress elemental analysis values.Thorough Washing: Ensure the washing protocol described above is followed diligently. If inorganic contamination is suspected, the product can be re-slurried in cold deionized water, filtered, and washed again.
B. Dimerization/Oligomerization: Dihydroxypyrimidine derivatives can be prone to self-condensation or dimerization over time, especially in solution.[9]Prompt Analysis & Proper Storage: Analyze the product as soon as possible after isolation and drying. For storage, keep the solid product in a tightly sealed container under an inert atmosphere, protected from light, and in a cool, dry place.

Part 3: Key Experimental Protocols

The following protocols represent best practices derived from synthetic literature, designed to minimize side-product formation.

Protocol 1: Optimized Catalytic Hydrogenation of a 5-Nitroso Precursor

This protocol is a generalized procedure for the reduction of a 5-nitrosopyrimidine to 5,6-Diamino-2,4-dihydroxypyrimidine.

  • Reactor Setup: To a hydrogenation reactor, add the 5-nitrosopyrimidine precursor (1.0 eq), 10% Palladium on Carbon (Pd/C, 5-10 mol %), and deionized water (10-20 volumes). Rationale: Using a slurry in water under neutral conditions avoids the degradation associated with dissolving the precursor in base.[4]

  • Inerting: Seal the reactor and purge the headspace thoroughly with nitrogen or argon gas (at least 3 cycles) to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (typically 2-5 bar). Heat the mixture to 40-60 °C with vigorous stirring. Rationale: Vigorous stirring is crucial for ensuring efficient contact between the solid substrate, solid catalyst, and hydrogen gas (a triphasic system).

  • Monitoring: Monitor the reaction by observing hydrogen uptake and/or by periodically taking samples (under inert conditions) for TLC or LC-MS analysis until the starting material is fully consumed.

  • Workup: Cool the reactor to room temperature. Carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of hot deionized water.

  • Isolation: Combine the filtrate and washes. While stirring, slowly add 2M sulfuric acid until the pH of the solution is stable at 1.5. Cool the mixture in an ice bath for 1-2 hours to complete crystallization.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with a small volume of cold deionized water and then with ethanol. Dry the product under vacuum at 50-60 °C.

Protocol 2: Purification via Acid-Base Manipulation

If the isolated sulfate salt is impure, it can be purified by converting it to the more soluble free base.[8]

  • Dissolution: Suspend the impure this compound in deionized water (approx. 20 volumes) under a nitrogen atmosphere.

  • Basification: Slowly add an aqueous solution of ammonium hydroxide or sodium hydroxide until the solid dissolves completely and the pH is ~8-9. The solution now contains the more soluble free base.

  • Clarification: If any insoluble impurities remain (e.g., from degradation), filter the basic solution. Activated carbon can be added at this stage to remove colored impurities, followed by filtration through Celite®.

  • Re-precipitation: Cool the clarified solution in an ice bath and, under vigorous stirring, slowly add 2M sulfuric acid until the pH reaches 1.5.

  • Isolation: A clean precipitate of the purified sulfate salt should form. Allow it to crystallize completely, then collect by filtration, wash, and dry as described in Protocol 1.

Part 4: Visualizing Reaction & Troubleshooting Pathways

Visual aids can clarify complex chemical processes and decision-making workflows.

Diagram 1: Synthesis and Side-Product Formation Pathway

G cluster_main Main Synthetic Route cluster_side Common Side-Product Pathways Start 5-Nitroso Pyrimidine Precursor Reduction Reduction Step (e.g., Catalytic Hydrogenation) Start->Reduction Degradation Precursor Degradation (e.g., high pH) Start->Degradation Product_FB Product Free Base (in solution) Reduction->Product_FB Incomplete Incomplete Reduction Reduction->Incomplete insufficient catalyst/time Isolation Acidification (H₂SO₄) & Precipitation Product_FB->Isolation Oxidation Air Oxidation Product_FB->Oxidation O₂ exposure Final 5,6-Diamino-2,4-dihydroxypyrimidine Sulfate (Final Product) Isolation->Final Impurity1 Residual 5-Nitroso Precursor Incomplete->Impurity1 Impurity2 Colored Oxidation Products Oxidation->Impurity2 Impurity3 Hydrolysis/Degradation Products Degradation->Impurity3

Caption: Main synthesis route and points of side-product formation.

Diagram 2: Troubleshooting Workflow

G Start Unexpected Result in Synthesis Color Problem: Product is Colored Start->Color Yield Problem: Low Yield Start->Yield Purity Problem: Poor Analytical Data Start->Purity Cause_IncRed Cause: Incomplete Reduction? Color->Cause_IncRed Cause_Ox Cause_Ox Color->Cause_Ox Cause_Wash Cause: Product Loss During Washing? Yield->Cause_Wash Cause_pH Cause_pH Yield->Cause_pH Cause_Dimer Cause: Dimerization/ Degradation? Purity->Cause_Dimer Cause_Salts Cause_Salts Purity->Cause_Salts Sol_Inert Solution: Use Inert Atmosphere, Handle Promptly Sol_Monitor Solution: Monitor Reaction, Optimize Conditions Cause_IncRed->Sol_Monitor Cause_Ox->Sol_Inert Sol_pH Solution: Adjust to pH 1-2, Allow Crystallization Time Sol_Wash Solution: Use Minimal Cold Water, Follow with Solvent Cause_Wash->Sol_Wash Cause_pH->Sol_pH Sol_ReWash Solution: Wash Thoroughly or Re-slurry in Water Sol_Store Solution: Analyze Promptly, Store Properly Cause_Dimer->Sol_Store Cause_Salts->Sol_ReWash

Sources

Technical Support Center: Enhancing the Solubility of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Overview

5,6-Diamino-2,4-dihydroxypyrimidine sulfate, also known as 5,6-diaminouracil sulfate, is a crucial intermediate in the synthesis of pharmaceuticals, particularly anti-cancer and anti-inflammatory agents.[1] Its structure, featuring multiple hydrogen bond donors and acceptors, makes it a valuable building block in medicinal chemistry.[2] However, researchers frequently encounter a significant hurdle: its limited solubility in common aqueous and organic solvents. This guide provides a comprehensive, science-backed approach to systematically address and overcome these solubility challenges.

The compound is supplied as a sulfate salt to enhance its polarity and, theoretically, its aqueous solubility.[3][4] However, the strong intermolecular forces within its crystalline structure, including hydrogen bonding and ionic interactions, often lead to poor dissolution in neutral aqueous solutions. This guide will explore practical, step-by-step strategies to achieve clear, stable solutions suitable for a wide range of experimental applications.

Troubleshooting Guide: Step-by-Step Dissolution Protocols

This section addresses the most common solubility issues in a question-and-answer format. The core principle is to systematically modify the solvent environment to overcome the compound's high lattice energy.

Q1: My this compound is not dissolving in water or my neutral buffer (e.g., PBS pH 7.4). What is my first step?

Answer: Start with a systematic, small-scale solubility test before committing your bulk material. This minimizes waste and quickly identifies the most effective solvent system. The primary issue at neutral pH is that the amine and hydroxyl groups are not sufficiently ionized to ensure strong interactions with water molecules.

Protocol 1: Small-Scale Solubility Test

  • Preparation : Weigh 1-2 mg of the compound into several separate, small glass vials.

  • Solvent Addition : To each vial, add a precise volume (e.g., 100 µL) of a different test solvent. Start with your primary intended solvent (e.g., deionized water, PBS).

  • Mechanical Agitation : Vigorously vortex each vial for 30-60 seconds.

  • Sonication : Place the vials in a bath sonicator for 5-10 minutes. Sonication uses ultrasonic waves to break apart powder agglomerates and increase the surface area for solvation.

  • Observation : Visually inspect for dissolution. If the compound remains insoluble, proceed to the next steps (pH adjustment, co-solvents) using these same small-scale vials.

Q2: The compound formed a cloudy suspension in my buffer. How can I achieve a clear solution?

Answer: The most effective method for this class of compounds is pH modification. 5,6-Diamino-2,4-dihydroxypyrimidine is an amphoteric molecule with both acidic (hydroxyl) and basic (amino) functional groups. By increasing the pH, you deprotonate these groups, creating an anionic species that is significantly more soluble in water.

Causality Explained: Amines are basic and form soluble salts in acidic solutions.[5][6] Conversely, the hydroxyl groups on the pyrimidine ring are weakly acidic. By treating the solution with a strong base like NaOH, the hydroxyl groups are deprotonated to form a more soluble salt. This process increases the compound's polarity and enhances hydrogen bonding with water.[4][6]

Protocol 2: Preparation of an Alkaline Stock Solution

  • Initial Suspension : Suspend the desired amount of the compound in 90% of your final target volume of deionized water or buffer.

  • Basification : While stirring, add 1 M NaOH dropwise. Monitor the suspension closely. As the pH increases, the solid will begin to dissolve.

  • Endpoint : Continue adding NaOH until the solution becomes completely clear. A pH between 9 and 11 is typically effective.

  • Volume Adjustment : Once dissolved, add the remaining solvent to reach your final target concentration.

  • pH Neutralization (Optional & Critical) : If your experiment requires a physiological pH, you can now carefully back-titrate the solution with 1 M HCl. Perform this step slowly, drop by drop, while vortexing. Rapid pH changes can cause the compound to precipitate out of solution (a phenomenon known as "crashing out"). The goal is to find a pH window (e.g., pH 8.0-8.5) where the compound remains soluble.

  • Stability Check : Let the final solution stand for 15-30 minutes to ensure it remains clear and stable before use.

Q3: My experiment is pH-sensitive and I cannot use a highly alkaline solution. What are my other options?

Answer: If pH adjustment is not viable, the use of organic co-solvents is the next logical step. Co-solvents work by reducing the polarity of the aqueous environment, which can help solvate molecules that have both polar and non-polar characteristics. For many pyrimidine derivatives, Dimethyl Sulfoxide (DMSO) is a highly effective solvent.[7]

Protocol 3: Using Organic Co-solvents

  • Neat Organic Solvent : First, attempt to dissolve the compound directly in 100% DMSO. Many pyrimidine-based compounds show good solubility in DMSO.[8]

  • Stock Solution Preparation : Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Aqueous Dilution : For your experiment, perform serial dilutions of the DMSO stock solution into your aqueous buffer.

  • Crucial Consideration : Ensure the final concentration of DMSO in your experimental medium is low (typically <0.5% v/v), as higher concentrations can have physiological effects on cells.[8] Always run a vehicle control (buffer with the same final DMSO concentration) in your experiments.

Table 1: Solubility Profile of Similar Pyrimidine Derivatives

Solvent Solubility Recommended Use
Water (pH 7) Very Poor Not recommended without modification
PBS (pH 7.4) Poor Not recommended without modification
0.1 M NaOH Good For creating alkaline stock solutions
DMSO Good For creating high-concentration organic stock solutions[8]
Dimethyl Formamide (DMF) Moderate to Good Alternative to DMSO[8]

| Ethanol | Poor | Generally not effective as a primary solvent[8] |

Q4: Can I use heat to help dissolve the compound?

Answer: Yes, gentle heating can be used, but with caution. Heating increases the kinetic energy of the solvent molecules, which can help overcome the compound's crystal lattice energy. However, many complex organic molecules, including this one, can degrade at elevated temperatures. The compound is known to decompose at temperatures above 260°C, but degradation can occur at lower temperatures with prolonged heating.[9][10]

Protocol 4: Dissolution with Gentle Warming

  • Prepare Suspension : Suspend the compound in your chosen solvent (water, buffer, or co-solvent mixture) in a sealed, pressure-safe vial.

  • Gentle Heating : Place the vial in a water bath set to 37-50°C. Do not exceed 50°C to minimize the risk of degradation.

  • Agitation : Periodically remove the vial and vortex vigorously.

  • Cooling : Once dissolved, allow the solution to cool slowly to room temperature. Rapid cooling can cause precipitation.

  • Inspect : Check for any signs of precipitation or color change after cooling. A color change may indicate degradation.

Workflow & Decision-Making Diagram

The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.

G start Start: Compound Insoluble in Neutral Aqueous Buffer ph_mod Q: Is pH adjustment allowed in experiment? start->ph_mod ph_yes Protocol 2: Prepare Alkaline Stock (NaOH) and carefully back-titrate. ph_mod->ph_yes  Yes ph_no Proceed to Co-Solvent Strategy ph_mod->ph_no No success Result: Clear, Stable Solution ph_yes->success cosolvent Q: Is an organic co-solvent (e.g., DMSO) compatible? ph_no->cosolvent cosolvent_yes Protocol 3: Dissolve in 100% DMSO and dilute into buffer. cosolvent->cosolvent_yes  Yes cosolvent_no Proceed to Thermal Strategy cosolvent->cosolvent_no No cosolvent_yes->success heat Q: Did previous methods fail? cosolvent_no->heat heat_yes Protocol 4: Apply Gentle Heat (37-50°C) with caution. heat->heat_yes  Yes fail Result: Compound remains insoluble or unstable. Re-evaluate concentration or experimental design. heat->fail No heat_yes->success

Caption: Troubleshooting workflow for solubilizing the compound.

Mechanism of pH-Dependent Solubility

The solubility of this compound is fundamentally linked to its acid-base properties. The diagram below illustrates how changing the pH alters the ionization state of the molecule, thereby increasing its interaction with polar water molecules.

G cluster_low_ph Low to Neutral pH (e.g., pH < 7) cluster_high_ph High pH (e.g., pH > 9) low_ph_struct Structure is largely neutral or partially protonated. Strong intermolecular H-bonding favors crystal lattice. low_ph_result Result: Poor Aqueous Solubility low_ph_struct->low_ph_result high_ph_struct Hydroxyl groups deprotonate (-O⁻). Molecule becomes anionic. Ionic form readily interacts with polar water molecules. low_ph_struct->high_ph_struct + NaOH (Base) high_ph_struct->low_ph_struct + HCl (Acid) high_ph_result Result: Enhanced Aqueous Solubility high_ph_struct->high_ph_result

Caption: Effect of pH on the ionization and solubility of the pyrimidine.

Frequently Asked Questions (FAQs)

  • Q: Why is the compound provided as a sulfate salt if it's still poorly soluble? A: Converting amines to salts is a standard chemical strategy to increase their polarity and potential for aqueous solubility.[11] While the sulfate salt is more polar than the free base, the strong crystal lattice energy of this specific molecule still prevents easy dissolution in neutral water.

  • Q: How should I store my prepared stock solutions? A: For aqueous solutions, it is strongly recommended to prepare them fresh for each experiment. We do not recommend storing aqueous solutions for more than one day.[8] If you must store, aliquot and freeze at -20°C or -80°C immediately after preparation and use within a month. Avoid repeated freeze-thaw cycles. DMSO stock solutions are generally more stable and can be stored at -20°C for several months.

  • Q: I dissolved the compound in NaOH, but it precipitated when I added it to my cell culture media. What happened? A: This is likely due to the pH of your alkaline stock solution being rapidly neutralized by the buffering capacity of the cell culture media, causing the compound to crash out. To avoid this, either (1) back-titrate your stock solution closer to the media's pH before adding it, or (2) perform a very slow, dropwise addition of the stock into the media while vigorously stirring.

References

  • This compound - ChemBK. (n.d.).
  • Why amine salts are soluble in water? - Chemistry Stack Exchange. (2016, December 22).
  • Amines salts are soluble in water but insoluble in organic solvent.This i.. - Filo. (n.d.).
  • Isolation (Recovery) of amines - University of Alberta. (n.d.).
  • Amines - NCERT. (n.d.).
  • Chemical Properties of Amines. Bases and Salt Formation. - Chemistry LibreTexts. (2022, February 18).
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Publishing. (2024, April 5).
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC - NIH. (n.d.).
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - ResearchGate. (n.d.).
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.).

Sources

Technical Support Center: Optimizing Derivatization of 5,6-Diamino-2,4-dihydroxypyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate (DDP Sulfate). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile chemical building block. DDP Sulfate, also known as 5,6-diaminouracil sulfate, is a critical precursor in the synthesis of numerous biologically active molecules, including purines, pteridines, and other therapeutic agents.[1][2][3] Effective derivatization is key to unlocking its potential, whether for creating novel pharmaceutical compounds or for enhancing its detectability in analytical assays.[4][5]

This document provides field-tested insights and troubleshooting strategies in a direct question-and-answer format to address the specific challenges you may encounter during your experiments.

Core Principles of DDP Sulfate Derivatization

Understanding the fundamental chemistry of DDP Sulfate is the first step toward successful optimization.

  • Primary Reactive Sites: The molecule's reactivity is dominated by the two adjacent amino groups at the C5 and C6 positions.[3][6] These groups are highly nucleophilic and are the primary targets for derivatization with electrophilic reagents such as isothiocyanates, aldehydes, and acyl chlorides.[7][8][9]

  • The Role of the Sulfate Salt: The compound is supplied as a sulfate salt, which confers good solubility in water but often poor solubility in common organic solvents.[1][10][11] Critically, the amino groups in the salt form are protonated (R-NH₃⁺) and thus non-nucleophilic. A neutralization step with a suitable base is almost always required to generate the reactive free diamine (R-NH₂) in solution.[12]

  • Potential for Oxidation: Aromatic diamines like DDP are susceptible to oxidation, which can lead to the formation of colored impurities and a reduction in yield. This instability is a key consideration for reaction setup and storage.[13]

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the derivatization of DDP Sulfate.

Q1: My reaction yield is consistently low. What are the common causes and how can I fix them?

Low yield is a multifaceted problem that can often be traced back to one of several key parameters.

  • Cause 1: Incorrect pH/Incomplete Neutralization: The single most common issue is failing to generate the nucleophilic free amine. In its sulfate salt form, the amino groups are protonated and unreactive.

    • Solution: Add a non-nucleophilic organic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), or a mild inorganic base such as sodium bicarbonate (NaHCO₃) to the reaction mixture. The goal is to raise the pH sufficiently to deprotonate the ammonium salt to the free amine. A molar equivalent of 2-3 of base per equivalent of DDP sulfate is a good starting point.

  • Cause 2: Poor Solubility of Starting Material: DDP Sulfate's high polarity makes it insoluble in many common organic solvents (e.g., DCM, THF).[1][10] If the starting material does not dissolve, the reaction cannot proceed efficiently.

    • Solution: Choose a solvent system that can accommodate this polar molecule.

      • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices for dissolving DDP Sulfate, especially after neutralization.

      • Aqueous/Alcohol Systems: For certain reactions, a mixture of water or ethanol with a co-solvent can be effective.

  • Cause 3: Degradation via Oxidation: The electron-rich diaminopyrimidine ring is prone to oxidation by atmospheric oxygen, leading to complex mixtures and reduced yields.[13]

    • Solution: Conduct the reaction under an inert atmosphere. Before adding reagents, purge the reaction flask with dry nitrogen or argon for several minutes. Maintain a positive pressure of inert gas throughout the experiment.

  • Cause 4: Suboptimal Temperature or Reaction Time: The derivatization reaction may be slow at room temperature.

    • Solution: Gently heat the reaction mixture (e.g., 40-60 °C) to increase the reaction rate. It is crucial to monitor the reaction's progress every 30-60 minutes using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid decomposition from overheating or prolonged reaction times.[14]

Q2: I'm observing multiple spots on my TLC plate or several peaks in my LC-MS analysis, suggesting side products. What is happening?

The formation of multiple products is typically due to a lack of reaction control.

  • Cause 1: Lack of Regioselectivity / Multiple Substitutions: DDP has two primary amino groups, which can lead to a mixture of mono- and di-substituted products.[13]

    • Solution: Control the stoichiometry of your reagents carefully.

      • To favor mono-derivatization: Use 1.0 equivalent or slightly less of your derivatizing agent. Add the agent slowly (e.g., dropwise via a syringe pump) to the solution of DDP to avoid localized areas of high concentration.

      • To favor di-derivatization: Use an excess of the derivatizing agent (e.g., 2.2 to 2.5 equivalents) and allow for a longer reaction time.

  • Cause 2: Competing Side Reactions: Under harsh conditions (e.g., high temperatures, presence of strong acids or bases), the pyrimidine ring itself can undergo undesired reactions like dimerization or rearrangement.[13]

    • Solution: Employ milder reaction conditions. If you are heating the reaction, try reducing the temperature. Ensure the base used for neutralization is not overly strong, as this can catalyze side reactions.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_start Observed Problem cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield Multiple Products cause1 Incorrect pH / Incomplete Neutralization start:f0->cause1 Investigate cause2 Poor Solubility start:f0->cause2 Investigate cause3 Oxidation start:f0->cause3 Investigate cause4 Stoichiometry Control Issues start:f1->cause4 Investigate cause5 Harsh Conditions start:f1->cause5 Investigate sol1 Add Base (TEA, NaHCO₃) Monitor pH cause1->sol1 Fix sol2 Use Polar Aprotic Solvent (DMSO, DMF) cause2->sol2 Fix sol3 Use Inert Atmosphere (N₂ or Argon) cause3->sol3 Fix sol4 Adjust Reagent Equivalents (e.g., 1 eq. for mono) Slow Reagent Addition cause4->sol4 Fix sol5 Reduce Temperature Use Milder Reagents cause5->sol5 Fix

Caption: A decision-tree workflow for troubleshooting common derivatization issues.

Frequently Asked Questions (FAQs)

Q: What are the best analytical techniques to monitor the reaction and characterize the final product? A: For real-time monitoring, Thin-Layer Chromatography (TLC) is a rapid and effective tool to visualize the consumption of starting material and the formation of the product.[14] For definitive characterization and purity analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. It provides the molecular weight of the product, confirming successful derivatization, and its chromatographic separation capabilities allow for accurate purity assessment.[15][16][17]

Q: What is a general-purpose derivatizing agent I can start with? A: For modifying primary amines, reacting with an isothiocyanate is a robust and common method, often used for attaching fluorescent tags or other moieties.[7][8] The reaction is typically high-yielding and proceeds under mild conditions. Another common approach is reductive amination using an aldehyde and a mild reducing agent.[3]

Q: How should I properly store the this compound starting material? A: The compound should be stored in a tightly sealed container in a cool, dry, and dark place to protect it from moisture and light. To ensure long-term stability and prevent gradual oxidation, consider storing it under an inert atmosphere like argon or nitrogen, particularly after the container has been opened.

General Experimental Protocol: Derivatization with an Isothiocyanate

This protocol provides a generalized workflow for the mono-derivatization of DDP Sulfate with a generic isothiocyanate (R-NCS). This should be optimized for your specific substrate.

Reaction Scheme

ReactionScheme cluster_reactants cluster_products DDP DDP Sulfate Arrow 1. Base (TEA), DMSO 2. RT to 50°C Plus1 + NCS R-NCS (1.0 eq) Plus2 + Product Mono-derivatized Product SideProduct Di-derivatized Product (Trace) Arrow->Product Arrow->SideProduct

Caption: General reaction scheme for mono-derivatization of DDP.

Materials & Reagents
ReagentM.W. ( g/mol )Equivalents
DDP Sulfate240.211.0
Isothiocyanate (R-NCS)Variable1.0
N,N-Dimethylformamide (DMF) or DMSO-Solvent
Triethylamine (TEA)101.192.2
Step-by-Step Procedure
  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.

  • Dissolution & Neutralization: Add anhydrous DMF or DMSO (enough to create a ~0.1 M solution) via syringe, followed by triethylamine (2.2 eq). Stir the suspension at room temperature for 15-20 minutes. The mixture should become a clearer solution as the free base is formed.

  • Reagent Addition: Dissolve the isothiocyanate (1.0 eq) in a small amount of the reaction solvent. Add this solution dropwise to the stirring DDP solution over 10-15 minutes.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS every hour. If the reaction is slow, gently warm the mixture to 40-50 °C.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. The product can often be precipitated by adding an anti-solvent like water or diethyl ether.

  • Purification: Collect the crude product by filtration. If necessary, purify further using techniques like recrystallization or column chromatography on silica gel.[13]

  • Characterization: Confirm the identity and purity of the final product using LC-MS, ¹H NMR, and ¹³C NMR.

References

  • BenchChem Technical Support Team. (2025).
  • Chem-Impex. This compound dihydrate.
  • BenchChem Technical Support Team. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem.
  • Walczak, M. A., et al. (2025).
  • BenchChem Technical Support Team. (2025).
  • ChemBK. (2024).
  • BenchChem. (2025). A Comparative Guide to 5,6-Diamino-1,3-dimethyluracil and Other Diaminouracils in Organic Synthesis. Benchchem.
  • Smolecule.
  • DNAmod. 5,6-diaminouracil. DNAmod.
  • ChemicalBook. (2025).
  • Santa Maria, M. D., et al. (2020). Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. Journal of Pharmaceutical and Biomedical Analysis.
  • El-Malah, A. A., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances.
  • Thermo Fisher Scientific. (2020). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization.
  • Lan, T., et al. (2017). A Derivatization and Validation Strategy for Determining the Spatial Localization of Endogenous Amine Metabolites in Tissues using MALDI Imaging Mass Spectrometry. Analytical Chemistry.
  • National Center for Biotechnology Inform
  • Kwiecień, A., et al. (2022).
  • Fomin, M. A., et al. (2021).
  • Douki, T., et al. (2025). Measurement of 2,6-diamino-4-hydroxy-5-formamidopyrimidine and 8-oxo-7,8-dihydroguanine in isolated DNA exposed to gamma radiation in aqueous solution.

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Technical Support Center: Navigating 5,6-Diamino-2,4-dihydroxypyrimidine Sulfate (DDP-S) in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and actionable troubleshooting strategies for addressing potential interference of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate (DDP-S), also commonly known as 5,6-diaminouracil sulfate, in a variety of biological assays. As a compound with increasing relevance in pharmaceutical and biochemical research, understanding its behavior in your experimental systems is critical for data integrity.[1][2]

This resource will equip you with the knowledge to anticipate, identify, and mitigate common assay artifacts associated with DDP-S, ensuring the accuracy and reliability of your results.

Part 1: Understanding the Core Issues with DDP-S

FAQ 1: What is this compound (DDP-S) and why is it used in research?

This compound is a pyrimidine derivative.[3][4] It serves as a versatile intermediate in the synthesis of various pharmaceuticals, including potential anti-cancer and anti-viral drugs.[1] In biochemical research, it is often employed in studies related to nucleic acid metabolism and enzyme kinetics.[1] Its structural similarity to endogenous purines and pyrimidines makes it a compound of interest in drug discovery.

FAQ 2: What are the primary reasons DDP-S might interfere with my biological assay?

The interference potential of DDP-S stems from three primary physicochemical properties:

  • Inherent Antioxidant and Reducing Activity: As a diaminouracil derivative, DDP-S and related compounds are known to possess significant antioxidant and free-radical scavenging properties.[1][5] This can lead to false positives or negatives in assays that rely on redox-sensitive reporters or measure oxidative stress.

  • Potential for Autofluorescence: The heterocyclic aromatic ring system in DDP-S is similar to structures found in known fluorophores. This creates a high probability of intrinsic fluorescence (autofluorescence), which can artificially inflate the signal in fluorescence-based assays.[6][7]

  • UV Absorbance: DDP-S has a known absorbance peak in the ultraviolet (UV) spectrum (around 260 nm for the hydrochloride salt).[8] This can interfere with assays that measure changes in UV absorbance, such as those quantifying nucleic acids or proteins.

Part 2: Troubleshooting Guides for Specific Assay Platforms

This section provides detailed, question-driven troubleshooting for common assay types where DDP-S interference is plausible.

Scenario 1: Unexpected Hits in a Cell Viability/Cytotoxicity Assay Using a Redox Indicator (e.g., Resazurin, MTT)

Question: "I'm screening DDP-S in a cancer cell line using a resazurin-based viability assay, and I'm seeing a dose-dependent increase in resorufin fluorescence, suggesting it's highly potent at killing the cells. However, microscopy shows the cells are still healthy. What could be happening?"

Underlying Mechanism: Redox Interference

Resazurin (blue, weakly fluorescent) is metabolically reduced by viable cells to the highly fluorescent, pink resorufin. DDP-S, as a potent antioxidant and reducing agent, can directly reduce resazurin to resorufin in the absence of cellular activity, leading to a false-positive signal for cytotoxicity (in assays where the endpoint is a decrease in signal) or a false-positive for cell viability (in assays where the endpoint is an increase in signal).[1][5]

Troubleshooting Workflow:

A Unexpected Hit with DDP-S in Resazurin-Based Assay B Hypothesis: Direct chemical reduction of resazurin by DDP-S A->B C Experiment 1: Cell-Free Control B->C  Test DDP-S in assay medium  with resazurin, but no cells. D Result: Fluorescence increase in absence of cells? C->D E YES: Interference Confirmed D->E  Strong Signal F NO: Interference Unlikely D->F  No Signal G Action 1: Switch to a Non-Redox Based Assay E->G H Action 2: Quantify Interference and Subtract E->H I Examples: - ATP-based (e.g., CellTiter-Glo®) - Protease-based (e.g., CytoTox-Glo™) - DNA-binding dye (e.g., CyQUANT™) G->I

Caption: Troubleshooting workflow for redox interference.

Detailed Protocols:

  • Protocol 1: Cell-Free Interference Assay

    • Prepare a serial dilution of DDP-S in your standard assay medium (e.g., DMEM with 10% FBS) in a 96-well plate.

    • Include wells with vehicle control (e.g., DMSO in medium).

    • Add the resazurin reagent to all wells at the same concentration used in your primary assay.

    • Incubate for the same duration as your primary assay.

    • Read the fluorescence on a plate reader.

    • Interpretation: A dose-dependent increase in fluorescence in the absence of cells confirms that DDP-S is directly reducing the resazurin.

  • Recommended Action: The most robust solution is to switch to an orthogonal assay method that does not rely on redox chemistry. Assays that measure ATP content, protease release (for cytotoxicity), or DNA content are excellent alternatives.

Scenario 2: High Background Signal in a Fluorescence-Based Assay (e.g., Kinase Assay, FP, FRET)

Question: "My fluorescence polarization (FP) assay for a specific protein-ligand interaction is showing a high background signal in wells containing DDP-S, even at concentrations where I don't expect any activity. Why is my baseline so high?"

Underlying Mechanism: Autofluorescence

Many small molecules with conjugated aromatic systems, like DDP-S, can absorb light at one wavelength and emit it at another, a property known as autofluorescence.[6][7] If the excitation and emission spectra of DDP-S overlap with those of your assay's fluorophore, the plate reader will detect this intrinsic compound fluorescence as part of the assay signal, leading to artificially high readings and a high background.

Troubleshooting Workflow:

A High Background Signal in Fluorescence Assay with DDP-S B Hypothesis: Autofluorescence of DDP-S A->B C Experiment 2: Compound-Only Spectral Scan B->C  Scan DDP-S in assay buffer  at assay excitation/emission wavelengths. D Result: Emission detected at assay wavelengths? C->D E YES: Interference Confirmed D->E  Significant Emission F NO: Other issues possible D->F  No Emission G Action 1: Red-Shift Your Assay E->G H Action 2: Use a Time-Resolved Fluorescence (TR-FRET) Assay E->H I Action 3: Pre-read Plate and Subtract E->I

Caption: Troubleshooting workflow for autofluorescence.

Detailed Protocols:

  • Protocol 2: Autofluorescence Check

    • In a plate identical to your assay plate (e.g., black-walled, 384-well), add DDP-S at the highest concentration used in your screen to assay buffer.

    • Include wells with only assay buffer and vehicle as a control.

    • Read the plate using the same fluorescence filter set (excitation and emission wavelengths) as your primary assay.

    • Interpretation: A signal significantly above the vehicle control indicates that DDP-S is autofluorescent under your assay conditions.

Mitigation Strategies:

StrategyPrincipleSuitability for DDP-S
Red-Shifting Move to fluorophores that excite and emit at longer wavelengths (e.g., >600 nm), as small molecule autofluorescence is more common in the blue-green spectrum.[6]Highly Recommended
Time-Resolved FRET (TR-FRET) Uses long-lifetime lanthanide donors, allowing for a delay between excitation and signal reading, during which short-lived background fluorescence from compounds like DDP-S decays.Gold Standard for Mitigation
Pre-Read and Subtract Read the plate's fluorescence after adding the compound but before adding the detection reagents. Subtract this background from the final reading.Can be effective but may not account for complex quenching or enhancement effects.
Scenario 3: Inconsistent Results in an Absorbance-Based Assay (e.g., ELISA, Bradford)

Question: "I am running an ELISA, and the absorbance readings at 450 nm are inconsistent in the presence of DDP-S. Some wells show lower-than-expected values. What's going on?"

Underlying Mechanism: Absorbance Interference & Light Scatter

DDP-S has inherent UV absorbance, and while its primary peak is around 260 nm, this absorbance can tail into higher wavelengths.[8] This can cause two problems:

  • Direct Absorbance: The compound itself absorbs light at the measurement wavelength, artificially increasing the optical density.

  • Inner Filter Effect: The compound absorbs either the excitation light or the emitted light in fluorescence/luminescence assays read by an absorbance plate reader, leading to signal quenching.[6]

Troubleshooting Workflow:

A Inconsistent Results in Absorbance-Based Assay B Hypothesis: DDP-S is absorbing light at the assay wavelength A->B C Experiment 3: Absorbance Scan of DDP-S B->C  Scan DDP-S in assay buffer across a  range of wavelengths, including the  assay's measurement wavelength. D Result: Does DDP-S absorb at the measurement wavelength? C->D E YES: Interference Confirmed D->E  Absorbance > 0.05 AU F NO: Interference Unlikely D->F  Negligible Absorbance G Action 1: Switch to a Luminescence or Fluorescence-Based Assay E->G H Action 2: Use a Pathlength Correction Method if available E->H I Action 3: Subtract Compound Blank E->I

Caption: Troubleshooting workflow for absorbance interference.

Detailed Protocols:

  • Protocol 3: Compound Absorbance Scan

    • Using a spectrophotometer or a plate reader with spectral scanning capabilities, measure the absorbance of DDP-S in your assay buffer from ~230 nm up to the wavelength of your assay endpoint (e.g., 700 nm).

    • Run this scan at the highest concentration of DDP-S used in your experiments.

    • Interpretation: If you observe significant absorbance at your measurement wavelength, your results are likely being affected by compound interference.

Mitigation Strategies:

  • Change Detection Method: The most reliable solution is to switch to a detection modality that is less susceptible to colorimetric interference, such as luminescence or TR-FRET.

  • Subtract a Blank: For each concentration of DDP-S, run a parallel well that contains the compound in buffer but lacks a key biological component (e.g., the primary antibody in an ELISA). Subtract the absorbance of this "compound blank" from your experimental well. This corrects for direct absorbance but not necessarily for the inner filter effect.

Part 3: General Best Practices and Self-Validating Systems

To maintain trustworthiness in your results, every protocol should be a self-validating system.

  • Always Run Parallel Controls: For any assay, run a "compound-only" control in parallel. This is the single most effective way to quickly identify potential interference.

  • Confirm Hits with an Orthogonal Assay: Never rely on a single assay format. If DDP-S appears as a hit in your primary screen, confirm its activity in a secondary, orthogonal assay that uses a different detection technology. For example, if your primary screen is a fluorescence-based kinase assay, a confirmatory assay could be a luminescence-based ADP-Glo™ assay.

  • Characterize Your Compound: Understand the basic physicochemical properties of DDP-S, such as its solubility in your assay buffer and its stability over the course of your experiment.

By proactively addressing the potential for interference from compounds like this compound, you can significantly enhance the quality and reliability of your research and drug discovery efforts.

References

  • Long-chain-substituted uric acid and 5,6-diaminouracil derivatives as novel agents against free radical processes: synthesis and in vitro activity. PubMed. [Link]
  • diaminouracil hydrochloride. Organic Syntheses Procedure. [Link]
  • 5,6-Diaminouracil | C4H6N4O2 | CID 76726. PubChem. [Link]
  • Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives. National Institutes of Health (NIH). [Link]
  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. National Institutes of Health (NIH). [Link]
  • Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers. [Link]
  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. National Institutes of Health (NIH). [Link]
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  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. [Link]
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Validation & Comparative

A Comparative Analysis of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate and Other Key Pyrimidine Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, forming the structural basis for a multitude of biologically active molecules, including the very nucleobases of life.[1][2] This guide provides an in-depth comparison of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate, a versatile research intermediate, with other prominent pyrimidine derivatives that have shaped modern therapeutics. Our focus is to deliver objective, data-supported insights to inform experimental design and strategic decisions in drug discovery and development.

Profiling this compound

This compound, also known as 5,6-Diaminouracil sulfate, is a pyrimidine derivative of significant interest in biochemical and pharmaceutical research.[3] Its structure, featuring amino groups adjacent to the core uracil ring, provides unique chemical reactivity and hydrogen bonding capabilities, making it a valuable building block and research tool.[3]

Key Properties:

  • Molecular Formula: C₄H₆N₄O₂ · H₂SO₄[3]

  • Molecular Weight: 238.18 g/mol [3]

  • Appearance: Light yellow to brown powder or crystalline solid.[3][4]

  • Solubility: Soluble in water.[3][5]

  • Primary Applications:

    • Pharmaceutical Intermediate: It serves as a crucial precursor in the synthesis of more complex molecules, including anti-inflammatory, anti-cancer, and anti-viral agents.[4][5][6]

    • Biochemical Research: Used in studies of nucleic acid metabolism and enzyme kinetics due to its structural analogy to natural nucleobases.[3] It has been investigated as an antimetabolite that can potentially disrupt nucleotide synthesis pathways.[3]

Comparative Analysis with Benchmark Pyrimidine Derivatives

The utility of this compound is best understood when contrasted with other derivatives that have achieved widespread clinical or research application. The pyrimidine ring's versatility allows for diverse functionalization, leading to a wide spectrum of pharmacological activities.[1][7][8][9]

Below is a comparative table summarizing the performance and applications of our focus compound against several classes of pyrimidine alternatives.

Compound Primary Application Mechanism of Action (Simplified) Key Distinguishing Feature
This compound Synthetic Intermediate, Biochemical Research[3][4]Antimetabolite potential; mimics natural nucleobases.[3]Highly functionalized uracil analog, ideal for further chemical modification.
5-Fluorouracil (5-FU) Anticancer Chemotherapy[8]Inhibits thymidylate synthase, disrupting DNA synthesis and repair.A halogenated pyrimidine that acts as a potent enzyme inhibitor.
Zidovudine (AZT) Antiviral (Anti-HIV)[7][8]Nucleoside reverse transcriptase inhibitor; causes DNA chain termination.A modified thymidine analog, highlighting the impact of sugar moiety changes.
Minoxidil Antihypertensive, Hair Loss Treatment[7][8]Opens ATP-sensitive potassium channels in vascular smooth muscle, leading to vasodilation.Demonstrates that pyrimidine bioactivity extends beyond nucleic acid pathways.
Thymine & Uracil Natural NucleobasesCore components of DNA and RNA, respectively; fundamental to genetic coding.The foundational structures upon which synthetic derivatives are based.
Rosuvastatin Cardiovascular Disease (Statin)[7]HMG-CoA reductase inhibitor, lowering cholesterol synthesis.A complex molecule where the pyrimidine ring contributes to the overall pharmacophore.

This comparison underscores a critical concept in drug design: minor modifications to the core pyrimidine structure can drastically alter the molecule's biological target and therapeutic application. While natural pyrimidines are essential for genetic function, synthetic derivatives like 5-FU and AZT exploit these pathways for therapeutic intervention. Others, such as Minoxidil and Rosuvastatin, demonstrate the scaffold's ability to interact with a wide range of protein targets.[7][8] this compound finds its niche as a starting point for creating novel compounds that can probe these diverse biological activities.

Experimental Protocols and Methodologies

Scientific integrity demands that claims be supported by robust, reproducible experimental data. The synthesis and evaluation of pyrimidine derivatives follow a well-established workflow grounded in standard organic chemistry and biochemical principles.

General Synthesis of Pyrimidine Derivatives

Numerous methods exist for pyrimidine synthesis, ranging from classical condensation reactions to modern catalyzed multicomponent approaches.[10][11] The choice of method is dictated by the desired substitution pattern, scalability, and reaction efficiency.

Protocol: A Modified Pinner Synthesis for a 2-Amino-4,6-dihydroxypyrimidine Derivative

This protocol is an illustrative example based on established condensation chemistry for creating the pyrimidine core. It is a foundational technique that highlights the principles of heterocyclic synthesis.[12][13]

  • Preparation of Sodium Ethoxide: Dissolve metallic sodium (1 g. atom) in anhydrous ethanol (250 ml) in a round-bottomed flask fitted with a reflux condenser. Causality: Sodium ethoxide is a strong base required to deprotonate the starting materials, facilitating the condensation reaction.

  • Formation of Guanidine Solution: In a separate flask, prepare another sodium ethoxide solution of the same concentration. Add guanidine hydrochloride (1.02 moles). The precipitation of sodium chloride will occur. Filter the solution to obtain a clear filtrate of free guanidine base. Causality: Guanidine provides the N-C-N fragment necessary to form the pyrimidine ring.

  • Condensation Reaction: Add the appropriate monosubstituted malonic acid diester (e.g., diethyl malonate, 1 mole) to the first sodium ethoxide solution. Then, add the prepared guanidine solution to this mixture.[12][13]

  • Reflux: Heat the combined reaction mixture under reflux for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC). Causality: Heating provides the activation energy needed for the cyclization and condensation steps to proceed at an efficient rate.

  • Work-up and Isolation: After the reaction is complete, cool the mixture and evaporate the solvent. Dissolve the resulting solid in boiling water and acidify with glacial acetic acid to precipitate the product.[13]

  • Purification: Collect the crude product by filtration. Recrystallize from an appropriate solvent (e.g., water or ethanol) to obtain the purified 5-substituted 2-amino-4,6-dihydroxypyrimidine.

  • Characterization: Confirm the structure and purity of the final compound using a suite of analytical techniques.[14]

Analytical Characterization Workflow

A self-validating protocol requires rigorous characterization to ensure the identity and purity of the synthesized compound. This is non-negotiable for any downstream biological testing.

Caption: Workflow for the characterization of a synthesized pyrimidine derivative.

  • Nuclear Magnetic Resonance (NMR): Essential for determining the precise chemical structure by mapping the hydrogen (¹H) and carbon (¹³C) atoms.[14][15]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and offers structural clues through fragmentation patterns.[14]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for assessing the purity of the final product.[14]

Biological Performance Evaluation: In Vitro Antibacterial Assay

To compare the performance of newly synthesized pyrimidine derivatives, a common and straightforward method is to assess their antibacterial activity.

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Prepare Stock Solution: Dissolve the purified pyrimidine derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with sterile Mueller-Hinton broth. This creates a range of concentrations to test.

  • Bacterial Inoculation: Add a standardized suspension of the test bacteria (e.g., Staphylococcus aureus or Escherichia coli) to each well.[16]

  • Controls: Include a positive control (bacteria with broth only, no compound) and a negative control (broth only, no bacteria). A standard antibiotic like Ciprofloxacin can be used as a reference compound.[16]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

This type of quantitative assay allows for a direct comparison of the potency of different derivatives, such as those synthesized from a precursor like this compound.[16][17]

Visualizing Relationships and Workflows

To synthesize the information presented, visual diagrams can elucidate the connections between the pyrimidine core and its diverse roles, as well as the logical flow of a research project.

Pyrimidine_Applications cluster_core Core Structure cluster_derivatives Key Derivatives cluster_applications Therapeutic Applications Pyrimidine Pyrimidine Scaffold DADP 5,6-Diamino-2,4- dihydroxypyrimidine sulfate Pyrimidine->DADP is a FU 5-Fluorouracil Pyrimidine->FU is a AZT Zidovudine (AZT) Pyrimidine->AZT is a Minoxidil Minoxidil Pyrimidine->Minoxidil is a Research Synthetic Intermediate DADP->Research Anticancer Anticancer FU->Anticancer Antiviral Antiviral AZT->Antiviral Antihypertensive Antihypertensive Minoxidil->Antihypertensive

Caption: Relationship between the core pyrimidine scaffold and its derivatives.

Conclusion and Future Outlook

This compound represents a class of highly functionalized intermediates that are critical for the exploration of new chemical space in drug discovery. While it may not be an end-product therapeutic, its value lies in its potential to be elaborated into novel derivatives with tailored biological activities. By understanding its properties in comparison to established drugs like 5-Fluorouracil and Zidovudine, researchers can better strategize their synthetic efforts. The continued exploration of pyrimidine chemistry, enabled by versatile building blocks, promises to deliver the next generation of therapeutics for a wide range of diseases.[2][9]

References

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A Comparative Guide to the Validation of Analytical Methods for 5,6-Diamino-2,4-dihydroxypyrimidine sulfate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate, a key intermediate in the synthesis of various pharmaceuticals, including anti-cancer and anti-viral agents.[1][2] The integrity of the final active pharmaceutical ingredient (API) is critically dependent on the quality of its starting materials. Therefore, robust, validated analytical methods are imperative to ensure the identity, purity, and strength of this intermediate, aligning with global regulatory expectations.

The validation of an analytical procedure is the documented process of demonstrating that it is suitable for its intended purpose.[3][4] This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the Validation of Analytical Procedures.[3][5][6] We will explore and compare the most pertinent analytical techniques for this compound, offering insights into the causality behind experimental choices to empower researchers, scientists, and drug development professionals in their selection and application.

Regulatory Framework: The Pillars of Validation

Before delving into specific methods, it is crucial to understand the core performance characteristics that must be evaluated as per ICH Q2(R2).[3][5][7] A validation study is not a mere checklist but a scientific investigation to establish the method's fitness for purpose.

Core Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[7]

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[3][8]

  • Accuracy: The closeness of test results obtained by the method to the true value.[7]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[7]

Comparative Analysis of Key Analytical Techniques

The choice of an analytical method for this compound depends on the intended application—be it a simple purity check, a comprehensive stability study, or routine quality control. The primary candidates are High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Titrimetry.

Validation Parameter High-Performance Liquid Chromatography (HPLC) UV-Vis Spectrophotometry Titrimetry
Specificity Excellent: Superior ability to separate the main analyte from impurities and degradation products, especially when using a diode array detector (DAD). Confirmed via forced degradation studies.Poor to Moderate: Prone to interference from any substance that absorbs at the same wavelength. Unsuitable for impurity profiling.Poor: Non-specific. Titrates the total of all acidic or basic species present. Can be combined with other tests for impurity control.[8]
Typical Application Assay, Impurity Profiling, Stability-Indicating MethodsAssay (for pure substance), Dissolution TestingAssay (for bulk drug substance)
Linearity & Range Excellent: Typically wide linear range (e.g., 50-150% of test concentration).Good: Adheres to Beer-Lambert law over a defined concentration range, which can be narrower than HPLC.Excellent: Highly linear over a practical range for bulk material assay.
Accuracy Excellent: High recovery rates (typically 98-102%) can be demonstrated.Good: Accuracy is acceptable but can be affected by interfering substances.Excellent: Considered a primary method for assay; high accuracy when properly standardized.
Precision (%RSD) Excellent: Very low variability (RSD < 1.0% for assay is common).Good: Slightly higher variability than HPLC (RSD < 2.0% is typical).Excellent: Extremely high precision (RSD < 0.5% is achievable).
LOD / LOQ Excellent: High sensitivity allows for the detection and quantitation of trace-level impurities (ppm levels).Moderate: Less sensitive than HPLC. Not suitable for trace analysis.Poor: Not applicable for determining trace impurities.
Robustness Good: Requires careful evaluation of critical parameters (e.g., pH, mobile phase composition, temperature).Excellent: Generally very robust with minimal parameters to vary (e.g., solvent).Excellent: Highly robust and less susceptible to environmental changes.
Complexity & Cost High: Requires significant expertise for method development, specialized equipment, and costly consumables.Low: Simple instrumentation, rapid analysis, and low operational cost.Low: Inexpensive equipment and reagents; requires skilled analytical technique.

Experimental Protocols & Methodological Rationale

This section provides detailed, self-validating protocols for each technique. The causality behind experimental choices is explained to provide a deeper understanding of the validation process.

High-Performance Liquid Chromatography (HPLC) - The Gold Standard

HPLC is the preferred method for a comprehensive quality assessment, as it provides both an accurate assay and a detailed impurity profile, making it a true stability-indicating method.

cluster_0 Phase 1: Method Development & Protocol cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Reporting dev Method Development (Column, Mobile Phase, etc.) protocol Write Validation Protocol (Define Parameters & Criteria) dev->protocol sst System Suitability Test (SST) protocol->sst spec Specificity (Forced Degradation) sst->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability, Intermediate) acc->prec loq LOD & LOQ prec->loq rob Robustness loq->rob report Compile Validation Report rob->report conclusion Conclusion: Method is Fit for Purpose report->conclusion

Caption: Workflow for Analytical Method Validation based on ICH Q2(R2).

  • Instrumentation and Chromatographic Conditions:

    • System: HPLC with a UV or Diode Array Detector (DAD).

    • Column: C18, 250 mm x 4.6 mm, 5 µm. Rationale: A standard C18 column provides good retention for moderately polar compounds like pyrimidine derivatives.

    • Mobile Phase: Prepare a buffer of 20 mM Potassium Phosphate, adjusted to pH 3.5 with phosphoric acid. The mobile phase is a gradient or isocratic mixture of this buffer and acetonitrile. Rationale: The buffer is essential to suppress the ionization of the amino groups on the pyrimidine ring, ensuring consistent retention times and sharp peak shapes. Acetonitrile serves as the organic modifier to elute the analyte.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm and 280 nm. Rationale: Monitoring at multiple wavelengths helps in detecting impurities that may have different chromophores.

    • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

  • Specificity (Forced Degradation Study): This is the cornerstone of a stability-indicating method. The goal is to produce 5-20% degradation of the active substance to demonstrate that the degradation products do not interfere with the quantification of the main peak.[9][10]

    • Acid Hydrolysis: Reflux sample with 0.1 M HCl at 80°C for 2 hours.

    • Base Hydrolysis: Reflux sample with 0.1 M NaOH at 80°C for 2 hours.

    • Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid sample to 105°C for 48 hours.

    • Photolytic Degradation: Expose sample (solid and solution) to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours) as per ICH Q1B guidelines.[11]

    • Analysis: Analyze all stressed samples against an unstressed control. The method is specific if the main peak is pure (verified by DAD peak purity analysis) and all degradant peaks are well-resolved.

cluster_stress Forced Degradation Conditions (ICH Q1A/Q1B) cluster_results Evaluation Criteria acid Acid Hydrolysis analyze Analyze Stressed Samples by HPLC-DAD acid->analyze base Base Hydrolysis base->analyze ox Oxidation (H2O2) ox->analyze therm Thermal therm->analyze photo Photolytic photo->analyze resolve Resolution > 2 between analyte and degradants analyze->resolve purity Peak Purity Index > 0.999 analyze->purity mass_bal Mass Balance Calculation analyze->mass_bal conclusion Method is Specific & Stability-Indicating resolve->conclusion purity->conclusion mass_bal->conclusion

Caption: Establishing method specificity via forced degradation studies.

  • Linearity:

    • Prepare a series of at least five concentrations of this compound reference standard, typically ranging from 50% to 150% of the nominal assay concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of peak area versus concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy:

    • Perform recovery studies by spiking a placebo mixture with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the assay concentration).

    • Prepare three replicates for each level.

    • Calculate the percentage recovery.

    • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate samples of the same batch at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

UV-Vis Spectrophotometry - A Rapid Screening Tool

This method is simple and cost-effective, making it suitable for routine assays of the bulk drug where impurity levels are known to be low and consistent.

  • Instrumentation and Parameters:

    • System: Double-beam UV-Vis Spectrophotometer.

    • Solvent: 0.1 M Hydrochloric Acid. Rationale: The acidic medium ensures the compound is fully protonated and solubilized, leading to a stable and reproducible UV spectrum.

    • Wavelength Scan: Scan a standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

    • Measurement Wavelength: Use the determined λmax for all subsequent measurements.

  • Linearity (Beer's Law Calibration):

    • Prepare a stock solution of the reference standard in 0.1 M HCl.

    • Create a series of five dilutions to cover a range of concentrations (e.g., 5-25 µg/mL).

    • Measure the absorbance of each solution at the λmax against a 0.1 M HCl blank.

    • Plot absorbance versus concentration.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

  • Accuracy:

    • Prepare samples at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

    • Determine the concentration from the calibration curve and calculate the percentage recovery.

    • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.[12]

  • Precision:

    • Repeatability: Measure the absorbance of six independent preparations of the same sample at 100% concentration.

    • Acceptance Criteria: RSD ≤ 2.0%.

Titrimetry - The Classic Assay

For assaying the bulk substance, a non-aqueous titration can provide excellent accuracy and precision.

  • Principle: Non-aqueous acid-base titration. The basic amino groups of the pyrimidine are titrated with a strong acid in a non-aqueous solvent.

  • Reagents and Apparatus:

    • Titrant: 0.1 M Perchloric Acid in glacial acetic acid.

    • Solvent: Glacial Acetic Acid. Rationale: Acetic acid is a weakly acidic solvent that enhances the basicity of the analyte, resulting in a sharp endpoint.

    • Indicator: Crystal Violet, or use a potentiometric endpoint.

    • Standardization: Standardize the 0.1 M perchloric acid titrant against primary standard potassium hydrogen phthalate.

  • Procedure:

    • Accurately weigh a quantity of this compound and dissolve it in glacial acetic acid.

    • Add a few drops of crystal violet indicator.

    • Titrate with standardized 0.1 M perchloric acid until the color changes from violet to blue-green (the endpoint).

    • Perform a blank titration.

  • Validation:

    • Accuracy: Analyze a high-purity reference standard and calculate the assay value. The result should be within 99.0% - 101.0%.

    • Precision (Repeatability): Perform the assay on six independent samples. The RSD should be ≤ 1.0%.

Conclusion and Recommendations

The validation of analytical methods for this compound is a multi-faceted process that must be tailored to the specific purpose of the analysis.

  • For comprehensive quality control, stability studies, and release testing, a validated, stability-indicating HPLC method is the unequivocal choice. Its high specificity and sensitivity are essential for ensuring patient safety and meeting regulatory requirements.

  • For rapid, in-process checks or routine assay of the bulk drug substance with a well-characterized impurity profile, a validated UV-Vis spectrophotometric method offers a significant advantage in speed and cost.

  • A titrimetric method can serve as an excellent orthogonal technique for the assay of the bulk substance, providing highly precise and accurate results that can be used to confirm the findings of the primary (HPLC) method.

Ultimately, a robust analytical control strategy may employ a combination of these methods. The data and protocols presented in this guide provide a solid foundation for developing and validating analytical procedures that are scientifically sound, compliant with global standards, and fit for their intended purpose in the rigorous environment of pharmaceutical development.

References

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A Comparative Guide to the Biological Activity of 5,6-Diamino-2,4-dihydroxypyrimidine Sulfate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core and Its Therapeutic Potential

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for nucleobases in DNA and RNA and serving as a privileged structure in numerous therapeutic agents.[1] 5,6-Diamino-2,4-dihydroxypyrimidine, also known as 5,6-diaminouracil, is a key derivative within this class. Its sulfate salt is noted for its potential as an antimetabolite, capable of interfering with nucleotide synthesis pathways.[2] This mechanism is particularly relevant in fields like oncology, where disrupting the replication of rapidly proliferating cancer cells is a primary goal.[2] Beyond this, 5,6-diaminouracil serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules, including anticancer, antiviral, and anti-inflammatory agents.[3][4]

The exploration of analogs of this core structure is driven by the need to enhance potency, selectivity, and pharmacokinetic properties. By systematically modifying the pyrimidine ring—through substitutions at various positions or fusion with other heterocyclic systems—researchers can fine-tune the molecule's interaction with biological targets. This guide provides a comparative analysis of the biological activities of the parent compound and several classes of its analogs, supported by experimental data and detailed methodologies for key assays.

Comparative Analysis of Biological Activity

The therapeutic potential of pyrimidine derivatives has been explored across several domains, most notably in anticancer, antioxidant, and enzyme inhibitory applications. The structural modifications of the core 5,6-diaminouracil scaffold lead to significant variations in biological efficacy.

Anticancer and Cytotoxic Activity

The ability to induce cancer cell death is a hallmark of many pyrimidine derivatives. This is often achieved by targeting critical cellular machinery, such as protein kinases, which regulate cell proliferation and survival.[5][6] The cytotoxic potential of these compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC₅₀ value indicates higher potency.

A comparative analysis of various pyrimidine analogs reveals that structural modifications dramatically influence cytotoxicity against different cancer cell lines. For instance, fusing the pyrimidine ring to other structures to create scaffolds like pyrido[2,3-d]pyrimidines or introducing specific substituents on 2,4-diaminopyrimidine cores can yield compounds with potent, low-micromolar activity.[7]

Compound Class/Derivative Target Cell Line IC₅₀ (µM) Key Structural Features Reference
Pyrido[2,3-d]pyrimidine AnalogA549 (Lung)Strong cytotoxicity at 100 µMFused heterocyclic ring system[8][9]
2,4-Diaminopyrimidine (Comp. 9k)A549 (Lung)2.14Triazolopiperazine scaffold[7]
2,4-Diaminopyrimidine (Comp. 13f)HCT-116 (Colon)2.781,4,8-triazaspiro[4.5]decan-3-one scaffold[7]
2,4-Diaminopyrimidine (Comp. 9k)PC-3 (Prostate)5.52Triazolopiperazine scaffold[7]
2,4-Diaminopyrimidine (Comp. A12)MDA-MB-231 (Breast)0.0942,4-diarylaminopyrimidine scaffold[10]
Pyrimidine-azitidinone AnalogN/A16.92 - 17.72 (µg/ml)Azitidinone ring fusion[11]

Causality in Experimental Design: The selection of a diverse panel of cancer cell lines (e.g., lung, breast, colon) is a deliberate strategy to assess the breadth of a compound's activity. Different cancer types have distinct genetic and molecular profiles, and a compound that is potent against one may be ineffective against another. This approach helps identify potential indications and provides early insights into the compound's mechanism of action.

Enzyme Inhibition

Many pyrimidine analogs exert their biological effects by inhibiting specific enzymes.[12] Kinases, which are critical nodes in cellular signaling pathways, and dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis, are common targets.[13][14] The potency of enzyme inhibition is also measured by IC₅₀ values.

Structure-activity relationship (SAR) studies have shown that specific substitutions can confer high potency and selectivity. For example, halogenation at the C5 position of the diaminopyrimidine ring often enhances binding affinity within the ATP-binding pocket of kinases.[15]

Compound Class/Derivative Target Enzyme IC₅₀ (nM) Key Structural Features Reference
FAK Inhibitor (VS-4718)FAK1.5Diaminopyrimidine core[10]
FAK Inhibitor (BI-853520)FAK1.0Diaminopyrimidine core[10]
FAK/ALK Inhibitor (CEP-37440)FAK2.0Diaminopyrimidine core[10]
Pyrido[2,3-d]pyrimidine (BW301U)DHFRPotent Inhibitor2,4-diamino, 5-methyl, 6-benzyl substitution[14]
Dicyclic DiaminopyrimidineC. parvum DHFR<100Varies (fused ring systems)[13]

Mechanism of Action: Kinase Inhibition

Pyrimidine derivatives frequently act as competitive inhibitors in the ATP-binding pocket of kinases.[15] By mimicking the adenine core of ATP, they occupy the active site, preventing the phosphorylation of downstream substrate proteins. This blockade disrupts signaling cascades that are often hyperactive in cancer cells, leading to a halt in proliferation and the induction of apoptosis.

kinase_pathway ext_signal Growth Factor receptor Receptor Tyrosine Kinase (RTK) ext_signal->receptor binds kinase_a Kinase A (e.g., FAK) receptor->kinase_a activates kinase_b Kinase B kinase_a->kinase_b phosphorylates trans_factor Transcription Factor kinase_b->trans_factor activates proliferation Cell Proliferation & Survival trans_factor->proliferation promotes inhibitor Pyrimidine Inhibitor inhibitor->kinase_a blocks ATP binding

Caption: Simplified kinase signaling pathway inhibited by a pyrimidine derivative.

Antioxidant Activity

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Pyrimidine derivatives have been evaluated for their antioxidant potential, primarily their ability to scavenge free radicals.[1] While some analogs show only moderate activity in direct radical scavenging assays like the DPPH assay, they can be potent inhibitors of lipid peroxidation, which is a key process of cellular damage induced by ROS.[8][9][16]

Compound Class/Derivative Assay Type Result Reference
Pyrido[2,3-d]pyrimidinesDPPH Radical ScavengingLow to moderate activity[16]
Pyrido[2,3-d]pyrimidinesLipid Peroxidation InhibitionStrong inhibition[8][9]
Pyrimidine AcrylamidesLipid Peroxidation InhibitionHigh activity (71-82%)[17]
2,4,6-Substituted PyrimidinesDPPH Radical ScavengingIC₅₀ = 8 - 10 µM[11]

Trustworthiness of Protocols: The use of multiple, mechanistically distinct antioxidant assays is crucial for a comprehensive evaluation. A compound might not be a strong direct radical scavenger (as measured by DPPH) but could be highly effective at preventing oxidative damage in a more biologically relevant lipid environment. This multi-assay approach provides a more complete and trustworthy profile of a compound's antioxidant capabilities.[11]

Experimental Protocols: A Guide to Core Methodologies

The following protocols are standardized, self-validating systems for assessing the biological activities discussed. The inclusion of positive and negative controls is essential for data interpretation and validation.

Protocol 1: MTT Assay for Cell Cytotoxicity

This colorimetric assay is a reliable method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the absorbance of which is proportional to the number of viable cells.[6]

Workflow Diagram

mtt_workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay Assay & Readout seed 1. Seed Cells in 96-well plate adhere 2. Incubate 24h (allow cells to adhere) seed->adhere treat 3. Add varying concentrations of pyrimidine analogs adhere->treat incubate 4. Incubate 48-72h treat->incubate add_mtt 5. Add MTT solution and incubate 4h incubate->add_mtt solubilize 6. Solubilize formazan crystals (e.g., with DMSO) add_mtt->solubilize read 7. Measure absorbance (e.g., at 570 nm) solubilize->read data_analysis data_analysis read->data_analysis Calculate IC50

Caption: Workflow of a typical MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.[5][6]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (a known cytotoxic drug).[18]

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, under the same conditions as step 1.[6]

  • MTT Addition: Following incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 4 hours.[6]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[6]

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[5]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Protocol 2: DPPH Radical Scavenging Assay

This assay is a rapid and standard method for screening the radical scavenging activity of antioxidant compounds.[11] The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color, which is reduced in the presence of an antioxidant, leading to a loss of color that can be measured spectrophotometrically.[16]

Step-by-Step Methodology:

  • Solution Preparation: Prepare a stock solution of DPPH in ethanol (e.g., 100 µM). Prepare stock solutions of the test compounds in a suitable solvent (e.g., ethanol or DMSO). Nordihydroguaiaretic acid (NDGA) or ascorbic acid can be used as a reference compound.[11][16]

  • Reaction Mixture: In a test tube or 96-well plate, mix the test compound solution with the DPPH solution. A typical final volume is 2 mL.[16]

  • Incubation: Allow the reaction to proceed at room temperature in the dark for a set period, typically 20 to 60 minutes.[16]

  • Data Acquisition: Measure the absorbance of the solution at 517 nm. A blank containing only the solvent and a control containing the solvent and DPPH are required.

  • Analysis: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the compound concentrations.

Conclusion and Future Directions

The comparative analysis demonstrates that 5,6-Diamino-2,4-dihydroxypyrimidine is a highly versatile scaffold. Its analogs, particularly those with fused heterocyclic rings or specific substitutions at the C5 and C6 positions, exhibit a broad range of potent biological activities. The 2,4-diaminopyrimidine core is particularly effective for developing potent kinase inhibitors with anticancer properties, while other modifications can enhance antioxidant or other enzyme-inhibitory effects.

Future research should focus on optimizing the lead compounds identified in these studies. This includes performing more extensive SAR studies to improve potency and selectivity, as well as evaluating the pharmacokinetic and toxicological profiles of the most promising analogs in preclinical in vivo models. The ultimate goal is to leverage the chemical tractability of the pyrimidine core to develop novel therapeutic agents for a variety of human diseases.

References

  • Nahide, P., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress.
  • Nahide, P., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed.
  • MDPI. (n.d.). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking.
  • MDPI. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
  • Anderson, A. C., et al. (2001). Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase. Antimicrobial Agents and Chemotherapy, 45(11), 3176-3183.
  • PubMed Central. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies.
  • Votruba, I., et al. (2012). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 17(10), 11568-11584.
  • National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors.
  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents.
  • MDPI. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
  • National Institutes of Health. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review.
  • ChemBK. (2024). 5,6-DIAMINO-2,4-DIHYDROXYPYRIMIDINE SULFATE.
  • ResearchGate. (2025). Synthesis and antifolate activity of 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analogues of trimetrexate and piritrexim.
  • Grivsky, E. M., et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 23(3), 327-329.

Sources

A Senior Application Scientist's Guide to Assessing the Enzymatic Specificity of 5,6-Diamino-2,4-dihydroxypyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the specific interaction of a compound with its biological targets is paramount. This guide provides an in-depth technical framework for assessing the enzymatic specificity of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate, also known as 5,6-diaminouracil. While this compound is a valuable precursor in the synthesis of various therapeutic agents, including anti-inflammatory and anti-cancer drugs, direct quantitative data on its interaction with specific enzymes is not extensively documented in publicly available literature.[1][2][3]

Therefore, this guide will focus on the methodology for assessing its specificity against key enzyme classes for which diaminopyrimidine derivatives have shown activity. We will use well-characterized alternative compounds to provide a comparative context for the experimental data you will generate. The principles and protocols detailed herein will enable you to build a comprehensive specificity profile for this compound and other novel compounds.

The Rationale: Why Scrutinize the Specificity of a Diaminopyrimidine?

The pyrimidine scaffold is a cornerstone in medicinal chemistry. Derivatives of diaminopyrimidine are known to inhibit a range of enzymes, including dihydrofolate reductase (DHFR) and various kinases.[4][5][6][7][8] Given its structural similarity to purines and other endogenous pyrimidines, this compound could plausibly interact with enzymes involved in purine and pyrimidine metabolism. This guide will focus on three such enzymes as primary examples for specificity assessment:

  • Xanthine Oxidase (XO): A key enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[9] Its inhibitors are crucial in the management of hyperuricemia and gout.[10][11][12][13][14][15][16][17][18]

  • Dihydrofolate Reductase (DHFR): An essential enzyme for the synthesis of nucleic acids and amino acids. It is a well-established target for anticancer and antimicrobial drugs.[5][19][20][21][22][23][24][25][26][27][28]

  • Nitric Oxide Synthase (NOS): A family of enzymes responsible for the synthesis of nitric oxide, a critical signaling molecule. Dysregulation of NOS activity is implicated in various pathological conditions.[29][30][31][32][33][34]

Comparative Benchmarking: Know Your Controls

To assess the specificity of this compound, it is essential to compare its activity against well-established inhibitors of the target enzymes.

Enzyme TargetStandard InhibitorTypical IC50/KiMechanism of Action
Xanthine Oxidase Allopurinol0.13 - 0.82 µM (IC50)Competitive inhibitor; metabolized to the more potent non-competitive inhibitor oxypurinol.[13][14]
FebuxostatVaries by study, generally more potent than allopurinolA non-purine selective inhibitor that forms a stable complex with the enzyme.[16][18][35]
Dihydrofolate Reductase Methotrexate3.4 - 210 pM (Ki); 0.12 µM (IC50)Tight-binding, competitive inhibitor with respect to dihydrofolate.[19][22][26]
Nitric Oxide Synthase L-NAME (NG-nitro-L-arginine methyl ester)~70 µM (IC50) for purified NOSProdrug that is hydrolyzed to the active inhibitor L-NOARG, which competes with the substrate L-arginine.[29][32]

Experimental Workflows for Determining Enzymatic Specificity

The following sections provide detailed protocols for assessing the inhibitory potential of this compound against our three target enzymes.

Workflow for Assessing Xanthine Oxidase Inhibition

This workflow outlines a spectrophotometric assay to determine the inhibitory activity of your test compound against xanthine oxidase.

Xanthine_Oxidase_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents: - Phosphate Buffer (pH 7.5) - Xanthine (Substrate) - Xanthine Oxidase - Test Compound Stock - Allopurinol (Control) plate Prepare 96-well UV-transparent plate reagents->plate add_reagents Add to wells: 1. Buffer 2. Test Compound/Control 3. Xanthine plate->add_reagents preincubate Pre-incubate at 25°C add_reagents->preincubate add_enzyme Initiate reaction by adding Xanthine Oxidase preincubate->add_enzyme measure Measure absorbance at 295 nm every 30 seconds for 10 minutes add_enzyme->measure calculate Calculate initial reaction rates (V₀) measure->calculate plot Plot % Inhibition vs. [Compound] calculate->plot ic50 Determine IC50 value plot->ic50

Workflow for Xanthine Oxidase Inhibition Assay.

Detailed Protocol: Spectrophotometric Xanthine Oxidase Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.5.

    • Substrate: Prepare a 1 mM stock solution of xanthine in 10 mM NaOH. Dilute in assay buffer to the desired final concentration (e.g., 50 µM).

    • Enzyme: Prepare a stock solution of bovine milk xanthine oxidase (e.g., 1 U/mL) in assay buffer.

    • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Create a dilution series.

    • Positive Control: Prepare a stock solution of allopurinol and a corresponding dilution series.

  • Assay Procedure (96-well format):

    • To each well of a UV-transparent 96-well plate, add:

      • 150 µL of Assay Buffer.

      • 20 µL of the test compound or positive control at various concentrations (or solvent for the uninhibited control).

      • 10 µL of xanthine solution.

    • Pre-incubate the plate at 25°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the xanthine oxidase solution to each well.

    • Immediately place the plate in a microplate reader.

  • Data Acquisition and Analysis:

    • Measure the increase in absorbance at 295 nm (the wavelength at which uric acid absorbs) every 30 seconds for 10-15 minutes.

    • Calculate the initial velocity (V₀) of the reaction for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V₀_uninhibited - V₀_inhibited) / V₀_uninhibited] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow for Assessing Dihydrofolate Reductase (DHFR) Inhibition

This workflow describes a spectrophotometric assay to measure the inhibition of DHFR by monitoring the oxidation of its cofactor, NADPH.

DHFR_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents: - Assay Buffer (pH 7.0) - NADPH - Dihydrofolate (DHF) - DHFR Enzyme - Test Compound Stock - Methotrexate (Control) plate Prepare 96-well UV-transparent plate reagents->plate add_reagents Add to wells: 1. Buffer, NADPH, DHFR 2. Test Compound/Control plate->add_reagents preincubate Pre-incubate at 25°C add_reagents->preincubate add_dhf Initiate reaction by adding DHF preincubate->add_dhf measure Measure absorbance at 340 nm every 20 seconds for 10 minutes add_dhf->measure calculate Calculate initial reaction rates (V₀) from the decrease in absorbance measure->calculate plot Plot % Inhibition vs. [Compound] calculate->plot ic50 Determine IC50 value plot->ic50 NOS_Workflow cluster_prep Preparation cluster_assay Enzymatic Reaction cluster_griess Griess Reaction & Detection cluster_analysis Analysis reagents Prepare Reagents: - Assay Buffer (pH 7.4) - L-Arginine, NADPH, Cofactors - NOS Enzyme - Test Compound Stock - L-NAME (Control) plate Prepare 96-well plate reagents->plate setup_reaction Set up reaction mix: Buffer, Enzyme, Cofactors, L-Arginine, and Test Compound/Control plate->setup_reaction incubate Incubate at 37°C for 1-2 hours setup_reaction->incubate add_griess1 Add Griess Reagent I (Sulfanilamide) incubate->add_griess1 incubate_griess1 Incubate for 10 minutes add_griess1->incubate_griess1 add_griess2 Add Griess Reagent II (NED) incubate_griess1->add_griess2 incubate_griess2 Incubate for 10 minutes add_griess2->incubate_griess2 measure Measure absorbance at 540 nm incubate_griess2->measure calculate Calculate Nitrite Concentration measure->calculate std_curve Prepare Nitrite Standard Curve std_curve->calculate ic50 Determine IC50 value calculate->ic50

Sources

A Comparative Guide to Cross-Reactivity in Nitric Oxide Detection: An In-Depth Analysis of 5,6-Diamino-2,4-dihydroxypyrimidine Sulfate and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular signaling and drug development, the accurate detection of nitric oxide (NO) is paramount. As a transient and highly reactive free radical, the direct measurement of NO presents significant analytical challenges. Consequently, a variety of indirect methods, primarily involving fluorescent probes, have been developed. This guide offers a comprehensive comparison of a lesser-known but potentially valuable reagent, 5,6-Diamino-2,4-dihydroxypyrimidine sulfate (also known as 5,6-diaminouracil sulfate), with established alternatives for nitric oxide detection. Our focus is a critical evaluation of cross-reactivity, supported by inferred potential based on structural analogy and detailed experimental protocols for validation.

The Significance of Specificity in Nitric Oxide Detection

Probing Nitric Oxide: A Comparative Overview

The detection of nitric oxide using fluorescent probes typically relies on a chemical reaction that converts a non-fluorescent molecule into a highly fluorescent product. The ideal probe should exhibit high sensitivity and, crucially, high selectivity for NO over other biologically relevant molecules.

Probe Family Specific Probe Detection Mechanism Excitation Max (nm) Emission Max (nm) Reported Detection Limit Key Advantages Key Limitations
Diaminopyrimidine This compound (Inferred)N-nitrosation of the diamino group to form a fluorescent triazole derivative.Not EstablishedNot EstablishedNot EstablishedPotential for high sensitivity due to the pyrimidine core.Lack of direct experimental data on performance and cross-reactivity.
Diaminonaphthalene 2,3-Diaminonaphthalene (DAN)N-nitrosation of the diamino group to form the fluorescent 1H-naphthotriazole.[2]~365[2]~415-450[2][3]10-50 nM[3]High sensitivity.pH-dependent reaction; potential interference from other nitrosating species and matrix effects.[4]
Diaminofluorescein Diaminofluorescein-2 (DAF-2)N-nitrosation of the diamino group in the presence of O₂ to form a highly fluorescent triazole.[1]~495[3]~515[3]~5 nMGood sensitivity and widely used.pH sensitivity; potential for photo-induced artifacts; can be quenched by certain biological molecules.[5]
Copper-Based Sensors Cu-FLNO reduces Cu(II) to Cu(I), releasing a fluorescent ligand.[6]Varies with ligandVaries with ligandVariesDirect detection of NO radical.Can be sensitive to other reducing agents.

Unraveling the Potential of this compound

While direct experimental data on the cross-reactivity of this compound is not yet extensively published, its chemical structure as a diaminopyrimidine, a class of compounds known to react with nitrosating agents, suggests its potential as a fluorescent probe for nitric oxide.[7][8] The underlying chemistry is predicted to be analogous to that of 2,3-diaminonaphthalene (DAN), where the adjacent amino groups react with NO-derived species, such as dinitrogen trioxide (N₂O₃), formed from the autooxidation of NO, to yield a fluorescent triazole.

Inferred Cross-Reactivity Profile

Based on the known interferences for structurally similar probes, the following compounds represent a primary panel for cross-reactivity testing of this compound:

  • Reactive Oxygen Species (ROS): Superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radical (•OH) are ubiquitous in biological systems and can interfere with fluorescent probes.

  • Other Reactive Nitrogen Species (RNS): Peroxynitrite (ONOO⁻), a potent oxidant formed from the reaction of NO and superoxide, is a known interferent for some NO probes.[9] Nitrite (NO₂⁻) and nitrate (NO₃⁻) are stable end-products of NO metabolism and their potential to react with the probe under assay conditions must be assessed.

  • Biological Thiols: Glutathione and cysteine are abundant intracellularly and can potentially interact with the probe or its reaction products.

  • Structurally Similar Endogenous Molecules: Compounds with similar pyrimidine or purine ring structures should be evaluated to ensure the probe does not bind to or react with them, which could lead to competitive inhibition or a false-positive signal.

A Framework for Validation: Experimental Protocols

To establish the utility of this compound as a reliable NO probe, a rigorous validation process is essential. The following protocols provide a comprehensive framework for assessing its performance and cross-reactivity.

Protocol 1: Determination of Optimal Excitation and Emission Wavelengths

Objective: To determine the spectral properties of the reaction product of this compound with a nitric oxide donor.

Materials:

  • This compound

  • A nitric oxide donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrofluorometer

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or aqueous buffer).

  • In a quartz cuvette, add the probe to PBS at a final concentration of 10 µM.

  • Record the baseline fluorescence spectrum.

  • Add a saturating concentration of the NO donor (e.g., 100 µM SNAP) to the cuvette.

  • Incubate at 37°C for 30 minutes.

  • Scan a range of excitation wavelengths to find the maximum emission, and then scan a range of emission wavelengths at the optimal excitation wavelength to determine the emission maximum.

Protocol 2: Assessment of Specificity and Cross-Reactivity

Objective: To evaluate the reactivity of this compound with various reactive species and potential biological interferents.

Materials:

  • Validated this compound probe

  • Nitric oxide donor (e.g., SNAP)

  • Sources of interfering species (see table below)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare solutions of the probe and each of the test compounds in PBS.

  • In the wells of a 96-well plate, add the probe to a final concentration of 10 µM.

  • Add each test compound at a physiologically relevant concentration (and a higher concentration to assess robustness).

  • Include a positive control (probe + NO donor) and a negative control (probe only).

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity using the predetermined optimal excitation and emission wavelengths.

  • Calculate the fold-change in fluorescence relative to the negative control.

Table of Potential Interferents for Cross-Reactivity Screening:

Class Compound Typical Concentration
RNS Peroxynitrite (ONOO⁻)1-10 µM
Nitrite (NO₂⁻)1-100 µM
Nitrate (NO₃⁻)10-100 µM
ROS Hydrogen Peroxide (H₂O₂)10-100 µM
Superoxide (O₂⁻) (via KO₂)1-10 µM
Thiols Glutathione (GSH)1-10 mM
Cysteine (Cys)100-500 µM
Other Ascorbic Acid50-200 µM
Uric Acid100-400 µM

Visualizing the Workflow and Chemical Logic

To further clarify the experimental design and the underlying chemical principles, the following diagrams are provided.

G cluster_workflow Cross-Reactivity Validation Workflow start Prepare Probe and Interferent Solutions plate Incubate Probe with Interferents in 96-well Plate start->plate Dispense read Measure Fluorescence plate->read 30 min @ 37°C analyze Analyze Data (Fold Change vs. Control) read->analyze conclusion Determine Specificity Profile analyze->conclusion

Caption: Experimental workflow for assessing the cross-reactivity of a novel fluorescent probe.

G cluster_reaction Inferred Reaction Mechanism cluster_interferents Potential Cross-Reactants NO Nitric Oxide (NO) N2O3 Dinitrogen Trioxide (N₂O₃) NO->N2O3 Autooxidation O2 Oxygen (O₂) O2->N2O3 Product Fluorescent Triazole Product N2O3->Product Probe 5,6-Diamino-2,4-dihydroxypyrimidine (Non-fluorescent) Probe->Product Reaction with N₂O₃ ROS ROS (O₂⁻, H₂O₂, •OH) ROS->Probe False Positive? RNS Other RNS (ONOO⁻) RNS->Probe False Positive? Thiols Thiols (GSH, Cys) Thiols->Probe Quenching?

Caption: Inferred reaction mechanism and potential interferences for diaminopyrimidine-based NO probes.

Conclusion and Future Directions

While this compound presents an intriguing and potentially valuable addition to the toolkit for nitric oxide detection, its utility is contingent on a thorough characterization of its performance, particularly its specificity. The lack of existing data necessitates a proactive approach from the research community to validate this compound using the systematic protocols outlined in this guide.

By comparing its performance against well-established probes like 2,3-diaminonaphthalene and DAF-2, researchers can ascertain its relative advantages and limitations. Should it demonstrate high sensitivity and a favorable cross-reactivity profile, this compound could become a cost-effective and reliable alternative for the quantification of nitric oxide in a variety of research and drug development applications. The pursuit of novel, validated probes is critical for advancing our understanding of the complex roles of nitric oxide in health and disease.

References

  • Chang, C. J., Jaw, W. S., & Lippard, S. J. (2004). Fluorescent probes for nitric oxide and hydrogen peroxide in cell signaling. Proceedings of the National Academy of Sciences, 101(7), 1803-1808. [Link]
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A Senior Application Scientist's Guide to Pyrimidine Scaffolds: Evaluating 5,6-Diamino-2,4-dihydroxypyrimidine Sulfate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Pyrimidine Core

For researchers in drug discovery and biochemistry, the pyrimidine ring is a cornerstone scaffold, forming the basis of nucleic acids and a multitude of clinically significant drugs.[1] Among the diverse array of commercially available pyrimidine derivatives, 5,6-Diamino-2,4-dihydroxypyrimidine sulfate (DA-DHPPS) , also known as 5,6-diaminouracil sulfate, stands out as a versatile and stable starting material.[2][3] Its utility extends from being a key intermediate in the synthesis of anti-inflammatory and anti-cancer agents to its use as a tool in studying nucleic acid metabolism.[2][3][4]

A particularly compelling application for DA-DHPPS lies in its structural analogy to crucial biological precursors, such as those in the biosynthesis of Coenzyme F420.[5][6] This unique redox cofactor is vital for a range of organisms, including methanogenic archaea and bacteria like Mycobacterium tuberculosis, where it participates in essential metabolic pathways.[7][8]

This guide provides an in-depth, objective comparison of the performance and strategic value of using DA-DHPPS versus alternative commercially available reagents and synthetic methodologies. We will use the synthesis of the Coenzyme F420 core as a central case study to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for making informed decisions in their synthetic and biosynthetic endeavors.

Part 1: A Tale of Two Pathways - Chemical vs. Biological Synthesis of the Coenzyme F420 Core

Understanding the natural biosynthesis of Coenzyme F420 is critical to appreciating the strategic role of a synthetic precursor like DA-DHPPS. In nature, the pathway begins with GTP and proceeds through a series of enzymatic steps to form the deazaflavin headgroup (F₀), which is the redox-active core of F420.[5][9]

The Natural Biosynthesis Pathway

The biosynthesis of the F420 precursor, 7,8-didemethyl-8-hydroxy-5-deazariboflavin (F₀), branches from the flavin biosynthetic route.[10] A key intermediate, 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione , is formed from GTP.[6][11] This pyrimidine derivative is then condensed with a tyrosine derivative by the F₀ synthase enzyme (FbiC in bacteria or the CofG/CofH complex in archaea) to create the characteristic tricyclic deazaflavin structure of F₀.[12] This F₀ core is subsequently modified with a phospho-lactyl group and a polyglutamate tail to form the mature Coenzyme F420.[7][9]

Coenzyme F420 Biosynthesis Pathway cluster_0 Core F₀ Synthesis cluster_1 Maturation GTP GTP ARP 5-Amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione GTP->ARP Multiple Steps F0 F₀ Core (7,8-didemethyl-8-hydroxy- 5-deazariboflavin) ARP->F0 FbiC or CofG/CofH Tyr Tyrosine Tyr->F0 FbiC or CofG/CofH F420_0 F₄₂₀-0 F0->F420_0 FbiD/CofC (PEP Transfer) F420_n Coenzyme F₄₂₀ F420_0->F420_n FbiB (Glutamate Addition)

Caption: Natural biosynthesis pathway of Coenzyme F420.
The Synthetic Chemist's Approach

While elegant, relying on natural production can be limiting, especially when novel analogs are needed for structure-activity relationship (SAR) studies or when yields from microbial cultures are low.[13] This is where DA-DHPPS provides a critical advantage. It serves as a stable, readily available chemical starting point that provides the foundational 5,6-diaminouracil core, allowing chemists to build the deazaflavin system and introduce modifications that are not accessible through biological pathways.

Part 2: A Comparative Analysis of Synthetic Strategies

The decision to use a specific precursor or method depends on the ultimate goal of the research. Here, we compare three distinct strategies for obtaining the F420 core or its analogs.

StrategyKey Reagent(s) / MethodPrimary AdvantagesPrimary DisadvantagesBest For...
A: Chemical Synthesis This compound (DA-DHPPS) High versatility for analog creation; predictable scalability; high purity of intermediates; stable starting material.[2][3]Multi-step synthesis required; may involve challenging reaction conditions and protecting group chemistry.Creating novel analogs for SAR studies; mechanistic probe synthesis; developing new therapeutics.
B: Alternative Precursors 2,4,5-Triamino-6-hydroxypyrimidine sulfate; other substituted pyrimidines.[14]May offer a more direct synthetic route by altering the starting functional groups, potentially reducing step count.Can be less commercially available or more expensive; specific reactivity may not be as well-characterized as DA-DHPPS.Optimizing a known synthetic route; specific applications where an alternative functional group is advantageous.
C: Heterologous Production Engineered E. coli or other host expressing biosynthetic genes (e.g., fbiC).[12]Produces the natural F₀ molecule directly; enzymatic reactions are highly specific.Low titers are common[13]; competition with other metabolic pathways (e.g., riboflavin synthesis)[12]; strain optimization is complex; limited to natural analogs.Bulk production of the natural F₀ precursor; studying the function of biosynthetic enzymes.

Part 3: Field-Proven Experimental Protocols

To provide a practical context for the comparison, this section details the methodologies for the chemical and biological production of an F420 precursor.

Protocol 1: Chemical Synthesis of a Deazaflavin Core from DA-DHPPS (A Representative Method)

Causality: This protocol leverages the nucleophilicity of the amino groups on DA-DHPPS to condense with a carbonyl-containing partner, forming the third ring of the deazaflavin system. This is a foundational reaction in heterocyclic chemistry.

Methodology:

  • Preparation of the Pyrimidine Core:

    • Suspend 1.0 equivalent of this compound in water.

    • Neutralize carefully with an aqueous base (e.g., NaOH) to a pH of ~7.0 to obtain the free base, 5,6-diaminouracil.

    • Filter, wash with cold water, and dry the resulting solid. The insolubility of the free base in water allows for simple isolation.[15]

  • Condensation Reaction:

    • In a round-bottom flask under an inert atmosphere (N₂), dissolve the dried 5,6-diaminouracil in a suitable solvent like glacial acetic acid.

    • Add 1.1 equivalents of an appropriate α-dicarbonyl compound (e.g., a substituted phenylglyoxal derivative, which will form the benzene-analog portion of the deazaflavin).

    • Heat the reaction mixture at reflux (e.g., 120 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

    • Filter the crude product and wash with a non-polar solvent (e.g., diethyl ether) to remove residual acetic acid.

    • Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield the purified deazaflavin analog.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Heterologous Production and Purification of F₀

Causality: This protocol utilizes the cellular machinery of E. coli as a bioreactor. By introducing the gene for F₀ synthase (fbiC), the host cell is programmed to convert its endogenous pools of 5-amino-6-ribitylamino-2,4-pyrimidinedione and tyrosine into F₀.[12] Oxygen-limited conditions are often employed to shift precursor flux away from riboflavin synthesis and towards F₀ production.[12]

Methodology:

  • Strain Preparation:

    • Transform a suitable E. coli expression host (e.g., BL21(DE3)) with an expression plasmid containing the fbiC gene under an inducible promoter (e.g., T7 promoter).

  • Culture Growth and Induction:

    • Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37 °C.

    • Use the starter culture to inoculate a larger volume of production medium (e.g., Terrific Broth, which has been shown to yield higher titers).[12]

    • Grow the culture at 37 °C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Reduce the temperature to 20-25 °C and limit oxygen by reducing the shaking speed. Continue incubation for 18-24 hours.

  • F₀ Extraction and Purification:

    • Harvest the cells by centrifugation. F₀ is often found in the culture supernatant.[12]

    • Collect the supernatant and clarify it by passing it through a 0.22 µm filter.

    • Purify F₀ from the supernatant using a combination of chromatographic techniques, such as hydrophobic interaction chromatography followed by reverse-phase HPLC.

    • Monitor fractions for the characteristic fluorescence of F₀ (excitation ~420 nm, emission ~470 nm).[9]

    • Pool the pure fractions, lyophilize, and store the F₀ powder at -20 °C, protected from light.

Comparative Workflow cluster_chem Strategy A: Chemical Synthesis cluster_bio Strategy C: Heterologous Production start_chem DA-DHPPS react Condensation Reaction start_chem->react purify_chem Purification (Crystallization, HPLC) react->purify_chem product_chem Deazaflavin Analog purify_chem->product_chem start_bio Engineered E. coli react_bio Fermentation & Induction start_bio->react_bio purify_bio Purification (Chromatography) react_bio->purify_bio product_bio Natural F₀ Precursor purify_bio->product_bio

Caption: Workflow comparison of chemical vs. biological synthesis.

Conclusion: Selecting the Right Reagent for the Right Task

The performance of This compound (DA-DHPPS) cannot be evaluated in a vacuum. Its true value emerges when considered within a specific research and development strategy.

  • For Novelty and Flexibility: DA-DHPPS is the superior choice for researchers aiming to create novel molecular entities. Its stable, fundamental structure provides a reliable platform for medicinal chemists to explore SAR and develop next-generation inhibitors or probes. The control offered by chemical synthesis is unmatched when precise, non-natural modifications are required.

  • For Bulk Natural Product Synthesis: When the goal is to produce the authentic biological molecule F₀ in significant quantities, heterologous production is often the more direct route, despite challenges in optimizing yield.[12] It leverages the inherent specificity of enzymes to construct the complex molecule from simple cellular precursors.

Ultimately, DA-DHPPS and its commercially available alternatives are not competitors to biosynthetic methods but are powerful complementary tools. The informed scientist will choose the synthetic route that best aligns with their experimental objectives, whether that be the creative latitude afforded by chemical synthesis starting from DA-DHPPS or the biological fidelity of an engineered system.

References

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A Researcher's Guide to 5,6-Diamino-2,4-dihydroxypyrimidine sulfate: A Comparative Analysis for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a starting material is a critical decision point that dictates the efficiency, scalability, and novelty of a synthetic campaign. 5,6-Diamino-2,4-dihydroxypyrimidine sulfate, also known as 5,6-diaminouracil sulfate, stands as a pivotal intermediate in heterocyclic chemistry. This guide provides an in-depth, objective comparison of its utility, weighing its distinct advantages against its limitations and contextualizing its performance against alternative synthetic strategies.

Core Characteristics and Handling

This compound is primarily valued not as a final bioactive compound, but as a versatile molecular scaffold. The sulfate salt form enhances its stability and handling properties compared to the free base. Its key feature is the vicinal diamine functionality on the pyrimidine ring, which is primed for constructing fused five-membered rings, most notably leading to the purine core.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Synonyms 5,6-Diaminouracil sulfate, 2,4-Dihydroxy-5,6-diaminopyrimidine sulfate[1]
Molecular Formula C₈H₁₂N₈O₄·H₂SO₄·2H₂O[1]
Molecular Weight ~418.34 g/mol [1]
Appearance Light yellow to brown powder or crystalline solid[1][2]
Solubility Soluble in water[2][3]
Melting Point >260°C (decomposes)[3]
Primary Application Intermediate for pharmaceutical and chemical synthesis[1][3]

Handling and Safety: As with many amine-containing reagents, this compound is classified as an irritant to the eyes, respiratory system, and skin.[3] Standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential during handling.[3]

The Strategic Advantage: A Convergent Route to Purines

The principal advantage of using this compound lies in its role as a late-stage intermediate for the highly efficient synthesis of purines and their analogs. The Traube purine synthesis, first described in 1900, remains a cornerstone of heterocyclic chemistry, and this pyrimidine derivative is a perfect substrate for it.

The strategic value is in its convergence. Rather than building a complex bicyclic system from acyclic precursors in a lengthy, linear fashion, this approach involves the fusion of a second ring onto a pre-formed, functionalized pyrimidine. The adjacent amino groups at the C5 and C6 positions are ideally positioned to react with a one-carbon (C1) electrophile, such as formic acid or its derivatives, to undergo cyclization and form the imidazole portion of the purine ring.[4] This is a robust and frequently utilized method for producing foundational purines like guanine on a laboratory and industrial scale.[4][5]

Figure 1: General workflow for Traube purine synthesis.

Representative Experimental Protocol: Synthesis of Guanine from a Pyrimidine Precursor

This protocol synthesizes the core concepts found in established literature for educational purposes.[4][5]

Step 1: Nitrosation of 2,4-Diamino-6-hydroxypyrimidine

  • Rationale: This step introduces a nitroso group at the C5 position, which is an essential precursor to the C5 amino group. The electron-rich pyrimidine ring is readily susceptible to electrophilic nitrosation.

  • Suspend 2,4-diamino-6-hydroxypyrimidine (1.0 eq) in water at room temperature.

  • Add a solution of sodium nitrite (1.05 eq) in water.

  • While stirring vigorously, slowly add glacial acetic acid or another suitable acid dropwise to catalyze the reaction and generate the nitrosating agent in situ.

  • Stir the resulting colored suspension at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Filter the solid product, wash with water and ethanol, and dry to yield 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.

Step 2: Reduction to this compound

  • Rationale: The nitroso group is reduced to an amine, creating the required 5,6-diamine functionality. Common reducing agents include sodium dithionite (a chemical reduction) or catalytic hydrogenation (H₂/Pd), which is often cleaner and higher yielding. The product is isolated as the sulfate salt to improve stability.

  • Suspend the 5-nitrosopyrimidine (1.0 eq) in hot water.

  • Add portions of sodium dithionite (a suitable excess, e.g., 2.5 eq) over 30-60 minutes, maintaining the temperature. The color of the suspension will change upon complete reduction.

  • After the addition is complete, cool the reaction mixture.

  • Carefully acidify with sulfuric acid to precipitate the 2,4,5-triamino-6-hydroxypyrimidine (an alternative name) as its sulfate salt.

  • Filter the precipitate, wash with cold water, and dry.

Step 3: Cyclization to Guanine

  • Rationale: The 5,6-diamine reacts with a one-carbon source, here formic acid, to form the imidazole ring. The reaction proceeds via formation of an intermediate formamide at one amino group, followed by intramolecular cyclization and dehydration.

  • Reflux the this compound (1.0 eq) in an excess of 90% formic acid for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture. The product, guanine, will precipitate from the solution.

  • Filter the solid, wash thoroughly with water and then ethanol to remove residual formic acid, and dry to obtain pure guanine.

Comparative Analysis: Performance Against Alternatives

The utility of this compound is best understood when compared to other major strategies for synthesizing purine and pyrimidine derivatives.

  • De Novo Synthesis (Acyclic Precursors): This strategy mimics the biological pathway of purine synthesis by building the rings from simple, acyclic molecules like amino acids and formates.[6][7] While highly versatile, these are often long, linear syntheses with many steps, leading to low overall yields and purification challenges, making them less practical for producing a core scaffold in bulk.

  • Alternative Pyrimidine Precursors: One could start with other pyrimidines, such as a halogenated pyrimidine (e.g., 2,4-dichloro-5-nitropyrimidine). This allows for sequential, selective functionalization via nucleophilic substitution reactions (e.g., amination, alkoxylation). This approach offers immense flexibility for creating diverse libraries of substituted pyrimidines but may require more steps to arrive at a purine analog compared to the direct cyclization of a diamine.[8]

  • Imidazole-First Approach: This involves synthesizing a functionalized imidazole ring first and then annulating the pyrimidine ring onto it.[4] This route is less common than the Traube synthesis but can be advantageous if the desired substitution pattern on the imidazole ring is easier to install prior to pyrimidine ring formation.

Table 2: Comparison of Synthetic Strategies for Purine Analogs

Feature5,6-Diamino Pyrimidine RouteDe Novo Mimics (Acyclic)Halogenated Pyrimidine RouteImidazole-First Route
Primary Use Purine & Purine Analog SynthesisHighly diverse heterocyclesDiverse Pyrimidine & Purine AnalogsSubstituted Purine Analogs
Convergence Highly ConvergentLinearCan be Convergent or LinearConvergent
Typical Yields Good to excellent for the final cyclization step[4]Low overall yields due to many stepsVariable, depends on specific substitutionsVariable
Scalability Well-established and scalable[5][9]Generally poorGoodModerate
Flexibility Primarily for purine-like scaffoldsVery HighVery HighModerate

Disadvantages of the this compound Route:

  • Limited Structural Diversity: Its primary utility is funneled toward the synthesis of purines. For creating libraries of diverse, non-fused pyrimidines, starting with a different precursor like a dihalopyrimidine is far more efficient.

  • Handling of Intermediates: The synthesis of the diamine itself requires nitrosation and reduction steps, which involve potentially hazardous reagents and intermediates that must be handled with care.

  • Inherent Reactivity: The free base form of 5,6-diaminouracil can be unstable and susceptible to oxidation, which is why it is almost always prepared, sold, and used as the more stable sulfate salt.

From Inactive Scaffold to Bioactive Drug: A Case Study

A crucial point for drug development professionals is that the starting material's value lies in the properties of its derivatives, not in the scaffold itself. 5,6-Diamino-2,4-dihydroxypyrimidine often serves as a biologically inert building block.

A compelling example is found in the development of nitric oxide (NO) production inhibitors. A study demonstrated that a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines were completely devoid of any inhibitory activity against immune-activated NO production.[10][11] However, by converting these "inactive" dihydroxy-pyrimidines into their corresponding 2-amino-4,6-dichloropyrimidine analogs, potent biological activity was unlocked. The most effective compound from this new series, 5-fluoro-2-amino-4,6-dichloropyrimidine, exhibited an IC₅₀ of just 2 µM.[10][11] This highlights a key disadvantage: the dihydroxypyrimidine core may require significant chemical modification to yield a bioactive compound.

Pathway_Inhibition LPS Immune Stimulus (e.g., LPS, IFN-γ) Cell Macrophage / Immune Cell LPS->Cell Activates iNOS_gene iNOS Gene Transcription Cell->iNOS_gene Signal Transduction iNOS_protein iNOS Enzyme Synthesis iNOS_gene->iNOS_protein NO Nitric Oxide (NO) + L-Citrulline iNOS_protein->NO Catalyzes L_Arginine L-Arginine L_Arginine->iNOS_protein Inhibitor Active DichloropyrimidineDerivative Inhibitor->iNOS_protein Inhibits Activity (Hypothesized Target)

Figure 2: Hypothesized inhibition point in the immune-activated nitric oxide pathway.
Conclusion

This compound is a highly valuable reagent for a specific but critical purpose: the efficient and scalable synthesis of purines. Its primary advantages are its role in convergent synthesis, the reliability of the Traube cyclization method, and its commercial availability as a stable salt.

However, researchers must recognize its disadvantages. It is not a universally flexible precursor; its utility is largely confined to purine-like structures. Furthermore, the compound itself is typically a biologically inactive scaffold that requires further, sometimes extensive, chemical modification to produce a desired therapeutic effect.

For research programs focused on generating novel purine analogs for antiviral, anticancer, or other therapeutic applications, this compound remains a superior and strategically sound choice. For broader exploratory chemistry aimed at diverse pyrimidine-based libraries, alternative, more flexible starting materials should be prioritized.

References

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A Mechanistic and Comparative Guide to 5,6-Diamino-2,4-dihydroxypyrimidine Sulfate and Related Privileged Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed mechanistic exploration of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate, a member of the versatile diaminopyrimidine family. The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, valued for its synthetic accessibility and its ability to form key hydrogen bonds with a multitude of biological targets.[1][2] This has led to its widespread application in drugs for cancer, infectious diseases, and inflammatory conditions.[1]

Here, we move beyond a simple product overview to deliver a mechanistic comparison. We will analyze this compound, proposed to function as an antimetabolite and modulator of nitric oxide synthesis, alongside three distinct classes of diaminopyrimidine derivatives.[3] This comparative approach is designed to provide researchers, scientists, and drug development professionals with a clear understanding of how subtle structural modifications to a core scaffold can result in profoundly different biological outcomes.

Part 1: Structural and Physicochemical Profiles of Selected Diaminopyrimidines

The selected compounds, while sharing the diaminopyrimidine core, exhibit variations in substitution that dictate their therapeutic class and mechanism of action. 5,6-Diamino-2,4-dihydroxypyrimidine (also known as 5,6-diaminouracil) is a highly polar molecule, and its formulation as a sulfate salt enhances its aqueous solubility.[3][4] This contrasts with the more lipophilic structures typically required for kinase or microbial dihydrofolate reductase inhibition.

Compound Structure Molecular Formula (Base) Molecular Weight ( g/mol ) Primary Mechanism Class
5,6-Diamino-2,4-dihydroxypyrimidine Structure of 5,6-Diamino-2,4-dihydroxypyrimidineC₄H₆N₄O₂142.12[5]Antimetabolite / NOS Modulator[3][6]
Trimethoprim Structure of TrimethoprimC₁₄H₁₈N₄O₃290.32Dihydrofolate Reductase (DHFR) Inhibitor[7]
Defactinib (VS-6063) Structure of DefactinibC₂₀H₂₁F₂N₅O397.41Focal Adhesion Kinase (FAK) Inhibitor[8]
2,4-Diamino-6-hydroxypyrimidine Structure of 2,4-Diamino-6-hydroxypyrimidineC₄H₆N₄O126.12GTP Cyclohydrolase I (GTPCH) Inhibitor[6]

Part 2: A Comparative Analysis of Core Mechanisms

The true utility of the diaminopyrimidine scaffold is revealed by examining how different derivatives engage distinct biological targets. We will explore three canonical mechanisms and contrast them with the proposed activity of 5,6-Diamino-2,4-dihydroxypyrimidine.

Mechanism A: Antifolate Activity via Dihydrofolate Reductase (DHFR) Inhibition
  • Exemplar Compound: Trimethoprim

  • Mechanistic Principle: Trimethoprim is a cornerstone antibiotic that functions by competitively inhibiting bacterial dihydrofolate reductase (DHFR).[7] This enzyme is critical for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor in the synthesis of purines, thymidine, and certain amino acids. By mimicking the pteridine portion of the endogenous substrate, Trimethoprim binds with high affinity to the active site of bacterial DHFR, blocking the nucleotide synthesis pathway and arresting cell growth. Its selectivity arises from being a potent inhibitor of bacterial DHFR while having a much lower affinity for the mammalian enzyme.[7]

cluster_0 Folate Metabolism Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotides Purine & Thymidine Synthesis THF->Nucleotides DHFR->THF Product Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibition

Caption: Folate pathway inhibition by Trimethoprim.

Mechanism B: Signal Transduction Blockade via Kinase Inhibition
  • Exemplar Compound: Defactinib (VS-6063)

  • Mechanistic Principle: A large class of modern anticancer drugs are diaminopyrimidine derivatives that target the ATP-binding pocket of protein kinases.[8] Defactinib is a potent inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is overexpressed in many tumors and plays a key role in cell survival, proliferation, and migration.[8] Defactinib binds reversibly to the ATP-binding site of FAK, preventing the phosphorylation of its downstream targets and thereby disrupting integrin-activated signal transduction. This leads to the inhibition of tumor growth and metastasis.[8]

cluster_1 FAK Signaling Pathway Integrin Integrin Activation FAK Focal Adhesion Kinase (FAK) Integrin->FAK Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) FAK->Downstream CellResponse Cell Proliferation, Survival, Migration Downstream->CellResponse Defactinib Defactinib Defactinib->FAK ATP Competitive Inhibition

Caption: FAK signaling inhibition by Defactinib.

Mechanism C: Indirect Nitric Oxide Synthase (NOS) Modulation
  • Exemplar Compounds: 2,4-Diamino-6-hydroxypyrimidine and 5,6-Diamino-2,4-dihydroxypyrimidine

  • Mechanistic Principle: The biological activity of our title compound and its close analog, 2,4-Diamino-6-hydroxypyrimidine, is linked to the nitric oxide (NO) pathway.[6][9] Nitric Oxide Synthase (NOS) requires tetrahydrobiopterin (BH4) as a critical cofactor for its function.[6] The synthesis of BH4 is initiated by the enzyme GTP Cyclohydrolase I (GTPCH). 2,4-Diamino-6-hydroxypyrimidine has been identified as a specific inhibitor of GTPCH.[6] By inhibiting this enzyme, the compound depletes the intracellular pool of BH4. This cofactor depletion prevents NOS from producing NO, thereby suppressing immune-activated NO production in cells like macrophages.[6] This mechanism is distinct from direct inhibition of the NOS enzyme itself. Given the structural similarity, this indirect modulatory role is a primary putative mechanism for 5,6-Diamino-2,4-dihydroxypyrimidine.

cluster_2 Indirect NOS Modulation Pathway GTP GTP GTPCH GTP Cyclohydrolase I (GTPCH) GTP->GTPCH BH4 Tetrahydrobiopterin (BH4) GTPCH->BH4 Rate-limiting step NOS Nitric Oxide Synthase (NOS) BH4->NOS Cofactor NO Nitric Oxide (NO) Production NOS->NO DAHP 2,4-Diamino-6-hydroxypyrimidine 5,6-Diamino-2,4-dihydroxypyrimidine DAHP->GTPCH Inhibition

Caption: Indirect NOS modulation via GTPCH inhibition.

Part 3: Comparative Performance Data

The following table summarizes publicly available inhibitory concentration data for the exemplar compounds against their respective primary targets. This quantitative data highlights the potency and specific nature of each derivative.

Compound Target Assay Type Reported IC₅₀ Reference
Defactinib (VS-6063) FAKEnzyme Assay0.6 nM[8]
5-Fluoro-2-amino-4,6-dichloropyrimidine *NO ProductionCell-based (Mouse Peritoneal Cells)2 µM[9]

Part 4: Experimental Protocols for Mechanistic Validation

To ensure scientific integrity and enable replication, we provide condensed, field-proven protocols for assessing the mechanisms discussed.

Protocol 1: Griess Assay for Nitric Oxide Production in Macrophages

This protocol is designed to quantify nitrite, a stable breakdown product of NO, in cell culture supernatants, providing a reliable measure of cellular NO production. It is the definitive assay for validating the effects of compounds like 2,4-Diamino-6-hydroxypyrimidine.

Workflow Diagram:

cluster_3 Griess Assay Workflow A 1. Seed Macrophages (e.g., RAW 264.7) B 2. Pre-treat with Inhibitor (e.g., DAHP) & Controls A->B C 3. Stimulate with LPS/IFN-γ B->C D 4. Incubate 24h C->D E 5. Collect Supernatant D->E F 6. Add Griess Reagent (Sulfanilamide + NED) E->F G 7. Incubate 10 min F->G H 8. Read Absorbance at 540 nm G->H I 9. Quantify Nitrite vs. Standard Curve H->I

Caption: Step-by-step workflow for the Griess Assay.

Methodology:

  • Cell Plating: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium. Add fresh medium containing various concentrations of the test compound (e.g., this compound) and controls.

    • Negative Control: Vehicle (e.g., water or DMSO).

    • Positive Control: A known NOS inhibitor (e.g., L-NAME).

  • Stimulation: To induce NO production, add an inflammatory stimulus, typically Lipopolysaccharide (LPS, 1 µg/mL) and Interferon-gamma (IFN-γ, 10 ng/mL), to all wells except the unstimulated negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Standard Curve: Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

  • Griess Reaction: Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to all samples and standards. Incubate for 5-10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Incubate for another 5-10 minutes. A magenta color will develop in the presence of nitrite.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate the nitrite concentration in each sample by interpolating from the linear regression of the standard curve. Plot the % inhibition of NO production versus compound concentration to determine the IC₅₀ value.

Protocol 2: In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay

This is a spectrophotometric assay that measures the decrease in absorbance as NADPH is consumed during the DHFR-catalyzed conversion of DHF to THF.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5). Prepare stock solutions of human or bacterial DHFR enzyme, NADPH, and DHF.

  • Assay Setup: In a 96-well UV-transparent plate, add 180 µL of a master mix containing buffer, DHFR enzyme, and NADPH to each well.

  • Inhibitor Addition: Add 10 µL of the test compound (e.g., Trimethoprim) at various concentrations or vehicle control. Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of DHF.

  • Kinetic Reading: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the decrease in absorbance at 340 nm every 15 seconds for 10-15 minutes. The rate of NADPH oxidation is directly proportional to DHFR activity.

  • Data Analysis: Calculate the initial velocity (V₀) of the reaction for each concentration of the inhibitor. Plot the % inhibition (relative to the vehicle control) versus inhibitor concentration to calculate the IC₅₀.

Conclusion

This guide demonstrates that while grouped under the "diaminopyrimidine" banner, the selected compounds operate through fundamentally distinct mechanisms. This compound and its close analogs likely function by modulating metabolic pathways, specifically by interfering with the synthesis of essential cofactors like BH4, which indirectly affects processes such as nitric oxide production. This contrasts sharply with the direct, competitive inhibition of enzymes central to microbial survival (Trimethoprim and DHFR) or cancer cell signaling (Defactinib and FAK). Understanding these mechanistic nuances is paramount for drug development professionals when selecting and optimizing scaffolds for specific therapeutic targets. The provided protocols offer a validated framework for researchers to probe these mechanisms in their own discovery pipelines.

References

  • Mishra, R., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(15), 5799.
  • Tan, Y., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 14(6), 1147-1162.
  • Hardy, L. W., et al. (2001). Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations. Antimicrobial Agents and Chemotherapy, 45(6), 1590-1601.
  • Al-Otaibi, F., et al. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega, 6(10), 6936-6947.
  • Taylor & Francis. Diaminopyrimidine – Knowledge and References.
  • Perina, D., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Monatshefte für Chemie - Chemical Monthly, 145, 1195-1205.
  • ChemBK. This compound.
  • Sung, Y. J., et al. (1994). 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of GTP cyclohydrolase I, suppresses nitric oxide production by chicken macrophages. International Journal of Immunopharmacology, 16(2), 101-108.
  • Davoll, J., & Laney, D. H. (1956). Synthesis of divicine (2 : 4-diamino-5 : 6-dihydroxypyrimidine) and other derivatives of 4 : 5(5 : 6)-dihydroxypyrimidine. Journal of the Chemical Society, 2124.
  • Perina, D., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. PubMed, 32214763.
  • Bentham Science. Nitric Oxide Synthases and Their Inhibitors: A Review.
  • Chen, Y., et al. (2016). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 21(11), 1464.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 76726, 5,6-Diaminouracil.
  • ResearchGate. 5-Substituted 2-amino-4, 6-dihydroxypyrimidines and 2-amino-4, 6-dichloropyrimidines: Synthesis and inhibitory effects on immune-activated nitric oxide production.
  • Gu, Z., et al. (2001). Mechanism of action of 1-beta-D-2,6-diaminopurine dioxolane, a prodrug of the human immunodeficiency virus type 1 inhibitor 1-beta-D-dioxolane guanosine. Antimicrobial Agents and Chemotherapy, 45(1), 158-165.
  • Google Patents. Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride.

Sources

A Researcher's Guide to Validating the Inhibitory Effects of 5,6-Diamino-2,4-dihydroxypyrimidine Sulfate on Nitric Oxide Synthase and Xanthine Oxidase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and characterize the potential inhibitory effects of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate on two key enzymes: Nitric Oxide Synthase (NOS) and Xanthine Oxidase (XO). As a compound with structural similarities to known modulators of biological pathways, understanding its specific enzyme interactions is crucial for its potential therapeutic applications.[1][2] This document will guide you through the experimental validation process and provide a comparative analysis against established inhibitors.

Introduction to this compound

This compound, also known as 5,6-diaminouracil sulfate, is a pyrimidine derivative.[3] Its chemical structure, C₄H₆N₄O₂ · xH₂SO₄, suggests potential interactions with enzymes that recognize purine or pyrimidine-like substrates.[3] Notably, related pyrimidine structures have been investigated for their roles in modulating various enzymatic activities, including those involved in nitric oxide production.[2][4][5] This guide outlines the necessary steps to empirically determine if this compound acts as an inhibitor of NOS and XO.

Part 1: Validation of Inhibitory Activity

The foundational step in characterizing a potential enzyme inhibitor is to perform robust in vitro assays. This section provides detailed protocols for assessing the inhibitory activity of this compound against both Nitric Oxide Synthase and Xanthine Oxidase.

Section 1.1: Nitric Oxide Synthase (NOS) Inhibition Assay

Nitric oxide (NO) is a critical signaling molecule produced by nitric oxide synthases (NOS).[6] Dysregulation of NO production is implicated in various pathological conditions, making NOS inhibitors a significant area of research.[6] A common method to assess NOS activity is the Griess assay, which measures nitrite, a stable and quantifiable breakdown product of NO.[7]

NOS Inhibition Assay Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Prepare Assay Buffer Prepare Assay Buffer Prepare Griess Reagent Prepare Griess Reagent Prepare NOS Enzyme Solution Prepare NOS Enzyme Solution Add NOS Enzyme Add NOS Enzyme Prepare NOS Enzyme Solution->Add NOS Enzyme Prepare L-Arginine Solution Prepare L-Arginine Solution Prepare NADPH Solution Prepare NADPH Solution Prepare Test Compound Stock Prepare Test Compound Stock Add Test Compound Add Test Compound Prepare Test Compound Stock->Add Test Compound Dispense Reagents Dispense Reagents Dispense Reagents->Add Test Compound Add Test Compound->Add NOS Enzyme Incubate Incubate Add NOS Enzyme->Incubate Add Griess Reagent Add Griess Reagent Incubate->Add Griess Reagent Measure Absorbance Measure Absorbance Add Griess Reagent->Measure Absorbance Calculate % Inhibition Calculate % Inhibition Measure Absorbance->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: Workflow for determining NOS inhibition.

Materials:

  • This compound

  • Nitric Oxide Synthase (e.g., inducible NOS from mouse)[8]

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • Assay Buffer (e.g., Tris-HCl, pH 7.4)

  • Griess Reagent (Part A: Sulfanilamide in HCl; Part B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

    • Prepare working solutions of L-Arginine and NADPH in assay buffer.

    • Prepare the NOS enzyme solution in assay buffer.

    • Prepare the Griess reagent by mixing equal volumes of Part A and Part B immediately before use.[7]

  • Assay Setup (in a 96-well plate):

    • Blank: Assay buffer and solvent control.

    • Control (100% activity): Assay buffer, L-Arginine, NADPH, NOS enzyme, and solvent control.

    • Test Compound: Assay buffer, L-Arginine, NADPH, NOS enzyme, and serial dilutions of this compound.

  • Reaction Initiation and Incubation:

    • Add the assay buffer, L-Arginine, and NADPH to all wells.

    • Add the test compound or solvent control to the respective wells.

    • Initiate the reaction by adding the NOS enzyme to all wells except the blank.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).[8]

  • Nitrite Detection:

    • Add the freshly prepared Griess reagent to all wells.[7]

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.[7]

  • Data Analysis:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of Test Compound - Absorbance of Blank) / (Absorbance of Control - Absorbance of Blank)] * 100

    • Plot the % inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[7]

Section 1.2: Xanthine Oxidase (XO) Inhibition Assay

Xanthine oxidase is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine and xanthine to uric acid.[9] Inhibition of XO is a key therapeutic strategy for managing hyperuricemia and gout.[9] The activity of XO can be monitored by measuring the formation of uric acid, which absorbs light at approximately 290-295 nm.[9]

XO Inhibition Assay Workflow cluster_prep_xo Reagent Preparation cluster_assay_xo Assay Execution cluster_detection_xo Detection cluster_analysis_xo Data Analysis Prepare Phosphate Buffer Prepare Phosphate Buffer Prepare Xanthine Solution Prepare Xanthine Solution Add Xanthine Add Xanthine Prepare Xanthine Solution->Add Xanthine Prepare XO Enzyme Solution Prepare XO Enzyme Solution Dispense Reagents Dispense Reagents Prepare XO Enzyme Solution->Dispense Reagents Prepare Test Compound Stock Prepare Test Compound Stock Add Test Compound Add Test Compound Prepare Test Compound Stock->Add Test Compound Dispense Reagents->Add Test Compound Pre-incubate Pre-incubate Add Test Compound->Pre-incubate Pre-incubate->Add Xanthine Measure Absorbance (295 nm) Measure Absorbance (295 nm) Add Xanthine->Measure Absorbance (295 nm) Calculate % Inhibition Calculate % Inhibition Measure Absorbance (295 nm)->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: Workflow for determining XO inhibition.

Materials:

  • This compound

  • Xanthine Oxidase (from bovine milk)[9]

  • Xanthine (substrate)[9]

  • Potassium Phosphate Buffer (e.g., 50-100 mM, pH 7.5-7.8)[9]

  • Allopurinol (positive control)[9]

  • 96-well UV-transparent microplate[9]

  • Spectrophotometer or microplate reader capable of measuring absorbance at 295 nm[9]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound and Allopurinol in an appropriate solvent (e.g., DMSO).[9]

    • Prepare a working solution of Xanthine in the phosphate buffer.

    • Prepare a working solution of Xanthine Oxidase in the phosphate buffer.[9]

  • Assay Setup (in a 96-well UV-transparent plate):

    • Blank: Phosphate buffer and xanthine.

    • Control (100% activity): Phosphate buffer, xanthine oxidase, xanthine, and solvent control.

    • Test Compound: Phosphate buffer, xanthine oxidase, xanthine, and serial dilutions of this compound.

    • Positive Control: Phosphate buffer, xanthine oxidase, xanthine, and serial dilutions of Allopurinol.[9]

  • Reaction Initiation and Measurement:

    • Add the phosphate buffer and xanthine oxidase solution to the respective wells.

    • Add the test compound, positive control, or solvent control to the appropriate wells and pre-incubate for 15 minutes at 25°C.[10]

    • Initiate the reaction by adding the xanthine solution to all wells.[10]

    • Immediately measure the absorbance at 295 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes) to determine the reaction rate.[9]

  • Data Analysis:

    • Calculate the rate of uric acid formation (the change in absorbance per minute).

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Rate of Test Compound / Rate of Control)] * 100

    • Plot the % inhibition against the logarithm of the test compound concentration to determine the IC50 value.[9]

Part 2: Comparative Analysis (Based on Hypothetical Positive Results)

Assuming the validation experiments in Part 1 demonstrate inhibitory activity, this section provides a framework for comparing the potency of this compound against established inhibitors.

Section 2.1: Comparison with NOS Inhibitors

If this compound is found to inhibit NOS, its potency (IC50 value) can be compared to well-characterized NOS inhibitors such as L-NAME (Nω-Nitro-L-arginine methyl ester), a non-selective NOS inhibitor.

NOS Signaling Pathway L-Arginine L-Arginine NOS NOS L-Arginine->NOS Substrate NO NO NOS->NO Product L-Citrulline L-Citrulline NOS->L-Citrulline sGC sGC NO->sGC Activates Inhibitor Inhibitor Inhibitor->NOS Inhibition cGMP cGMP sGC->cGMP Product GTP GTP GTP->sGC Substrate Physiological Effects Physiological Effects cGMP->Physiological Effects

Caption: Simplified Nitric Oxide Synthase signaling pathway.

CompoundTarget EnzymeHypothetical IC50 (µM)
This compoundNOS25
L-NAME (Reference Inhibitor)NOS5

Note: The IC50 value for this compound is hypothetical and serves for illustrative purposes.

Section 2.2: Comparison with XO Inhibitors

If this compound is found to inhibit XO, its potency can be compared to clinically used XO inhibitors like Allopurinol and Febuxostat.[11][12][13]

Xanthine Oxidase Pathway Hypoxanthine Hypoxanthine XO Xanthine Oxidase Hypoxanthine->XO Substrate Xanthine Xanthine Xanthine->XO Substrate Uric Acid Uric Acid XO->Xanthine XO->Uric Acid Product Inhibitor Inhibitor Inhibitor->XO Inhibition

Caption: Simplified Xanthine Oxidase metabolic pathway.

CompoundTarget EnzymeHypothetical IC50 (µM)
This compoundXanthine Oxidase50
Allopurinol (Reference Inhibitor)Xanthine Oxidase8.2
Febuxostat (Reference Inhibitor)Xanthine Oxidase0.015

Note: The IC50 value for this compound is hypothetical and serves for illustrative purposes.

Conclusion

This guide provides a robust, scientifically-grounded methodology for validating the potential inhibitory effects of this compound on Nitric Oxide Synthase and Xanthine Oxidase. By following the detailed protocols and data analysis frameworks presented, researchers can generate reliable data to characterize the biochemical activity of this compound. The provided comparative context with established inhibitors offers a benchmark for evaluating its potential significance. The empirical data generated through these experiments will be crucial in determining the future research and development trajectory for this compound as a potential therapeutic agent.

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Xanthine Oxidase Inhibition Assay Using Allopurinol.
  • Dr.Oracle. (2025, December 15). What are alternative treatments for a patient with hyperuricemia who cannot take allopurinol (xanthine oxidase inhibitor)?.
  • Dr.Oracle. (2025, September 15). What alternative medication to allopurinol (xanthine oxidase inhibitor) can be used for gout management in patients who cannot tolerate it?.
  • Sigma-Aldrich. (n.d.). 5,6-Diaminouracil sulfate 95 32014-70-3.
  • Anonymous. (2025, July 14). What are the alternatives to allopurinol (xanthine oxidase inhibitor) for treating gout?.
  • Santa Cruz Biotechnology. (n.d.). 5,6-Diaminouracil sulfate | CAS 32014-70-3 | SCBT.
  • Chemcas. (n.d.). CAS 32014-70-3: 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (1:?).
  • BenchChem. (n.d.). Application Notes and Protocols for Measuring Nitric Oxide Synthase (NOS) Activity.
  • BenchChem. (n.d.). Application Note: Protocol for Measuring Nitric Oxide Synthase Inhibition by Meliadubin B.
  • Zhang, Y., et al. (2025, August 21). Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds. PubMed Central.
  • Sigma-Aldrich. (n.d.). Assay Procedure for Xanthine Oxidase Microbial.
  • Nguyen, M. T., et al. (2023, March 15). In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F. Revista Bionatura.
  • Sigma-Aldrich. (n.d.). Nitric Oxide Synthase Inhibitor Screening Kit (MAK323).
  • Chem-Impex. (n.d.). This compound dihydrate.
  • Anonymous. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. NIH.
  • Sung, Y. J., et al. (n.d.). 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of GTP cyclohydrolase I, suppresses nitric oxide production by chicken macrophages. PubMed.
  • Anonymous. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. PubMed.

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A Researcher's Guide to Ensuring Reproducibility with 5,6-Diamino-2,4-dihydroxypyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of an experimental result is paramount. The reproducibility of a synthesis or an assay is the bedrock upon which scientific progress is built. In the realm of pharmaceutical synthesis, particularly in the creation of xanthine derivatives like paraxanthine, the starting material 5,6-Diamino-2,4-dihydroxypyrimidine sulfate (also known as 5,6-diaminouracil sulfate) is a critical intermediate.[1][2] However, as with many complex organic molecules, ensuring consistent and reproducible results with this reagent can be a significant challenge.

This guide provides an in-depth technical comparison and practical advice for utilizing this compound, focusing on the key factors that influence experimental reproducibility. We will delve into the nuances of reagent quality, stability, and a comparative analysis with alternative synthetic strategies, supported by experimental data and protocols.

The Criticality of Reagent Purity and Characterization

The adage "garbage in, garbage out" holds particularly true in chemical synthesis. The purity of your starting materials directly dictates the purity of your product and the reliability of your experimental outcomes. Lot-to-lot variation in reagents is a frequent challenge that can limit a laboratory's ability to produce consistent results over time.[2] For this compound, several factors related to its synthesis can introduce impurities that may interfere with downstream reactions.

Potential Impurities from Synthesis

The synthesis of diaminopyrimidine derivatives often involves multi-step processes that can result in a variety of impurities.[3] Common synthetic routes for related compounds, such as Traube's synthesis for xanthine analogs, involve the nitrosation of a uracil precursor followed by reduction.[4] Incomplete reactions or side reactions during these steps can lead to the presence of:

  • Unreacted Starting Materials: Residual precursors from the initial condensation and cyclization steps.

  • Intermediates: Incompletely reduced nitroso-intermediates.

  • By-products: Isomers or related pyrimidine structures formed during the synthesis.

The presence of even small amounts of highly reactive impurities can have a significant impact on the outcome of subsequent reactions, potentially leading to the formation of unintended side products and reduced yields.[5]

Recommended Quality Control Workflow

To mitigate the risks associated with reagent impurities, a robust quality control (QC) workflow is essential. This workflow should be implemented for each new lot of this compound.

Caption: Recommended QC workflow for new lots of this compound.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Preparation of Standard Solution: Accurately weigh approximately 10 mg of a reference standard of this compound and dissolve in 10 mL of a suitable solvent (e.g., a mixture of water and a polar organic solvent like methanol or acetonitrile) to obtain a concentration of 1 mg/mL.

  • Preparation of Sample Solution: Prepare a sample solution of the new lot of the reagent at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 280 nm).

  • Analysis: Inject equal volumes of the standard and sample solutions. Compare the chromatograms for the presence of impurity peaks. The purity of the sample can be calculated based on the area percentage of the main peak.

Stability and Degradation: A Hidden Source of Irreproducibility

The stability of this compound is a critical factor that is often overlooked. Degradation of the reagent over time or under certain storage conditions can introduce new impurities, leading to inconsistent experimental results.

The Advantage of the Sulfate Salt

The sulfate salt form of 5,6-diaminouracil is generally more stable than the free base. Studies on the related compound 3,4-diaminopyridine have shown that the salt form is more resistant to oxidative degradation.[6][7] This is because the lone pair of electrons on the nitrogen atoms, which are susceptible to oxidation, are engaged in the salt formation, thereby increasing the molecule's stability.[6]

Forced Degradation Studies: Understanding Potential Degradants

Forced degradation, or stress testing, is a process used to identify the likely degradation products of a drug substance.[8][9] While specific forced degradation studies on this compound are not widely published, we can infer potential degradation pathways based on its chemical structure and studies of similar molecules.

Common Stress Conditions and Potential Degradation Pathways:

Stress ConditionPotential Degradation PathwayLikely Degradation Products
Acid/Base Hydrolysis Hydrolysis of the pyrimidine ring or deamination.Ring-opened products, hydroxylated derivatives.
**Oxidation (e.g., H₂O₂) **Oxidation of the amino groups or the pyrimidine ring.N-oxides, hydroxylated species.
Photolysis (UV/Vis Light) Photochemical decomposition.A variety of complex degradation products.
Thermal Stress Thermally induced decomposition.Dependent on the temperature and duration of exposure.

The formation of these degradation products can significantly alter the reactivity of the reagent and interfere with the desired chemical transformation.

Caption: Potential degradation pathways of this compound under stress conditions.

Comparative Analysis of Synthetic Alternatives

When faced with reproducibility challenges, it is prudent to consider alternative synthetic strategies. In the context of synthesizing xanthine derivatives like paraxanthine, several alternatives to the traditional chemical synthesis involving 5,6-diaminouracil exist.

Alternative Chemical Synthesis Routes

Other chemical synthesis methods for xanthines include the condensation of 5,6-diaminouracils with aldehydes followed by oxidative cyclization, or the coupling with carboxylic acids using activating agents like EDC-HCl.[4][10]

Comparison of Synthetic Precursors for Xanthine Synthesis

Precursor/MethodAdvantagesDisadvantages
5,6-Diaminouracil + Formic Acid Readily available starting materials.Can require harsh reaction conditions; potential for side reactions.
5,6-Diaminouracil + Aldehyde Versatile for introducing various substituents.Aldehydes can be less stable and less commercially available than carboxylic acids.[10]
5,6-Diaminouracil + Carboxylic Acid (with EDC-HCl) Milder reaction conditions.Coupling reagents can be expensive and require careful removal.[10]
Biosynthetic Approaches: A Greener Alternative

Recent advancements in biotechnology have led to the development of biosynthetic routes for producing methylxanthines. Engineered microorganisms can be used to convert caffeine or other precursors into paraxanthine with high specificity.[5]

Comparison of Chemical vs. Biosynthetic Production of Paraxanthine

FeatureChemical SynthesisBiosynthesis
Specificity Can lead to mixtures of products due to non-specific demethylation.Highly specific, leading to higher product purity.
Reaction Conditions Often requires harsh conditions (high temperature, pressure, strong acids/bases).Milder, environmentally friendly conditions.
Yield and Purity Can be variable and require extensive purification.Can achieve high yields and purity with optimized strains and processes.
Scalability Well-established for large-scale industrial production.Scalability is an active area of research and development.

Conclusion and Recommendations

Ensuring the reproducibility of experimental results when using this compound requires a multi-faceted approach that prioritizes reagent quality and a thorough understanding of its chemical properties.

Key Recommendations for Researchers:

  • Implement a Rigorous QC Protocol: Always characterize new lots of the reagent for purity and identity before use.

  • Ensure Proper Storage: Store the reagent in a cool, dry, and dark place to minimize degradation. The sulfate salt form is recommended for enhanced stability.

  • Consider Alternative Reagents and Methods: If reproducibility issues persist, explore alternative synthetic routes or biosynthetic methods, especially for the production of key intermediates.

  • Document Everything: Meticulously document lot numbers, QC data, and experimental conditions to facilitate troubleshooting and ensure long-term reproducibility.

By adopting these best practices, researchers can enhance the reliability of their experimental outcomes, contributing to the advancement of robust and reproducible science in drug discovery and development.

References

  • Basu, D., et al. (2017). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry. [Link]
  • Liu, C., et al. (2023). Sequential production of paraxanthine and 7‐methylxanthine from caffeine using metabolically engineered Escherichia coli. Microbial Biotechnology. [Link]
  • Sauer, R., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry. [Link]
  • Wang, Y., et al. (2025). Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies. Journal of Agricultural and Food Chemistry. [Link]
  • Langer, T., et al. (2019). Forced Degradation Studies for Biopharmaceuticals.
  • Jacobson, K. A., et al. (1993). Synthesis of paraxanthine analogs (1,7-disubstituted xanthines) and other xanthines unsubstituted at the 3-position: structure-activity relationships at adenosine receptors. Journal of Medicinal Chemistry. [Link]
  • Shaikh, A., et al. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. Molecules. [Link]
  • Science.gov. forced degradation products: Topics by Science.gov. [Link]
  • Prajapati, M., et al. (2016).
  • Badrick, T. (2016). Lot-to-Lot Variation. The Clinical Biochemist Reviews. [Link]
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  • Mock, M., et al. (2022). Conversion of caffeine to paraxanthine and 7-methylxanthine by strain MBM in resting cell incubations.
  • Kumar, B., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie. [Link]
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  • Bakavoli, M., et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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  • Le, T. N., et al. (2014). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Reddy, B. P., et al. (2014). Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products. Scientia Pharmaceutica. [Link]
  • European Commission.
  • Fapy, G., et al. (1997). Measurement of 2,6-diamino-4-hydroxy-5-formamidopyrimidine and 8-oxo-7,8-dihydroguanine in isolated DNA exposed to gamma radiation in aqueous solution. Carcinogenesis. [Link]
  • Le, T. N., et al. (2014). Stability studies of ionised and non-ionised 3,4-diaminopyridine: Hypothesis of degradation pathways and chemical structure of degradation products.
  • Fapy, G., et al. (1997). Measurement of 2,6-diamino-4-hydroxy-5-formamidopyrimidine and 8-oxo-7,8-dihydroguanine in isolated DNA exposed to gamma radiation in aqueous solution.
  • Kumar, R., et al. (2017). An Orthogonal Approach for Method development, Validation and Trace Level Quantification of 2,5-Diamino-4,6-dichloro Pyrimidine Impurity in Abacavir Sulfate by LC-MS/MS and GC-MS.
  • Zhang, H., et al. (2011). Development of 2,4-diaminopyrimidine derivatives as novel SNSR4 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Khan, I., et al. (2015). Evaluation of Stability of 5- Fluorouracil under Different Stress Conditions: High Performance Liquid Chromatography and Infrared Spectroscopic Approach.
  • Google Patents. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.

Sources

Safety Operating Guide

Navigating the Disposal of 5,6-Diamino-2,4-dihydroxypyrimidine Sulfate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate, ensuring the safety of laboratory personnel and the protection of our environment. While specific disposal data for every novel compound is often unavailable, we will proceed by applying established principles of hazardous waste management, treating the substance with the necessary caution due to its potential toxicological properties.

Immediate Safety and Hazard Assessment: The Foundation of Safe Disposal

Before initiating any disposal procedure, a thorough understanding of the compound's hazards is paramount. While a comprehensive toxicological profile for this compound may not be extensively documented, its structural similarity to other biologically active pyrimidine derivatives necessitates a cautious approach. Safety Data Sheets (SDS) for related compounds indicate potential hazards such as skin, eye, and respiratory irritation.[1][2] Some pyrimidine derivatives are also classified as harmful if swallowed, in contact with skin, or inhaled.[1] Therefore, it is prudent to handle this compound as a hazardous substance.

Core Safety Principles:

  • Engineering Controls: All handling and preparation for disposal of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is non-negotiable. This includes, at a minimum:

    • Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and dispose of them as hazardous waste after handling the compound.

    • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.[3][4]

    • Lab Coat: A buttoned lab coat should be worn to protect street clothes and skin from contamination.

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible.[3] All personnel should be familiar with the location and operation of spill kits.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste requires meticulous segregation and adherence to institutional and regulatory guidelines. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the regulatory framework for hazardous waste management in laboratory settings.[5][6][7][8]

Step 1: Waste Characterization and Segregation

Proper segregation at the point of generation is the most critical step in a compliant waste management program.[5] Do not mix different waste streams unless their compatibility has been verified.

  • Solid Waste:

    • Grossly Contaminated Materials: Unused or expired this compound powder, and any materials heavily contaminated with it (e.g., weigh boats, contaminated filter paper), should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated personal protective equipment should be placed in a separate, clearly labeled hazardous waste bag or container.

  • Liquid Waste:

    • Solutions: Aqueous or solvent-based solutions containing this compound must be collected in a dedicated, shatter-resistant, and leak-proof hazardous waste container.

    • Solvent Segregation: It is crucial to segregate halogenated and non-halogenated solvent waste streams to facilitate proper disposal and recycling.[9]

  • Sharps Waste:

    • Any sharps, such as needles, syringes, or broken glassware contaminated with this compound, must be disposed of in a designated, puncture-resistant sharps container.[10]

Step 2: Container Management and Labeling

Proper containerization and labeling are mandated by regulatory bodies to ensure safe handling and transport.

  • Container Type: Use containers that are compatible with the chemical waste. For instance, acids and bases should not be stored in metal containers.[11] Whenever possible, use the original manufacturer's container for the pure compound.[10]

  • Labeling:

    • Affix a hazardous waste label to each container as soon as the first drop of waste is added.[10]

    • The label must include:

      • The words "Hazardous Waste"[12]

      • The full chemical name: "this compound" (avoiding abbreviations)

      • The accumulation start date

      • Associated hazards (e.g., "Irritant," "Harmful")[12]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories can temporarily store hazardous waste in a Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel.[10][12]

  • Location: The SAA must be clearly marked with a "Hazardous Waste" sign.

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[10]

  • Container Integrity: Keep waste containers securely closed at all times, except when adding waste.

  • Secondary Containment: Place waste containers in a secondary containment bin or tray to prevent the spread of material in case of a leak. The secondary containment should be capable of holding 110% of the volume of the largest container.[10]

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EH&S) department or a licensed professional waste disposal service.[1][10]

  • EH&S Coordination: Contact your EH&S department to schedule a pickup for the hazardous waste. Provide them with a complete inventory of the waste, including chemical names and quantities.

  • Regulatory Compliance: Your EH&S department will ensure that the waste is transported and disposed of in a manner that complies with all federal, state, and local regulations, including the EPA's Resource Conservation and Recovery Act (RCRA).[5][11]

  • Prohibited Disposal Methods: Never dispose of this compound, or any other hazardous chemical, down the drain or in the regular trash.[10][13]

Spill and Emergency Procedures

Accidents can happen, and a well-defined spill response plan is essential.

  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep the solid material into a designated hazardous waste container, taking care not to create dust.[14]

    • Wipe the spill area with a damp cloth and dispose of the cloth as hazardous waste.

    • Wash the area with soap and water.

  • Minor Spills (Liquid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).[1]

    • Collect the absorbent material and place it in a sealed, labeled hazardous waste container.

    • Clean the spill area with an appropriate solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team and EH&S department.

    • Provide them with information on the spilled material.

Data Summary and Workflow Visualization

Table 1: Personal Protective Equipment (PPE) and Safety Measures

Protective MeasureSpecificationRationale
Ventilation Certified Chemical Fume HoodTo prevent inhalation of airborne particles.
Hand Protection Chemically Resistant Gloves (e.g., Nitrile)To prevent skin contact and absorption.
Eye Protection Chemical Safety Goggles or Face ShieldTo protect eyes from splashes and dust.[3]
Body Protection Closed Lab CoatTo protect skin and clothing from contamination.
Emergency Equipment Eyewash Station and Safety ShowerFor immediate decontamination in case of exposure.[3]
Spill Control Spill Kit with Absorbent MaterialFor safe and effective cleanup of spills.[1]

Diagram 1: Disposal Workflow for this compound

Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generation of Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood segregate Segregate Waste Streams hood->segregate solid Solid Waste (Pure compound, contaminated items) segregate->solid liquid Liquid Waste (Aqueous/Solvent solutions) segregate->liquid sharps Sharps Waste (Needles, broken glass) segregate->sharps containerize Use Compatible, Leak-Proof Containers solid->containerize liquid->containerize sharps->containerize labeling Affix 'Hazardous Waste' Label (Chemical Name, Date, Hazards) containerize->labeling saa Store in Designated Satellite Accumulation Area (SAA) labeling->saa secondary Use Secondary Containment saa->secondary ehs Contact EH&S for Waste Pickup secondary->ehs document Document Waste for Disposal ehs->document end End: Compliant Disposal document->end

Caption: Logical steps for the proper disposal of this compound waste.

By adhering to these rigorous, safety-first procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The principles outlined in this guide, grounded in established regulatory standards and best practices, provide a reliable framework for managing the disposal of this compound and other novel chemical compounds.

References

  • OSHA. (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.
  • Needle.Tube. (n.d.). Regulating Lab Waste Disposal in the United States: The Role of the EPA.
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  • Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs.
  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
  • TCI America. (2018, July 6). Safety Data Sheet: 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Chemos GmbH & Co.KG. (n.d.).
  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Pfaltz & Bauer. (n.d.).
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 2,4-Diamino-6-hydroxypyrimidine.
  • Apollo Scientific. (2023, July 7).
  • Sigma-Aldrich. (2024, September 7).
  • Fisher Scientific. (2025, December 24). Safety Data Sheet: 4-Amino-2,6-dimethoxypyrimidine.
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2024, March 30). Safety Data Sheet: 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine.
  • (2014, November 13).
  • TCI Chemicals. (2024, November 29).
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • (n.d.).
  • PubMed Central. (n.d.). Safe handling of cytotoxics: guideline recommendations.
  • (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Cayman Chemical. (2025, December 15). Safety Data Sheet: 2,4-Diamino-6-hydroxypyrimidine.
  • ASHP. (n.d.). Guidelines on Handling Hazardous Drugs.

Sources

A Senior Application Scientist's Guide to Handling 5,6-Diamino-2,4-dihydroxypyrimidine sulfate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth procedural guidance for the safe handling and disposal of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate (CAS RN: 32014-70-3), a key intermediate in pharmaceutical synthesis.[1] Our focus extends beyond mere compliance, aiming to instill a culture of safety and precision in your laboratory operations.

Hazard Assessment: Understanding the Risks

This compound, also known as 5,6-Diaminouracil sulfate, is a combustible solid powder. While its toxicological properties have not been exhaustively investigated, the available data indicates it is an irritant and may be harmful upon exposure.[2] A thorough risk assessment is the critical first step before handling this compound.[3]

Primary Routes of Exposure and Potential Health Effects:

  • Inhalation: May cause respiratory irritation.[4] Inhaling the powder can be harmful.[2]

  • Skin Contact: Causes skin irritation.[5] Harmful if absorbed through the skin.[2]

  • Eye Contact: Causes serious eye irritation.[4][5][6]

  • Ingestion: Harmful if swallowed.[2][4]

Given these hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory to minimize any potential exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is the most direct way to mitigate the risks associated with handling this compound. PPE should be viewed as the final barrier between the user and the chemical, supplementing crucial engineering controls like fume hoods.

Core PPE Requirements
PPE ComponentSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7]Protects against airborne powder and accidental splashes. Standard safety glasses may not provide adequate protection from fine dusts.
Hand Protection Chemical-impermeable gloves (e.g., Nitrile).[7]Prevents direct skin contact and absorption. Gloves must be inspected for tears or punctures before and during use.[3]
Body Protection Fire/flame-resistant and impervious clothing, such as a long-sleeved lab coat.[7][8]Protects skin from spills and contamination. Should be fully buttoned.[8]
Respiratory Protection N95 (US) or equivalent full-face respirator.[7]Required when engineering controls are insufficient or when handling larger quantities of powder that may become airborne.
Glove Selection and Usage:

While nitrile gloves are commonly recommended, it is crucial to understand that not all gloves offer the same level of protection. Thicker gloves generally provide better resistance, but the material's compatibility with the substance is key.[9] Always change gloves immediately if they become contaminated, and practice proper removal techniques to avoid cross-contamination.

Operational Workflow for Safe Handling

A systematic workflow is essential for ensuring safety and preventing contamination.[3] All operations with the potential for dust or aerosol generation must be conducted within a certified chemical fume hood or a suitable containment enclosure.[2][3]

Workflow Diagram

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep 1. Don Appropriate PPE Inspect 2. Verify Fume Hood Operation Prep->Inspect Gather 3. Assemble All Materials Inspect->Gather Weigh 4. Weigh Solid Compound Gather->Weigh PrepSol 5. Prepare Solution Weigh->PrepSol Label 6. Securely Cap & Label Container PrepSol->Label Clean 7. Decontaminate Work Area Label->Clean Doff 8. Doff PPE Correctly Clean->Doff Dispose 9. Segregate & Store Waste Doff->Dispose G Start Waste Generated IsSolid Is it solid waste or contaminated disposables? Start->IsSolid IsLiquid Is it a solution? Start->IsLiquid Container Place in a labeled, sealed, compatible waste container. IsSolid->Container IsLiquid->Container Licensed Arrange for pickup by a licensed hazardous waste disposal company. Container->Licensed

Caption: Decision-making process for waste disposal.

Key Disposal Steps:

  • Segregation: Do not mix this chemical waste with other waste streams. [10]2. Collection: Collect all waste, including contaminated PPE and cleaning materials, in a suitable, clearly labeled, and tightly sealed container. [11]3. Storage: Store the waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials. [11]4. Professional Disposal: The recommended method of disposal is through a licensed and approved waste disposal company, typically via controlled incineration. [11]Do not discharge the chemical into drains or the environment. [6][11]5. Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. [11] Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and local regulations. [12]

References

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  • SAFETY DATA SHEET - Fisher Scientific.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.